4-Ethoxyphenoxyacetic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(4-ethoxyphenoxy)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O4/c1-2-13-8-3-5-9(6-4-8)14-7-10(11)12/h3-6H,2,7H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSVKLONIKJVUPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)OCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40201397 | |
| Record name | 4-Ethoxyphenoxyacetic acid | |
| Source | EPA DSSTox | |
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Molecular Weight |
196.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5327-91-3 | |
| Record name | 2-(4-Ethoxyphenoxy)acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5327-91-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 4-Ethoxyphenoxyacetic acid | |
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| Record name | 5327-91-3 | |
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| Record name | 4-Ethoxyphenoxyacetic acid | |
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| Record name | 4-ethoxyphenoxyacetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.829 | |
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| Record name | 4-ETHOXYPHENOXYACETIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
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| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
4-Ethoxyphenoxyacetic acid mechanism of action in plants
An In-depth Technical Guide to the Mechanism of Action of 4-Ethoxyphenoxyacetic Acid in Plants
Abstract
This compound is a member of the phenoxyacetic acid class of synthetic auxins, which exert their primary biological effects in plants by mimicking the action of the natural plant hormone indole-3-acetic acid (IAA).[1][2] This guide delineates the molecular mechanism underpinning the activity of this compound, from receptor perception to the downstream physiological events that culminate in its characteristic herbicidal effects on susceptible species. We will explore the core signaling cascade involving the TIR1/AFB co-receptor complex, the degradation of Aux/IAA transcriptional repressors, and the subsequent activation of auxin response factors (ARFs).[3][4][5] Furthermore, this document provides detailed experimental protocols for the validation and quantification of auxin-like activity, offering researchers a practical framework for investigating compounds within this class.
Introduction: The Phenoxyacetic Acids as Synthetic Auxins
The discovery of phenoxyacetic acids in the 1940s marked a pivotal moment in agriculture, introducing a class of synthetic compounds capable of acting as potent plant growth regulators.[2] These molecules, including well-known herbicides like 2,4-Dichlorophenoxyacetic acid (2,4-D) and (4-chloro-2-methylphenoxy)acetic acid (MCPA), are structural analogs of the endogenous plant hormone IAA.[1][2][6] this compound belongs to this family and shares the core phenoxyacetic acid structure essential for its biological activity.[1][7][8] These synthetic auxins are particularly effective against broadleaf (dicotyledonous) plants, inducing rapid, uncontrolled growth that ultimately leads to plant death, while monocotyledonous crops like corn and wheat remain relatively unaffected.[1][2][9] Their stability and persistence within the plant, compared to the rapidly metabolized IAA, are key to their efficacy as herbicides.[6][10]
The Core Mechanism: Hijacking the Natural Auxin Signaling Pathway
The efficacy of this compound and other synthetic auxins stems from their ability to mimic IAA and persistently activate the plant's natural auxin signaling pathway.[6][11] In a healthy plant, auxin gradients control nearly every aspect of growth and development, including cell division, elongation, and differentiation.[11][12] Synthetic auxins co-opt this intricate system, but unlike IAA which is subject to tight homeostatic control, they cause a sustained and overwhelming activation of the auxin response.[5][6] This leads to a catastrophic loss of coordinated growth.
The central molecular events occur within the cell nucleus and involve a concise and elegant signal transduction pathway.[3][5] The key players are a trio of protein families: the TIR1/AFB receptors, the Aux/IAA transcriptional repressors, and the ARF transcription factors.[4][5]
Perception by the TIR1/AFB Co-Receptor Complex
The primary site of action for auxins is the SCFTIR1/AFB E3 ubiquitin ligase complex.[4][12] The F-box protein component, either TRANSPORT INHIBITOR RESPONSE 1 (TIR1) or its AUXIN SIGNALING F-BOX (AFB) homologs, functions as the direct auxin receptor.[3][13] this compound, acting as an IAA mimic, binds to a pocket on the TIR1/AFB protein. This binding event does not occur in isolation; it acts as a "molecular glue," inducing a conformational change that dramatically increases the affinity of the TIR1/AFB protein for its target substrates: the Aux/IAA repressor proteins.[3][14]
Triggering the Degradation of Aux/IAA Repressors
In the absence of high auxin concentrations, Aux/IAA proteins bind to and inhibit the activity of ARF transcription factors, effectively silencing the expression of auxin-responsive genes.[5][14] When this compound binds to TIR1/AFB, the resulting stable TIR1/AFB-Aux/IAA complex targets the Aux/IAA protein for ubiquitination.[4] This process flags the Aux/IAA repressor for rapid degradation by the 26S proteasome, a cellular machinery responsible for recycling proteins.[12][14]
Liberation of ARFs and Uncontrolled Gene Expression
The degradation of the Aux/IAA repressors is the critical activation step. Their removal liberates the ARF transcription factors, which are now free to bind to Auxin Response Elements (AuxREs) in the promoter regions of hundreds of downstream genes, leading to a massive wave of transcriptional activation.[5][14][15] This uncontrolled gene expression disrupts normal cellular processes, leading to the physiological symptoms associated with synthetic auxin herbicides.[16]
Figure 1: The nuclear auxin signaling pathway hijacked by this compound.
Physiological Consequences of Auxin Overload
The massive transcriptional reprogramming induced by this compound leads to a cascade of physiological disruptions. The plant essentially receives a persistent signal to grow in an uncontrolled and uncoordinated manner.
-
Ethylene and Abscisic Acid (ABA) Production: Many activated genes are involved in the synthesis of other plant hormones, particularly ethylene and ABA, which contribute to senescence and stress responses.[16][17]
-
Abnormal Growth (Epinasty): The most visible symptoms include twisting of stems and petioles (epinasty), leaf cupping, and the formation of callus tissue.[11] This is a direct result of differential growth rates in tissues that are overwhelmed by the auxin signal.
-
Metabolic Disruption: The plant's resources are diverted to fuel this abnormal growth, interfering with essential metabolic processes, nutrient transport, and protein synthesis, ultimately leading to plant death.[11]
-
Selectivity: Dicot plants are generally more susceptible to phenoxy herbicides than monocots.[2][9] While the exact basis is complex, it is thought to involve differences in vascular structure, metabolism, and potentially the composition of the auxin signaling machinery between the two plant groups.
The differential binding affinities of various synthetic auxins to different TIR1/AFB receptors can also contribute to their specific activities and selectivities.[18]
| Auxin Compound | Receptor Target | Relative Binding Affinity (vs. IAA) | Reference(s) |
| Indole-3-acetic acid (IAA) | AtTIR1, AtAFB2, AtAFB5 | High (Baseline) | [18] |
| 2,4-D | AtTIR1 | Lower (29% of IAA) | [18] |
| 2,4-D | AtAFB2 | Lower (22% of IAA) | [18] |
| 2,4-D | AtAFB5 | Lower (40% of IAA) | [18] |
| Mecoprop | AtTIR1 | Higher than 2,4-D | [18] |
| Dicamba | AtTIR1, AtAFB2, AtAFB5 | Low | [18] |
| Table 1: Comparative binding affinities of selected natural and synthetic auxins to Arabidopsis thaliana (At) auxin receptors. Data illustrates the principle of differential receptor interaction. |
Experimental Validation Frameworks
Validating the mechanism of action for a compound like this compound requires robust bioassays and precise analytical chemistry.
Protocol: Avena Curvature Test for Auxin Activity
This classic bioassay provides a qualitative and semi-quantitative measure of auxin-like activity based on the principle of cell elongation.[19]
Objective: To determine if this compound induces cell elongation characteristic of auxins.
Materials:
-
Oat (Avena sativa) seeds
-
Petri dishes, filter paper
-
Test solutions of this compound (e.g., 0.1, 1, 10, 100 mg/L)
-
IAA solution (positive control), deionized water (negative control)
-
Agar blocks (1% agar)
-
Dark growth chamber or light-proof box
-
Red safe-light
-
Scalpel or razor blade, ruler
Methodology:
-
Germination: Germinate oat seeds on moist filter paper in darkness for approximately 3 days until coleoptiles are 2-3 cm long.
-
Preparation: Working under a red safe-light (to prevent phototropic responses), excise the apical 2-3 mm from the coleoptile tips. This removes the primary source of endogenous auxin.
-
Depletion: Place the decapitated coleoptiles on a moist surface for 1-2 hours to deplete any remaining endogenous auxin.
-
Application: Prepare 1% agar blocks and cut them into small, uniform cubes (e.g., 2x2x2 mm). Soak separate sets of blocks in the negative control, positive control (IAA), and various concentrations of the this compound test solution for at least 1 hour.
-
Assay: Excise a 1 cm segment from the sub-apical region of the depleted coleoptiles. Place an agar block asymmetrically on one side of the cut surface of each coleoptile segment.
-
Incubation: Place the segments upright in a high-humidity chamber and incubate in the dark for 1.5 to 2 hours.
-
Measurement: The side of the coleoptile in contact with the auxin-containing block will elongate more rapidly, causing the segment to curve. Measure the angle of curvature. The degree of curvature is proportional to the auxin activity of the substance in the agar block.
Expected Outcome: Coleoptiles treated with this compound should exhibit a dose-dependent curvature, similar to the IAA positive control, while the negative control shows no significant bending.
Protocol: Quantification of Auxins by GC-MS/MS
Modern, high-throughput analysis relies on mass spectrometry to accurately quantify auxins and their precursors from minute tissue samples. This protocol is adapted from established methods.[20][21]
Objective: To precisely measure the concentration of this compound and endogenous IAA in plant tissue following treatment.
Materials:
-
Plant tissue (e.g., Arabidopsis seedlings, 10-20 mg fresh weight)
-
Liquid nitrogen
-
Stable-labeled internal standards (e.g., ¹³C₆-IAA)
-
Extraction buffer (e.g., isopropanol with 0.1% formic acid)
-
Solid Phase Extraction (SPE) C18 tips
-
Derivatization agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA)
-
Gas chromatograph coupled to a triple quadrupole mass spectrometer (GC-MS/MS)
Methodology:
-
Sample Harvest & Homogenization: Flash-freeze plant tissue in liquid nitrogen to halt metabolic activity. Homogenize the frozen tissue into a fine powder.
-
Extraction: Immediately add ice-cold extraction buffer and a known quantity of the stable-labeled internal standard. The internal standard is critical for accurate quantification as it corrects for sample loss during preparation. Vortex vigorously and incubate on ice.
-
Purification (SPE): Centrifuge the homogenate to pellet debris. Condition an SPE tip according to the manufacturer's instructions. Load the supernatant onto the SPE tip. Wash the tip to remove interfering compounds and then elute the analytes (auxins) with an appropriate solvent (e.g., methanol).
-
Derivatization: Evaporate the eluate to dryness under a stream of nitrogen. Add the derivatization agent (BSTFA) and heat (e.g., 70°C for 30 min). This step increases the volatility and thermal stability of the auxins, making them suitable for GC analysis.
-
GC-MS/MS Analysis: Inject the derivatized sample into the GC-MS/MS system. The gas chromatograph separates the different compounds in the sample. The mass spectrometer, operating in Selected Reaction Monitoring (SRM) mode, provides high selectivity and sensitivity for detecting the specific mass transitions of the derivatized analyte and its internal standard.
-
Quantification: The analyte concentration is determined by comparing the peak area ratio of the endogenous compound to its stable-labeled internal standard against a standard curve.[20]
Figure 2: High-throughput workflow for auxin quantification using GC-MS/MS.
Concluding Remarks and Future Perspectives
The mechanism of action of this compound is a clear example of molecular mimicry, where a synthetic compound hijacks a fundamental signaling pathway in plants. By binding to the TIR1/AFB co-receptor complex, it triggers the degradation of Aux/IAA repressors, leading to a sustained and lethal activation of auxin-responsive genes. This well-defined mechanism provides a solid foundation for understanding its herbicidal activity and selectivity.
Future research should continue to focus on the nuances of this interaction. Investigating the binding kinetics and specificities of novel phenoxyacetic acid derivatives with the full range of TIR1/AFB receptors across different plant species could unveil opportunities for developing more selective and effective herbicides. Furthermore, understanding the molecular basis of resistance, which can arise from mutations in the TIR1/AFB-Aux/IAA signaling pathway, is critical for sustainable weed management strategies.[22]
References
- 1. Phenoxy herbicide - Wikipedia [en.wikipedia.org]
- 2. Phenoxy Carboxylic Acid Herbicides Physical and Chemical Properties | Encyclopedia MDPI [encyclopedia.pub]
- 3. academic.oup.com [academic.oup.com]
- 4. Auxin signaling: a big question to be addressed by small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms of auxin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. xtbg.ac.cn [xtbg.ac.cn]
- 7. biologydiscussion.com [biologydiscussion.com]
- 8. Plant Growth Regulators - Auxins - Phenoxyacetic acid Clinisciences [clinisciences.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. cdn.nufarm.com [cdn.nufarm.com]
- 12. Chemical Biology in Auxin Research - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mutations in an Auxin Receptor Homolog AFB5 and in SGT1b Confer Resistance to Synthetic Picolinate Auxins and Not to 2,4-Dichlorophenoxyacetic Acid or Indole-3-Acetic Acid in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. youtube.com [youtube.com]
- 17. Insight into the mode of action of 2,4-dichlorophenoxyacetic acid (2,4-D) as an herbicide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The differential binding and biological efficacy of auxin herbicides - PMC [pmc.ncbi.nlm.nih.gov]
- 19. youtube.com [youtube.com]
- 20. Protocol: High-throughput and quantitative assays of auxin and auxin precursors from minute tissue samples - PMC [pmc.ncbi.nlm.nih.gov]
- 21. experts.umn.edu [experts.umn.edu]
- 22. researchgate.net [researchgate.net]
A Framework for the Experimental Validation of the Auxin-like Activity of 4-Ethoxyphenoxyacetic Acid
An In-depth Technical Guide
Abstract
Phenoxyacetic acid derivatives represent a significant class of synthetic auxins, widely utilized in agriculture and plant science research.[1][2] 4-Ethoxyphenoxyacetic acid, by virtue of its chemical structure, is predicted to exhibit auxin-like activity, mimicking the endogenous plant hormone Indole-3-acetic acid (IAA). This guide provides a comprehensive theoretical framework for its mechanism of action and presents a detailed, multi-stage experimental workflow for the validation of its biological activity. We will detail the molecular basis for its presumed interaction with the canonical auxin signaling pathway and provide robust, step-by-step protocols for in-planta bioassays and molecular-level gene expression analysis. This document is intended for researchers in plant biology, agrochemical development, and drug discovery, offering a self-validating system to rigorously characterize the physiological and molecular effects of this compound.
Introduction: The Rationale for Investigating this compound
Auxins are a class of plant hormones that orchestrate a vast array of developmental processes, from cell elongation and division to root formation and apical dominance.[3] The primary natural auxin, Indole-3-acetic acid (IAA), exerts its effects by binding to a co-receptor complex, initiating a signaling cascade that alters gene expression.[4] Synthetic auxins, such as those from the phenoxyacetic acid class, are compounds that structurally mimic IAA and can hijack this native signaling pathway.[5][6] Often, these synthetic molecules are more stable than IAA, leading to exaggerated and uncontrolled growth responses, a principle that underpins their use as herbicides.[7]
This compound (Chemical Formula: C₁₀H₁₂O₄) is a derivative of phenoxyacetic acid.[8] Its structural analogy to known active synthetic auxins, like 2,4-Dichlorophenoxyacetic acid (2,4-D), provides a strong theoretical basis for predicting its function as a plant growth regulator. However, a detailed characterization of its specific biological activity is not extensively documented in publicly available literature. This guide, therefore, serves as a complete roadmap for the scientific investigation of this compound. We will first explore the established mechanism of auxin action and then propose a rigorous, three-part experimental workflow to definitively characterize the auxin-like properties of this compound.
The Molecular Target: The Canonical Auxin Signaling Pathway
The activity of all auxin-like compounds is mediated through a well-defined nuclear signaling pathway. Understanding this pathway is critical to interpreting experimental results and confirming the mechanism of action for this compound.
The core components of this pathway are the TIR1/AFB F-box proteins, the Aux/IAA transcriptional repressors, and the Auxin Response Factor (ARF) transcription factors.[9][10] In the absence of auxin, Aux/IAA proteins bind to ARFs, preventing them from activating the transcription of auxin-responsive genes.[4]
Auxin acts as a "molecular glue," promoting the interaction between the TIR1/AFB proteins and the Aux/IAA repressors.[11][12] This binding event targets the Aux/IAA protein for ubiquitination by the SCFTIR1/AFB E3 ubiquitin ligase complex and subsequent degradation by the 26S proteasome.[4] The degradation of the Aux/IAA repressor liberates the ARF transcription factor, which can then bind to Auxin Response Elements (AuxREs) in the promoters of target genes, initiating their transcription and leading to a physiological response.[13][14] Synthetic auxins like this compound are hypothesized to function by binding to the TIR1/AFB proteins in the same manner as IAA.[6]
Figure 1: The canonical auxin signaling pathway, the presumed target for this compound.
Proposed Experimental Workflow for Validation
To empirically validate and quantify the auxin-like activity of this compound, we propose a sequential workflow. This process begins with broad physiological screening using established in-planta bioassays and progresses to specific molecular analysis of target gene expression.
Figure 2: Proposed experimental workflow for characterizing this compound.
Protocol 1: Avena (Oat) Coleoptile Elongation Bioassay
This classic bioassay provides a quantitative measure of auxin activity based on the hormone's ability to stimulate cell elongation.[15]
Objective: To determine if this compound promotes cell elongation in a manner comparable to the natural auxin IAA.
Methodology:
-
Seed Germination:
-
Germinate Avena sativa (oat) seeds on moist filter paper in complete darkness for 72-96 hours at 25°C.[3] This ensures coleoptiles are straight and etiolated.
-
A dim red light can be used for brief manipulations, as it does not induce phototropic responses.
-
-
Preparation of Test Solutions:
-
Prepare a 1 mM stock solution of this compound in a minimal amount of DMSO, then bring to volume with deionized water.
-
Prepare a 1 mM stock solution of Indole-3-acetic acid (IAA) as a positive control.
-
Prepare a "vehicle" control solution containing the same concentration of DMSO used for the stock solutions.
-
Create a dilution series for both this compound and IAA (e.g., 0.01 µM, 0.1 µM, 1 µM, 10 µM, 100 µM) in a buffered basal medium (e.g., 2% sucrose, 10 mM potassium phosphate, pH 6.0).
-
-
Coleoptile Sectioning:
-
Excise the apical 2-3 mm from the coleoptiles to remove the endogenous source of auxin.[16]
-
From the remaining coleoptile, cut 10 mm long sub-apical sections. Keep these sections in the basal medium to prevent dehydration.
-
-
Incubation:
-
Randomly distribute 10-15 coleoptile sections into petri dishes containing the prepared test and control solutions.
-
Incubate the dishes in complete darkness at 25°C for 18-24 hours.[16]
-
-
Data Collection and Analysis:
-
Measure the final length of each coleoptile section to the nearest 0.5 mm.
-
Calculate the mean elongation and standard deviation for each treatment group.
-
Plot the mean elongation against the log of the concentration to generate dose-response curves. A bell-shaped curve is expected, as very high concentrations of auxins can be inhibitory.[3]
-
Trustworthiness Check: The inclusion of a vehicle control and a positive control (IAA) allows for the validation of the experimental system. The dose-response curve demonstrates a concentration-dependent effect, which is a hallmark of specific biological activity.
Protocol 2: Root Growth Inhibition Bioassay
This assay is highly sensitive and leverages the fact that while auxins promote root initiation, they inhibit the elongation of the primary root at moderate to high concentrations.[17][18][19] Arabidopsis thaliana is an ideal model system for this protocol.
Objective: To quantify the dose-dependent inhibitory effect of this compound on primary root growth.
Methodology:
-
Seed Sterilization and Plating:
-
Surface sterilize Arabidopsis thaliana (e.g., Col-0 ecotype) seeds using 70% ethanol followed by a bleach solution, with sterile water rinses.
-
Plate seeds on square petri dishes containing 0.5x Murashige and Skoog (MS) medium with 1% sucrose and 0.8% agar.
-
Cold-stratify at 4°C for 2-3 days to synchronize germination.
-
-
Preparation of Treatment Plates:
-
Prepare MS agar plates as above, and after autoclaving and cooling, add this compound from a filter-sterilized stock to achieve a final concentration gradient (e.g., 0 nM, 10 nM, 50 nM, 100 nM, 500 nM, 1 µM).
-
Prepare a parallel set of plates with IAA as a positive control.
-
-
Seedling Growth and Transfer:
-
Germinate the seeds by placing the plates vertically in a growth chamber (22°C, 16h light/8h dark cycle).
-
After 4-5 days, when seedlings have a visible primary root, carefully transfer them to the treatment plates (5-10 seedlings per plate).
-
-
Incubation and Measurement:
-
Return the treatment plates to the growth chamber and orient them vertically.
-
After an additional 3-5 days, scan the plates at high resolution.
-
Use image analysis software (e.g., ImageJ) to measure the length of new root growth from the point of transfer.
-
-
Data Analysis:
-
Calculate the mean root growth and standard deviation for each concentration.
-
Normalize the data by expressing the mean root growth as a percentage of the control (0 nM) group.
-
Plot the normalized root growth against the log of the concentration and perform a nonlinear regression to calculate the EC₅₀ (half-maximal effective concentration) value.
-
Trustworthiness Check: The use of a sterile technique minimizes confounding variables. The quantitative EC₅₀ value provides a robust metric for comparing the potency of this compound to the natural hormone IAA.
Protocol 3: Gene Expression Analysis of Auxin-Responsive Genes
Confirmation of the auxin-like mechanism of action requires demonstrating that this compound induces the transcription of known auxin-responsive genes.[20] Quantitative Real-Time PCR (qPCR) is the standard method for this analysis.
Objective: To measure the change in transcript abundance of key auxin-responsive marker genes (e.g., IAA1, IAA19) in response to treatment with this compound.[21]
Methodology:
-
Plant Material and Treatment:
-
Grow Arabidopsis thaliana seedlings in liquid MS medium for 7-10 days.
-
Treat the seedlings with a predetermined effective concentration of this compound (informed by the root assay, e.g., 1 µM).
-
Include a vehicle-treated control group and an IAA-treated positive control group.
-
Harvest whole seedlings at various time points (e.g., 0, 30, 60, 120 minutes) and flash-freeze in liquid nitrogen.
-
-
RNA Extraction and cDNA Synthesis:
-
Extract total RNA from the frozen tissue using a commercial kit or a Trizol-based method.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and gel electrophoresis.
-
Synthesize first-strand complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
-
Quantitative PCR (qPCR):
-
Design and validate qPCR primers for target auxin-responsive genes (e.g., IAA1, IAA19) and a stable reference gene (e.g., ACTIN2, UBQ10).
-
Prepare qPCR reactions using a SYBR Green-based master mix, cDNA template, and primers.
-
Run the reactions on a qPCR instrument, including a dissociation (melt) curve analysis to ensure product specificity.
-
-
Data Analysis:
-
Determine the quantification cycle (Cq) values for each reaction.
-
Calculate the relative expression of target genes using the ΔΔCq method.
-
Normalize the expression of the target genes to the reference gene for each sample.
-
Express the results as fold-change relative to the time-zero or vehicle-treated control.
-
Trustworthiness Check: The use of a stable reference gene corrects for variations in RNA input and reverse transcription efficiency. Time-course analysis demonstrates a dynamic transcriptional response, and comparison with IAA treatment directly validates the auxin-specificity of the observed gene induction.
Expected Data and Interpretation
The successful execution of this workflow will generate quantitative data that can be systematically summarized and interpreted.
Table 1: Hypothetical Quantitative Data Summary for this compound
| Assay | Metric | This compound | Indole-3-acetic acid (IAA) | Interpretation |
| Coleoptile Elongation | Optimal Concentration | ~1-10 µM | ~1-10 µM | Demonstrates promotion of cell expansion, a key auxin effect. |
| Max Elongation (% over control) | 150% | 165% | Quantifies the magnitude of the growth response. | |
| Root Growth Inhibition | EC₅₀ | 85 nM | 60 nM | Provides a precise measure of potency; a lower EC₅₀ indicates higher potency. |
| Gene Expression (qPCR) | Fold Change (IAA19, 1 hr) | 12-fold | 15-fold | Confirms activation of the canonical auxin signaling pathway at the molecular level. |
A positive result in the coleoptile assay, a dose-dependent inhibition in the root assay, and a rapid induction of auxin-responsive genes would collectively provide compelling evidence that this compound functions as a synthetic auxin.
Chemical Properties and Safety Considerations
-
IUPAC Name: 2-(4-ethoxyphenoxy)acetic acid
-
CAS Number: 5327-91-3[22]
-
Molecular Formula: C₁₀H₁₂O₄[8]
-
Synthesis: Can be prepared via a multi-step process starting from phenetole, proceeding through intermediates like 4-ethoxy benzaldehyde and 4-ethoxy-alpha-hydroxyphenylacetic acid.[23] This route avoids the use of highly toxic sodium cyanide, which may be used in alternative synthesis pathways.[23]
-
Safety: No comprehensive toxicological data is available. Standard laboratory precautions should be taken.[24] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or chemical fume hood. In case of contact, wash skin thoroughly with soap and water.[24] Consult the Safety Data Sheet (SDS) for full handling and disposal information.
Conclusion
This technical guide outlines a robust, scientifically-grounded framework for the comprehensive evaluation of this compound. By postulating its activity based on the established mechanism of auxin signaling and providing detailed, self-validating experimental protocols, this document serves as a complete resource for its characterization. The proposed workflow, progressing from physiological bioassays to molecular analysis, will enable researchers to definitively determine the auxin-like properties of this compound, quantify its potency, and confirm its mechanism of action. The successful completion of these studies will significantly contribute to the understanding of this compound and its potential applications in plant science and agriculture.
References
- 1. Phenoxy herbicide - Wikipedia [en.wikipedia.org]
- 2. What is Phenoxyacetic acid used for?_Chemicalbook [chemicalbook.com]
- 3. biologydiscussion.com [biologydiscussion.com]
- 4. Frontiers | TIR1/AFB proteins: Active players in abiotic and biotic stress signaling [frontiersin.org]
- 5. nbinno.com [nbinno.com]
- 6. xtbg.ac.cn [xtbg.ac.cn]
- 7. researchgate.net [researchgate.net]
- 8. GSRS [gsrs.ncats.nih.gov]
- 9. Diversity and specificity: auxin perception and signaling through the TIR1/AFB pathway (Journal Article) | OSTI.GOV [osti.gov]
- 10. SCFTIR1/AFB-Based Auxin Perception: Mechanism and Role in Plant Growth and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. pnas.org [pnas.org]
- 13. hort [journals.ashs.org]
- 14. mdpi.com [mdpi.com]
- 15. BIOASSAYS • Intra Radice [intraradice.com]
- 16. scholarworks.uni.edu [scholarworks.uni.edu]
- 17. What is Auxin bioassay class 11 biology CBSE [vedantu.com]
- 18. Rapid and reversible root growth inhibition by TIR1 auxin signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Genome-wide analysis of the auxin-responsive transcriptome downstream of iaa1 and its expression analysis reveal the diversity and complexity of auxin-regulated gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Regulation of genes associated with auxin, ethylene and ABA pathways by 2,4-dichlorophenoxyacetic acid in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. This compound | 5327-91-3 [m.chemicalbook.com]
- 23. CN102531884A - Method for preparing 4-ethoxy phenylacetic acid - Google Patents [patents.google.com]
- 24. This compound Safety Data Sheets(SDS) lookchem [lookchem.com]
4-Ethoxyphenoxyacetic Acid: A Prospective Analysis of Potential Biological and Physiological Effects
Abstract
4-Ethoxyphenoxyacetic acid is a phenoxyalkanoic acid derivative with a well-defined chemical structure. However, a comprehensive review of the scientific literature reveals a notable scarcity of research into its specific biological and physiological effects within mammalian systems. This technical guide addresses this knowledge gap by providing a foundational overview of this compound, summarizing its known chemical properties and toxicological profile based on available safety data. More importantly, this document serves as a prospective analysis, outlining potential avenues of biological activity by drawing comparisons to structurally analogous compounds. We will explore hypothetical mechanisms of action, including potential roles as a peroxisome proliferator-activated receptor (PPAR) modulator and its relationship with the broader class of phenoxyacetic acids. This guide is intended for researchers, scientists, and drug development professionals, aiming to stimulate and guide future in-vitro and in-vivo investigations into the bioactivity of this understudied molecule.
Introduction and Chemical Profile
This compound belongs to the phenoxyacetic acid family of organic compounds. Its structure consists of a phenoxy group substituted with an ethoxy group at the para (4) position, linked to an acetic acid moiety.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| CAS Number | 5327-91-3 | [1] |
| Molecular Formula | C₁₀H₁₂O₄ | [2] |
| Molecular Weight | 196.20 g/mol | [1] |
| Boiling Point | 339.4°C at 760 mmHg | [2] |
| Flash Point | 133.9°C | [2] |
| Vapor Pressure | 3.59E-05mmHg at 25°C | [2] |
While synthesis methods for this compound and its derivatives are documented, the biological and physiological implications of this specific molecule remain largely unexplored in the public domain. This presents a unique opportunity for novel research and discovery.
Toxicological Summary
The current understanding of the toxicological profile of this compound is primarily derived from safety data sheets (SDS). It is important to note that this information is intended for safe handling in a laboratory or industrial setting and does not provide a detailed picture of its systemic effects or mechanism of toxicity.
General Toxicity:
-
Oral: Harmful if swallowed.
-
Dermal: Causes skin irritation[3].
-
Ocular: Causes serious eye irritation[3].
-
Inhalation: May cause respiratory irritation[3].
At present, there are no comprehensive studies on the carcinogenicity, mutagenicity, or reproductive toxicity of this compound publicly available[4]. The primary hazards are associated with direct contact and ingestion[3].
Prospective Biological and Physiological Effects: Avenues for Future Research
Based on the chemical structure of this compound, we can hypothesize several potential areas of biological activity that warrant investigation. These hypotheses are drawn from the known effects of structurally related molecules.
Potential as a Peroxisome Proliferator-Activated Receptor (PPAR) Agonist
Peroxisome proliferator-activated receptors (PPARs) are a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes involved in lipid and glucose metabolism. Fatty acids and their derivatives are natural ligands for PPARs[5]. Given the structural similarity of this compound to certain synthetic PPAR agonists, particularly those with a phenoxyacetic acid backbone, it is plausible that it could interact with one or more PPAR isoforms (α, γ, or δ).
Activation of PPARs has numerous physiological effects:
-
PPARα: Primarily expressed in the liver, kidney, heart, and muscle, its activation leads to increased fatty acid oxidation and is the target of fibrate drugs used to treat hyperlipidemia.
-
PPARγ: Highly expressed in adipose tissue, its activation promotes adipocyte differentiation and enhances insulin sensitivity. Thiazolidinediones, a class of drugs for type 2 diabetes, are potent PPARγ agonists.
-
PPARβ/δ: Ubiquitously expressed, it is involved in fatty acid oxidation and energy homeostasis[6].
Research Directive: Initial screening of this compound should include in-vitro luciferase reporter assays to determine its ability to activate PPARα, PPARγ, and PPARβ/δ.
Potential Anti-Inflammatory Effects
Inflammation is a complex biological response, and its modulation is a key therapeutic strategy for many diseases. The activation of PPARs, particularly PPARα and PPARγ, is known to have anti-inflammatory effects. If this compound is found to be a PPAR agonist, it may also exhibit anti-inflammatory properties.
Research Directive: In-vitro studies using macrophage cell lines (e.g., RAW 264.7) stimulated with lipopolysaccharide (LPS) could be employed to assess the effect of this compound on the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and cytokines like TNF-α and IL-6[7][8][9][10].
Auxin-like Activity in Plants
Phenoxyacetic acids are a well-known class of synthetic auxins, which are plant hormones that regulate growth and development. Compounds like 2,4-Dichlorophenoxyacetic acid (2,4-D) and 4-chloro-2-methylphenoxyacetic acid (MCPA) are widely used as herbicides[11]. It is highly probable that this compound exhibits auxin-like activity in plants, although the extent and specificity of this activity are unknown. While this is outside the scope of mammalian drug development, it is a crucial aspect of its biological profile.
Proposed Experimental Workflow for Bioactivity Screening
For researchers interested in elucidating the biological effects of this compound, a tiered screening approach is recommended.
Step-by-Step Methodologies
Protocol 1: In-Vitro PPAR Activation Assay
-
Cell Culture: Culture a suitable cell line (e.g., HEK293T or HepG2) in appropriate media.
-
Transfection: Co-transfect cells with a PPAR expression vector (for PPARα, γ, or δ) and a luciferase reporter plasmid containing a PPAR response element (PPRE). A β-galactosidase plasmid can be co-transfected for normalization.
-
Treatment: After 24 hours, treat the transfected cells with varying concentrations of this compound. Include a vehicle control and a known PPAR agonist as a positive control.
-
Lysis and Assay: After 24-48 hours of treatment, lyse the cells and measure luciferase and β-galactosidase activity using appropriate assay kits.
-
Data Analysis: Normalize luciferase activity to β-galactosidase activity. Compare the fold-change in luciferase activity in treated cells to the vehicle control to determine the extent of PPAR activation.
Protocol 2: In-Vitro Anti-Inflammatory Assay
-
Cell Culture: Plate RAW 264.7 macrophages in a multi-well plate and allow them to adhere.
-
Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulation: Induce an inflammatory response by adding lipopolysaccharide (LPS) to the media. Include a vehicle control and an LPS-only control.
-
Incubation: Incubate the cells for 18-24 hours.
-
Analysis of Inflammatory Mediators:
-
Nitric Oxide (NO): Measure the accumulation of nitrite in the cell culture supernatant using the Griess reagent.
-
Cytokines (TNF-α, IL-6): Quantify the concentration of cytokines in the supernatant using ELISA kits.
-
-
Data Analysis: Compare the levels of inflammatory mediators in cells treated with this compound and LPS to those treated with LPS alone.
Conclusion and Future Directions
This compound represents a molecule with a significant lack of characterization regarding its biological and physiological effects in mammalian systems. Its structural similarity to known PPAR agonists and other bioactive phenoxyacetic acids suggests that it may possess interesting pharmacological properties, particularly in the realms of metabolic regulation and inflammation. The toxicological data available is currently limited to acute, high-level exposure warnings.
This guide serves as a call to the research community to investigate the potential of this compound. The proposed experimental workflows provide a starting point for a systematic evaluation of its bioactivity. Future research should focus on comprehensive in-vitro screening, followed by mechanistic studies to identify molecular targets and, if warranted, in-vivo studies in relevant disease models. Such investigations will be crucial in determining whether this compound holds any promise as a therapeutic agent or if it is primarily of interest in other fields, such as agriculture.
References
- 1. This compound | 5327-91-3 [m.chemicalbook.com]
- 2. This compound | 5327-91-3 [chemnet.com]
- 3. aksci.com [aksci.com]
- 4. downloads.regulations.gov [downloads.regulations.gov]
- 5. Fatty acid activation of peroxisome proliferator-activated receptor (PPAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. The inhibition of lipopolysaccharide-induced macrophage inflammation by 4 compounds in Hypericum perforatum extract is partially dependent on the activation of SOCS3 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Anti-Inflammatory Effect of 4,5-Dicaffeoylquinic Acid on RAW264.7 Cells and a Rat Model of Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Intentional self-poisoning with the chlorophenoxy herbicide 4-chloro-2-methylphenoxyacetic acid (MCPA) - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 4-Ethoxyphenoxyacetic Acid (CAS 5327-91-3)
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
4-Ethoxyphenoxyacetic acid, registered under CAS number 5327-91-3, is a member of the phenoxyacetic acid class of organic compounds. This guide provides a comprehensive overview of its physical and chemical properties, synthesis, spectral analysis, and known biological activities, offering valuable insights for its application in research and drug development. While direct extensive research on this specific molecule is not widely published, its structural similarity to other well-studied phenoxyacetic acid derivatives allows for informed postulations regarding its potential pharmacological relevance.
Chemical and Physical Properties
The fundamental physicochemical properties of this compound are summarized below. These parameters are critical for its handling, formulation, and application in experimental settings.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₂O₄ | [1] |
| Molecular Weight | 196.2 g/mol | [1] |
| Appearance | White to off-white crystalline solid | |
| Melting Point | 143-144 °C | [2] |
| Boiling Point | 339.4 °C at 760 mmHg (Predicted) | [3] |
| Solubility | Information not widely available, likely soluble in organic solvents like methanol, ethanol, and DMSO. | |
| InChI Key | NSVKLONIKJVUPZ-UHFFFAOYSA-N | [1] |
| Canonical SMILES | CCOC1=CC=C(C=C1)OCC(=O)O |
Synthesis of this compound
The synthesis of this compound can be achieved through a Williamson ether synthesis, a robust and well-established method for forming ethers. This process involves the reaction of a phenoxide with an organohalide.
Synthetic Workflow Diagram
Caption: Williamson ether synthesis of this compound.
Experimental Protocol
The following is a representative experimental protocol for the synthesis of this compound, adapted from general procedures for phenoxyacetic acid synthesis.
Materials:
-
4-Ethoxyphenol
-
Sodium chloroacetate
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Distilled water
-
Standard laboratory glassware for reflux, filtration, and recrystallization
Procedure:
-
Preparation of Sodium 4-Ethoxyphenoxide: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 4-ethoxyphenol in an aqueous solution of sodium hydroxide. The reaction should be stirred at room temperature for 30 minutes to ensure complete formation of the sodium phenoxide salt.
-
Williamson Ether Synthesis: To the solution of sodium 4-ethoxyphenoxide, add an equimolar amount of sodium chloroacetate dissolved in water.
-
Reaction at Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. Acidify the solution with dilute hydrochloric acid until a pH of approximately 2 is reached. This will precipitate the crude this compound.
-
Purification: Collect the crude product by vacuum filtration and wash with cold distilled water. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final product as a crystalline solid.
Spectroscopic Analysis
The structural confirmation of this compound is typically achieved through a combination of spectroscopic techniques.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the ethoxy group (a triplet and a quartet), the aromatic protons (two doublets, characteristic of a para-substituted benzene ring), and the methylene protons of the acetic acid moiety (a singlet).
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will display distinct signals for the ethoxy carbons, the aromatic carbons (with symmetry indicating para-substitution), the methylene carbon, and the carbonyl carbon of the carboxylic acid.
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit a broad absorption band in the region of 2500-3300 cm⁻¹ corresponding to the O-H stretching of the carboxylic acid. A strong, sharp peak around 1700 cm⁻¹ is indicative of the C=O stretching of the carbonyl group. Absorptions in the 1000-1300 cm⁻¹ range are expected for the C-O stretching of the ether linkage.[4]
-
Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) in negative ion mode would show a prominent peak corresponding to the deprotonated molecule [M-H]⁻.
Biological Activity and Potential Applications
While specific biological data for this compound is limited, the broader class of phenoxyacetic acid derivatives has been extensively studied, revealing a range of pharmacological activities.[2]
Potential as an Anti-inflammatory Agent
Many phenoxyacetic acid derivatives are known to exhibit anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.[1] COX-1 and COX-2 are key enzymes in the biosynthetic pathway of prostaglandins, which are potent mediators of inflammation and pain.[1]
Caption: Postulated mechanism of anti-inflammatory action via COX inhibition.
The structural features of this compound, particularly the carboxylic acid moiety, are common among non-steroidal anti-inflammatory drugs (NSAIDs) and are crucial for binding to the active site of COX enzymes.
Potential as an Antidiabetic Agent
Recent research has identified phenoxyacetic acid derivatives as agonists of the free fatty acid receptor 1 (FFA1), a promising target for the treatment of type 2 diabetes.[5] Agonism of FFA1 in pancreatic β-cells potentiates glucose-stimulated insulin secretion. The potential of this compound to act as an FFA1 agonist warrants further investigation.
Other Potential Applications
Derivatives of phenoxyacetic acid have also been explored for their antimicrobial and antioxidant activities.[2]
Safety and Handling
Based on available safety data sheets for structurally similar compounds, this compound should be handled with care in a laboratory setting.
-
Hazard Classifications: May cause skin irritation, serious eye irritation, and respiratory irritation. Harmful if swallowed.[6]
-
Precautionary Measures: Use in a well-ventilated area, and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust.
Conclusion
This compound (CAS 5327-91-3) is a compound with a well-defined chemical structure and accessible synthetic route. While direct biological data is sparse, its inclusion in the phenoxyacetic acid family suggests a strong potential for pharmacological activity, particularly in the areas of anti-inflammatory and antidiabetic research. This guide provides a foundational understanding of its properties and potential applications, encouraging further investigation into its therapeutic utility by the scientific community.
References
- 1. Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jetir.org [jetir.org]
- 3. 4-Ethoxybenzoic acid(619-86-3) 1H NMR spectrum [chemicalbook.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. Design, synthesis and biological activity of phenoxyacetic acid derivatives as novel free fatty acid receptor 1 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Benzeneacetic acid, 4-ethoxy- | C10H12O3 | CID 78631 - PubChem [pubchem.ncbi.nlm.nih.gov]
4-Ethoxyphenoxyacetic Acid: A Comprehensive Technical Guide to Safety, Toxicity, and Handling
This guide provides an in-depth overview of the safety, toxicity, and handling of 4-Ethoxyphenoxyacetic acid, tailored for researchers, scientists, and professionals in the field of drug development. The information presented herein is a synthesis of available data and established safety protocols, designed to foster a culture of safety and informed risk management in the laboratory.
Chemical and Physical Identity
This compound is a phenoxyacetic acid derivative. Understanding its fundamental properties is the first step in a thorough risk assessment.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₂O₄ | [1] |
| Molecular Weight | 196.2 g/mol | [1] |
| CAS Number | 5327-91-3 | |
| Appearance | Solid (form may vary) | |
| Synonyms | 2-(4-ethoxyphenoxy)acetic acid |
Toxicological Profile: An Evidence-Based Assessment
Comprehensive toxicological data for this compound is limited. Therefore, this profile incorporates data from structurally related phenoxyacetic acid derivatives to provide a conservative and precautionary assessment of potential hazards. It is imperative for researchers to handle this compound with the assumption that it may possess similar toxicological properties to its analogues until specific data becomes available.
Acute Toxicity
Based on the GHS classification from aggregated sources, this compound is considered to have moderate acute toxicity.[2]
-
Oral: Harmful if swallowed.[2]
-
Dermal: Data not available. Assumed to be potentially harmful.
-
Inhalation: May cause respiratory irritation.[2]
Data from a structurally similar compound, (4-nonylphenoxy)acetic acid, shows a median lethal dose (LD50) of 1674 mg/kg body weight in rats, indicating moderate acute oral toxicity.[3]
Irritation and Corrosivity
-
Skin: Causes skin irritation.[2][4] Prolonged or repeated contact may lead to dermatitis.
-
Eyes: Causes serious eye irritation.[2][4] Direct contact can result in significant eye damage.
Studies on (4-nonylphenoxy)acetic acid have shown it to be corrosive to the skin and eyes of rabbits.[3][5]
Sensitization
There is no specific data on the sensitization potential of this compound. However, some phenoxyacetic acid derivatives have been shown to be skin sensitizers.[3] Therefore, it is prudent to handle this compound as a potential skin sensitizer.
Chronic and Sub-chronic Toxicity
Carcinogenicity, Mutagenicity, and Reproductive Toxicity (CMR)
-
Carcinogenicity: There are no specific carcinogenicity studies for this compound. The structurally related herbicide 2,4-Dichlorophenoxyacetic acid (2,4-D) has been classified by the International Agency for Research on Cancer (IARC) as "possibly carcinogenic to humans" (Group 2B).[7]
-
Mutagenicity: Data on the mutagenic potential of this compound is not available. Studies on 2,4-D have shown mixed results, with some indicating a potential for genotoxicity.[8] (4-nonylphenoxy)acetic acid was not found to be genotoxic in in-vitro and in-vivo studies.[3][5]
-
Reproductive and Developmental Toxicity: No specific reproductive or developmental toxicity studies have been identified for this compound. A study on (4-nonylphenoxy)acetic acid in rats showed no effects on fertility or development.[3][5] However, some other phenoxyacetic acid derivatives have been shown to have reproductive effects in animal studies.[9]
Hazard Communication and GHS Classification
The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for hazard communication.
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation |
Source: Aggregated GHS information from PubChem.[2]
Safe Handling and Personal Protective Equipment (PPE)
A proactive approach to safety is paramount when handling this compound. The hierarchy of controls should be applied to minimize exposure.
Engineering Controls
-
Ventilation: Work with this compound should be conducted in a well-ventilated area. A chemical fume hood is required when handling powders or creating solutions to avoid inhalation of dust or aerosols.
-
Eyewash Stations and Safety Showers: These must be readily accessible in the immediate work area.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential to prevent skin and eye contact.
-
Eye and Face Protection: Chemical safety goggles are mandatory. A face shield should be worn when there is a risk of splashing.
-
Skin Protection:
-
Gloves: Chemically resistant gloves (e.g., nitrile) must be worn. Gloves should be inspected before use and changed frequently.
-
Lab Coat: A buttoned lab coat should be worn to protect street clothing.
-
Additional Protection: For larger quantities or tasks with a high risk of splashing, a chemical-resistant apron and arm sleeves are recommended.
-
-
Respiratory Protection: If work cannot be conducted in a fume hood and there is a risk of inhalation, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used. Respirator use requires a formal respiratory protection program, including fit testing and training.
Experimental Protocols for Safe Laboratory Operations
Adherence to standardized protocols is critical for ensuring safety and experimental reproducibility.
Protocol for Conducting a Chemical Risk Assessment
This protocol outlines the steps for performing a risk assessment before working with this compound.
-
Hazard Identification:
-
Review the Safety Data Sheet (SDS) and this technical guide to understand the chemical's hazards (acute toxicity, irritation, potential CMR properties).
-
Consider the physical form of the chemical (solid, solution) and the potential for dust or aerosol generation.
-
-
Exposure Assessment:
-
Identify all potential routes of exposure (inhalation, dermal, ingestion, ocular).
-
Determine the quantity of the chemical to be used and the duration and frequency of the handling task.
-
Evaluate the work environment, including the adequacy of ventilation.
-
-
Risk Characterization:
-
Combine the hazard and exposure information to determine the level of risk.
-
Consider the potential severity of the consequences of an exposure.
-
-
Control Measures:
-
Based on the risk characterization, select appropriate control measures (engineering controls, administrative controls, PPE).
-
Document the required controls in the experimental protocol.
-
-
Review and Update:
-
Review the risk assessment periodically and whenever there are changes to the experimental procedure.
-
Protocol for Handling and Dispensing
-
Preparation:
-
Ensure the work area (fume hood) is clean and uncluttered.
-
Verify that an eyewash station and safety shower are accessible.
-
Don the appropriate PPE as determined by the risk assessment.
-
-
Dispensing (Solid):
-
Perform all weighing and dispensing of the solid compound within a chemical fume hood to prevent inhalation of dust.
-
Use a spatula or other appropriate tool to transfer the solid. Avoid creating dust clouds.
-
Close the container immediately after dispensing.
-
-
Dispensing (Solution):
-
Conduct all transfers of solutions in a fume hood.
-
Use appropriate glassware and secondary containment (e.g., a beaker or tray) to prevent spills.
-
Pour liquids carefully to avoid splashing.
-
-
Cleanup:
-
Clean any minor spills immediately according to the spill response protocol.
-
Decontaminate all surfaces and equipment after use.
-
Dispose of all waste in properly labeled hazardous waste containers.
-
Remove PPE and wash hands thoroughly with soap and water.
-
Emergency Procedures
Preparedness is key to mitigating the consequences of an accidental exposure or spill.
First Aid Measures
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Skin Contact: Immediately remove contaminated clothing. Flush the affected area with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one to two glasses of water. Seek immediate medical attention.
Spill Response Protocol
-
Evacuate: Immediately alert others in the area and evacuate the immediate vicinity of the spill.
-
Assess: From a safe distance, assess the size and nature of the spill. If the spill is large, involves a highly volatile solution, or you are unsure how to proceed, contact your institution's emergency response team.
-
Contain (for minor spills):
-
Don the appropriate PPE.
-
If the spilled material is a solid, carefully sweep it up to avoid creating dust and place it in a labeled hazardous waste container.
-
If the spilled material is a liquid, cover it with an inert absorbent material (e.g., vermiculite, sand, or a commercial absorbent).
-
-
Neutralize (for acidic solutions): For spills of acidic solutions, cautiously neutralize with a weak base such as sodium bicarbonate.
-
Clean: Once absorbed, collect the material using a scoop or other appropriate tool and place it in a labeled hazardous waste container.
-
Decontaminate: Decontaminate the spill area with a suitable cleaning agent.
-
Dispose: Dispose of all contaminated materials as hazardous waste according to institutional and local regulations.
Storage and Disposal
Proper storage and disposal are crucial for maintaining a safe laboratory environment.
-
Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong bases.
-
Disposal: Dispose of unused material and contaminated waste in accordance with all applicable federal, state, and local regulations. Do not dispose of down the drain or in the general trash.
Visualizations
Hierarchy of Controls for Safe Handling
Caption: The hierarchy of controls, from most to least effective, for minimizing exposure to this compound.
Emergency Spill Response Workflow
Caption: A workflow for responding to a chemical spill of this compound in a laboratory setting.
References
- 1. GSRS [gsrs.ncats.nih.gov]
- 2. Benzeneacetic acid, 4-ethoxy- | C10H12O3 | CID 78631 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 4. echa.europa.eu [echa.europa.eu]
- 5. series.publisso.de [series.publisso.de]
- 6. Chronic dietary toxicity and oncogenicity evaluation of MCPA (4-chloro-2-methylphenoxyacetic acid) in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. assets.greenbook.net [assets.greenbook.net]
- 8. Genotoxic effect of substituted phenoxyacetic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Technical Guide to the Spectroscopic Characterization of 4-Ethoxyphenoxyacetic Acid
Abstract: 4-Ethoxyphenoxyacetic acid (CAS 5327-91-3) is a carboxylic acid derivative with potential applications in pharmaceutical and materials science. Rigorous structural confirmation is a prerequisite for any research or development endeavor. This guide provides a comprehensive framework for the spectroscopic characterization of this molecule. While experimental spectra for this specific compound are not widely available in public databases, this document outlines the foundational principles, detailed acquisition protocols, and predicted spectral features for ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry. The methodologies and interpretations presented herein are designed to serve as a self-validating system for researchers synthesizing or analyzing this compound, ensuring high confidence in its structural identity.
Introduction: The Imperative for Spectroscopic Verification
In the fields of chemical synthesis and drug development, the unambiguous verification of a molecule's structure is the cornerstone of reliable and reproducible science. Spectroscopic techniques provide a non-destructive view into the atomic and molecular framework of a substance, revealing the precise arrangement of atoms and functional groups. For a molecule like this compound, a derivative of the widely studied phenoxyacetic acids, a multi-technique spectroscopic approach is not merely procedural but essential for confirming its identity against potential isomers, such as 4-ethoxyphenylacetic acid, and for identifying any process-related impurities.
This guide is structured to provide both the theoretical underpinnings and the practical, field-proven protocols necessary to acquire and interpret high-quality spectroscopic data for this compound. By understanding the why behind each experimental choice, from solvent selection in NMR to ionization methods in mass spectrometry, researchers can ensure the integrity and validity of their results.
Molecular Structure and Predicted Spectroscopic Features
The first step in any spectroscopic analysis is a thorough examination of the target structure. This allows for the prediction of expected signals, which can then be compared against experimental data for confirmation.
Chemical Structure
This compound consists of a central phenoxy group substituted at the para-position with an ethoxy group. An acetic acid moiety is connected via an ether linkage to the phenol oxygen.
Caption: Molecular Structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. We will examine the predicted spectra for both ¹H and ¹³C nuclei.
¹H NMR Spectroscopy: Principles and Predicted Spectrum
Expertise & Experience: ¹H NMR provides information on the number of distinct proton environments, their electronic surroundings (chemical shift), the number of neighboring protons (splitting pattern), and the relative number of protons in each environment (integration). The choice of a deuterated solvent is critical; it must dissolve the sample without contributing interfering signals.[1][2] For a carboxylic acid like our analyte, Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice as it readily dissolves polar compounds and its residual proton signal does not typically overlap with aromatic or key aliphatic signals. The acidic proton is also more likely to be observed as a distinct, albeit broad, signal in DMSO-d₆.
Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆):
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~12.0 - 13.0 | Broad Singlet | 1H | -COOH | Carboxylic acid protons are highly deshielded and often exchange, leading to a broad signal. Its chemical shift is concentration-dependent.[3] |
| ~6.90 | Doublet (J ≈ 9 Hz) | 2H | Ar-H (ortho to -OCH₂COOH) | These aromatic protons are shielded by the electron-donating ether group and split by their ortho neighbors. |
| ~6.85 | Doublet (J ≈ 9 Hz) | 2H | Ar-H (ortho to -OCH₂CH₃) | Similar to the other aromatic protons, split by their ortho neighbors. |
| ~4.65 | Singlet | 2H | -O-CH₂ -COOH | These methylene protons are adjacent to an electron-withdrawing oxygen and a carbonyl group, causing a significant downfield shift. They have no adjacent protons, hence a singlet. |
| ~3.95 | Quartet (J ≈ 7 Hz) | 2H | -O-CH₂ -CH₃ | Methylene protons adjacent to an oxygen are deshielded. They are split into a quartet by the three neighboring methyl protons. |
| ~1.30 | Triplet (J ≈ 7 Hz) | 3H | -O-CH₂-CH₃ | Terminal methyl protons are in a relatively shielded environment. They are split into a triplet by the two neighboring methylene protons. |
¹³C NMR Spectroscopy: Principles and Predicted Spectrum
Expertise & Experience: ¹³C NMR spectroscopy maps the carbon skeleton of a molecule. While it is less sensitive than ¹H NMR, it provides direct insight into the number of unique carbon environments.[2] Higher concentrations are generally required. Chemical shifts are highly dependent on the electronic environment, with carbons attached to electronegative atoms (like oxygen) and those in sp² hybridized systems (aromatic rings, carbonyls) appearing further downfield.
Predicted ¹³C NMR Spectrum (100 MHz, DMSO-d₆):
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~170 | C =O | The carbonyl carbon of a carboxylic acid is highly deshielded and appears significantly downfield.[3] |
| ~152 | Ar-C -OCH₂CH₃ | Aromatic carbon directly attached to the ethoxy group oxygen. |
| ~151 | Ar-C -OCH₂COOH | Aromatic carbon directly attached to the phenoxyacetic acid oxygen. |
| ~116 | Ar-C H (ortho to -OCH₂CH₃) | Aromatic CH carbons are found in the typical aromatic region. |
| ~115 | Ar-C H (ortho to -OCH₂COOH) | Aromatic CH carbons. |
| ~65 | -O-CH₂ -COOH | Methylene carbon attached to two oxygens (ether and carboxylic acid group) is significantly deshielded. |
| ~63 | -O-CH₂ -CH₃ | Methylene carbon of the ethoxy group, deshielded by the adjacent oxygen. |
| ~15 | -CH₃ | The terminal methyl carbon is in a shielded, aliphatic environment, appearing far upfield. |
Experimental Protocol: NMR Spectroscopy
Trustworthiness: This protocol is designed to produce high-resolution, reproducible NMR data. Each step mitigates common sources of error such as sample contamination, poor field homogeneity, and incorrect referencing.
-
Sample Preparation:
-
Accurately weigh 10-20 mg of this compound for ¹H NMR (or 50-100 mg for ¹³C NMR) into a clean, dry vial.[1]
-
Add approximately 0.7 mL of deuterated solvent (e.g., DMSO-d₆).
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication may be used.
-
Using a Pasteur pipette, transfer the solution into a clean, high-quality 5 mm NMR tube. If any particulate matter is present, filter the solution through a small cotton or glass wool plug in the pipette.[2]
-
Wipe the outside of the NMR tube clean before insertion into the spectrometer.
-
-
Instrument Setup & Acquisition:
-
Insert the sample into the spectrometer's autosampler or manual probe.
-
Lock the spectrometer onto the deuterium signal of the solvent. This step is crucial for stabilizing the magnetic field.
-
Shim the magnetic field. This process optimizes the homogeneity of the B₀ field, which is essential for achieving sharp spectral lines and high resolution. Modern spectrometers perform this step automatically.
-
Tune and match the probe to the desired nucleus (¹H or ¹³C) to ensure maximum signal receptivity.
-
Acquire the spectrum using standard parameters. For ¹H NMR, a 30-degree pulse angle with 16-32 scans is typically sufficient. For ¹³C NMR, a 45-degree pulse angle with a relaxation delay of 2 seconds over 1024 or more scans is a good starting point.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Calibrate the chemical shift axis. For DMSO-d₆, the residual solvent peak at δ ≈ 2.50 ppm can be used as a secondary reference.[4]
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.
-
Caption: Standard workflow for NMR sample analysis.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Expertise & Experience: FT-IR spectroscopy is an invaluable technique for identifying the functional groups present in a molecule. Infrared radiation causes bonds to vibrate at specific frequencies. By identifying these absorption frequencies, we can confirm the presence of key structural components like the carboxylic acid's O-H and C=O bonds, the aromatic ring, and the C-O ether linkages.[5] For solid samples, the KBr pellet method is a robust choice that minimizes scattering and produces a high-quality spectrum.[6][7][8]
Predicted Characteristic IR Absorptions:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |
| 2500-3300 (very broad) | O-H stretch | Carboxylic Acid | The O-H bond in a hydrogen-bonded carboxylic acid dimer produces a characteristically broad and strong absorption band.[3] |
| ~1710 (strong, sharp) | C=O stretch | Carboxylic Acid | The carbonyl stretch is one of the most intense and recognizable peaks in an IR spectrum. The position at ~1710 cm⁻¹ is typical for a hydrogen-bonded dimer.[3] |
| 3100-3000 | C-H stretch | Aromatic | sp² C-H stretching vibrations occur at slightly higher frequencies than their sp³ counterparts.[5] |
| <3000 | C-H stretch | Aliphatic (-CH₂, -CH₃) | sp³ C-H stretching vibrations. |
| 1600, 1500 | C=C stretch | Aromatic Ring | These two bands are characteristic of carbon-carbon stretching within an aromatic ring. |
| ~1240 (strong) | C-O stretch | Aryl-O-Alkyl Ether & Acid | The asymmetric C-O-C stretch of the ether and the C-O stretch of the acid contribute to a strong, complex band in this region. |
| ~830 | C-H bend (out-of-plane) | 1,4-disubstituted Aromatic | This absorption is diagnostic for the para-substitution pattern on the benzene ring. |
Experimental Protocol: FT-IR Spectroscopy (KBr Pellet Method)
Trustworthiness: This protocol emphasizes the complete removal of moisture, which is the most common cause of spectral artifacts (a broad O-H band around 3400 cm⁻¹) that can obscure important data.[8][9]
-
Material Preparation:
-
Use only spectroscopy-grade Potassium Bromide (KBr). Dry the KBr powder in an oven at 110°C for at least 2-3 hours and store it in a desiccator.[6]
-
The sample (this compound) must be thoroughly dry.
-
-
Sample Grinding and Mixing:
-
In an agate mortar, place ~1 mg of the sample and ~100-200 mg of the dry KBr.[7]
-
Grind the mixture thoroughly with the pestle for several minutes until it becomes a fine, homogenous powder with a flour-like consistency. This step is critical to reduce light scattering.
-
-
Pellet Formation:
-
Transfer a small amount of the powder mixture into a clean, dry pellet die.
-
Place the die into a hydraulic press and apply 8-10 tons of pressure for 1-2 minutes.[6][9] Using a vacuum line attached to the die during pressing can help remove trapped air and moisture, resulting in a more transparent pellet.
-
-
Spectrum Acquisition:
-
Carefully remove the transparent or translucent KBr pellet from the die and place it in the spectrometer's sample holder.
-
First, acquire a background spectrum of the empty sample compartment to ratio against the sample spectrum.
-
Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
Mass Spectrometry (MS)
Expertise & Experience: Mass spectrometry provides the exact molecular weight of a compound and offers structural clues based on its fragmentation pattern. Electrospray Ionization (ESI) is a "soft" ionization technique ideal for polar, thermally labile molecules like carboxylic acids.[10][11] It typically generates the protonated molecular ion [M+H]⁺ in positive ion mode or the deprotonated molecular ion [M-H]⁻ in negative ion mode, with minimal fragmentation. This allows for the unambiguous determination of the molecular weight.
Predicted Mass Spectrum (ESI):
-
Molecular Formula: C₁₀H₁₂O₄
-
Exact Molecular Weight: 196.0736 g/mol
-
Negative Ion Mode [M-H]⁻: A strong signal is predicted at m/z 195.0663. This is often the preferred mode for carboxylic acids.
-
Positive Ion Mode [M+H]⁺: A signal may be observed at m/z 197.0808.
-
Adducts: In positive ion mode, adducts with sodium [M+Na]⁺ at m/z 219.0628 may also be observed, depending on the purity of the solvent and glassware.
Predicted Fragmentation Pattern (from [M-H]⁻):
Tandem MS (MS/MS) can be used to induce fragmentation of the [M-H]⁻ ion. Key predicted fragmentation pathways include:
-
Loss of CO₂ (44 Da): Cleavage of the carboxylic acid group would yield a fragment at m/z 151.
-
Cleavage of the ether linkage: Scission of the O-CH₂ bond could lead to fragments corresponding to the ethoxyphenolate anion (m/z 137) or other related structures.
Caption: Predicted major fragmentation pathways for [M-H]⁻ of this compound.
Experimental Protocol: Mass Spectrometry (LC-ESI-MS)
Trustworthiness: This protocol uses Liquid Chromatography (LC) as an inlet, which ensures that a pure sample is introduced into the mass spectrometer, preventing ion suppression and yielding a clean, interpretable spectrum.[12]
-
Sample Preparation:
-
Prepare a dilute solution of the sample (~1-10 µg/mL) in a suitable solvent, such as a mixture of acetonitrile and water. The solvent should be compatible with reversed-phase LC.
-
-
LC Separation:
-
Inject the sample onto a C18 reversed-phase LC column.
-
Elute the compound using a gradient of mobile phase (e.g., water with 0.1% formic acid as solvent A and acetonitrile with 0.1% formic acid as solvent B). Formic acid aids in protonation for positive ion mode.
-
-
MS Analysis:
-
The eluent from the LC is directed into the ESI source of the mass spectrometer.
-
Set the instrument to acquire data in either negative or positive ion mode. For carboxylic acids, negative mode is often more sensitive.[13]
-
Typical ESI source parameters include a capillary voltage of 3-4 kV, a sheath gas flow of 30-40 arbitrary units, and a capillary temperature of 275-325°C.[10]
-
Acquire a full scan mass spectrum over a relevant m/z range (e.g., 50-500 Da).
-
If fragmentation analysis is desired, perform a tandem MS (MS/MS) experiment by selecting the [M-H]⁻ ion (m/z 195.1) for collision-induced dissociation (CID).
-
Conclusion
The combination of NMR, FT-IR, and Mass Spectrometry provides a robust and orthogonal dataset for the comprehensive structural elucidation of this compound. While publicly archived spectra are currently unavailable, the predicted data, grounded in fundamental spectroscopic principles, serves as a reliable benchmark. By adhering to the detailed, validated protocols outlined in this guide, researchers and drug development professionals can generate high-quality data, enabling them to confirm the structure of their synthesized material with the highest degree of scientific certainty. This rigorous analytical approach is fundamental to ensuring the quality, safety, and efficacy of any subsequent research and development.
References
- 1. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 3. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]
- 4. pydio.campus.nd.edu [pydio.campus.nd.edu]
- 5. uanlch.vscht.cz [uanlch.vscht.cz]
- 6. How Do You Do A Kbr Pellet Procedure? A Step-By-Step Guide For High-Quality Ftir Analysis - Kintek Solution [kindle-tech.com]
- 7. shimadzu.com [shimadzu.com]
- 8. What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency - Kintek Press [kinteksolution.com]
- 9. azom.com [azom.com]
- 10. Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
Methodological & Application
Step-by-step synthesis protocol for 4-Ethoxyphenoxyacetic acid
Application Note & Synthesis Protocol
**Abstract
This document provides a detailed, step-by-step protocol for the synthesis of 4-Ethoxyphenoxyacetic acid, a valuable intermediate in pharmaceutical and chemical research. The synthesis is based on the robust and widely-used Williamson ether synthesis, a reliable method for forming ethers. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth explanations of the reaction mechanism, causality behind experimental choices, a comprehensive safety analysis, and methods for product purification and characterization.
Part 1: Theoretical Framework and Reaction Mechanism
Principle of the Synthesis
The synthesis of this compound is achieved via the Williamson ether synthesis. This classic organic reaction forms an ether from an organohalide and a deprotonated alcohol (an alkoxide)[1]. In this specific application, we utilize a variation where a phenoxide ion acts as the nucleophile. The reaction is prized for its reliability, broad scope, and the relative ease of preparation for both symmetrical and asymmetrical ethers[1].
The overall strategy involves two primary transformations:
-
Deprotonation of a Phenol: 4-Ethoxyphenol is treated with a strong base, sodium hydroxide (NaOH), to generate the highly nucleophilic 4-ethoxyphenoxide ion. Phenols are significantly more acidic than aliphatic alcohols, allowing for complete deprotonation with a common base like NaOH[2].
-
Nucleophilic Substitution (SN2): The generated phenoxide ion attacks the electrophilic α-carbon of chloroacetic acid, displacing the chloride ion in a bimolecular nucleophilic substitution (SN2) reaction[1][3]. The use of a primary halide (chloroacetic acid) is ideal for this mechanism, as it minimizes competing elimination reactions[1].
The final step involves acidification of the reaction mixture to protonate the carboxylate salt, yielding the desired this compound as a solid precipitate.
Reaction Mechanism
The synthesis proceeds through the following mechanistic steps:
Caption: Figure 1: Reaction Mechanism.
Part 2: Detailed Experimental Protocol
This protocol is designed for the synthesis of this compound on a laboratory scale. All operations involving corrosive or volatile chemicals must be performed inside a certified chemical fume hood.
Materials and Reagents
| Reagent | Formula | Molar Mass ( g/mol ) | Amount | Moles | Equivalents | Purity | CAS No. |
| 4-Ethoxyphenol | C₈H₁₀O₂ | 138.16 | 13.82 g | 0.10 | 1.0 | ≥98% | 622-62-8 |
| Sodium Hydroxide | NaOH | 40.00 | 12.00 g | 0.30 | 3.0 | ≥97% | 1310-73-2 |
| Chloroacetic Acid | C₂H₃ClO₂ | 94.50 | 10.40 g | 0.11 | 1.1 | ≥99% | 79-11-8 |
| Deionized Water | H₂O | 18.02 | 150 mL | - | - | - | 7732-18-5 |
| Conc. HCl (37%) | HCl | 36.46 | ~15 mL | ~0.18 | - | 37% | 7647-01-0 |
Equipment
-
250 mL three-neck round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Beakers (250 mL, 500 mL)
-
Graduated cylinders
-
Buchner funnel and filter flask
-
pH indicator paper
-
Standard laboratory glassware and clamps
Step-by-Step Synthesis Procedure
Step 1: Preparation of Sodium 4-ethoxyphenoxide
-
Place the magnetic stir bar into the 250 mL round-bottom flask.
-
Add 12.00 g (0.30 mol) of sodium hydroxide pellets to 50 mL of deionized water in a beaker and stir until fully dissolved. Caution: This process is highly exothermic; cool the solution in an ice bath.
-
Add 13.82 g (0.10 mol) of 4-ethoxyphenol to the round-bottom flask.
-
Carefully pour the cooled sodium hydroxide solution into the flask containing the 4-ethoxyphenol.
-
Stir the mixture at room temperature for 15 minutes until a clear, homogeneous solution of sodium 4-ethoxyphenoxide is formed.
Step 2: Williamson Ether Synthesis Reaction
-
In a separate beaker, dissolve 10.40 g (0.11 mol) of chloroacetic acid in 25 mL of deionized water.
-
Transfer this chloroacetic acid solution to the dropping funnel.
-
Attach the reflux condenser and the dropping funnel to the round-bottom flask. Begin gentle heating of the flask contents to a boil.
-
Once the phenoxide solution is gently refluxing, add the chloroacetic acid solution dropwise from the dropping funnel over a period of 20-30 minutes. The rate of addition should be controlled to maintain a steady reflux.
-
After the addition is complete, continue to reflux the reaction mixture with stirring for an additional 1 hour to ensure the reaction proceeds to completion[4].
Step 3: Product Isolation and Work-up
-
Turn off the heating mantle and allow the reaction mixture to cool to room temperature.
-
Transfer the warm solution to a 500 mL beaker.
-
Place the beaker in an ice bath to cool it further.
-
While stirring, slowly and carefully add concentrated hydrochloric acid dropwise to the solution. The product will begin to precipitate as a white solid.
-
Continue adding HCl until the solution is strongly acidic. Check the pH with indicator paper to ensure it is ≤ 2[4].
-
Keep the mixture in the ice bath for another 30 minutes to maximize crystallization.
-
Collect the precipitated crude product by vacuum filtration using a Buchner funnel.
-
Wash the solid product on the filter with two portions of 50 mL of ice-cold deionized water to remove any remaining salts (NaCl) and unreacted acids.
-
Press the solid dry on the funnel and then transfer it to a watch glass to air-dry or dry in a vacuum oven at 50-60°C.
Step 4: Purification by Recrystallization
-
Transfer the crude, dried solid to a 250 mL Erlenmeyer flask.
-
Add a minimal amount of a hot 50:50 ethanol/water mixture to the flask—just enough to dissolve the solid completely.
-
Allow the solution to cool slowly to room temperature. Crystalline needles of pure this compound will form.
-
Cool the flask in an ice bath for 20 minutes to complete the crystallization process.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water, and dry to a constant weight. The expected yield is typically high for this reaction.
Experimental Workflow Visualization
Caption: Figure 2: Step-by-Step Experimental Workflow.
Part 3: Safety, Characterization, and Troubleshooting
Critical Safety Precautions
-
Sodium Hydroxide (NaOH): Highly corrosive and can cause severe skin and eye burns[5][6]. The dissolution in water is very exothermic and can cause boiling and splashing[5]. Always add NaOH to water slowly, never the other way around[7].
-
Chloroacetic Acid: Toxic and corrosive. It can cause severe skin burns and is harmful if swallowed or inhaled. Handle exclusively in a chemical fume hood[8].
-
Concentrated Hydrochloric Acid (HCl): Corrosive and causes severe burns. Vapors are highly irritating to the respiratory system. Must be handled in a fume hood.
-
Personal Protective Equipment (PPE): At all times, wear chemical splash goggles, a face shield, a lab coat, and chemical-resistant gloves (e.g., nitrile or neoprene)[6].
Product Characterization
To confirm the identity and purity of the synthesized this compound, the following analytical techniques are recommended:
-
Melting Point: Compare the experimentally determined melting point with the literature value. A sharp melting range close to the literature value indicates high purity.
-
¹H NMR Spectroscopy: The proton NMR spectrum should show characteristic peaks for the ethoxy group (a triplet and a quartet), the aromatic protons (two doublets), the methylene protons of the acetic acid moiety (a singlet), and the acidic proton of the carboxyl group (a broad singlet).
-
Infrared (IR) Spectroscopy: The IR spectrum should display a strong, broad absorption band for the O-H stretch of the carboxylic acid (around 2500-3300 cm⁻¹) and a sharp, strong absorption for the C=O stretch (around 1700 cm⁻¹).
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Incomplete deprotonation of the phenol. 2. Insufficient heating/reflux time. 3. Base hydrolysis of chloroacetic acid before reaction. | 1. Ensure NaOH is fully dissolved and the phenol solution is homogeneous before proceeding. 2. Ensure the mixture refluxes for the full recommended time. 3. Add the chloroacetic acid solution to the hot phenoxide solution, not the other way around. |
| Product is Oily or Gummy | 1. Impurities are present. 2. Incomplete drying. 3. Product "oiled out" during recrystallization. | 1. Perform the recrystallization step carefully. 2. Dry the product thoroughly under vacuum. 3. During recrystallization, ensure the solution is not supersaturated before cooling. If it oils out, reheat to dissolve and cool more slowly. |
| Reaction Mixture Darkens Significantly | Minor side reactions or oxidation of the phenol. | This is often not a major issue. The color should be removed during the recrystallization process. If not, a small amount of activated charcoal can be used during recrystallization. |
Conclusion
The Williamson ether synthesis provides a highly efficient and reliable method for the laboratory-scale preparation of this compound. By following this detailed protocol and adhering to the specified safety precautions, researchers can consistently obtain a high-purity product suitable for further applications in drug discovery and chemical synthesis.
References
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. Williamson Ether Synthesis - Edubirdie [edubirdie.com]
- 3. youtube.com [youtube.com]
- 4. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 5. quora.com [quora.com]
- 6. Safe Handling Guide: Sodium Hydroxide - CORECHEM Inc. [corecheminc.com]
- 7. CCOHS: Sodium Hydroxide [ccohs.ca]
- 8. Ethyl chloroacetate - Wikipedia [en.wikipedia.org]
Application Notes & Protocols: 4-Ethoxyphenoxyacetic Acid as a Plant Growth Regulator
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
4-Ethoxyphenoxyacetic acid (CAS No. 5327-91-3) is a member of the phenoxyacetic acid class of compounds, a group well-recognized for containing potent synthetic auxins used in agriculture and horticulture.[1] While specific, peer-reviewed application data for this compound is not extensively documented, its structural similarity to established plant growth regulators like 4-Chlorophenoxyacetic acid (4-CPA) allows for the formulation of robust, hypothesis-driven experimental protocols. This guide provides a comprehensive overview of its physicochemical properties, its postulated mechanism of action based on the known auxin signaling pathway, and detailed, adaptable protocols for its evaluation in key applications such as fruit set promotion and adventitious rooting. The methodologies presented herein are derived from established practices for analogous compounds and are intended to serve as a foundational framework for empirical validation.
Physicochemical Profile and Synthesis Overview
A thorough understanding of a compound's properties is critical for its effective application in a research setting. This compound is a crystalline solid with defined chemical characteristics that govern its solubility, stability, and handling.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 5327-91-3 | [2][3] |
| Molecular Formula | C₁₀H₁₂O₄ | [2][4] |
| Molecular Weight | 196.19 g/mol | [3][4] |
| Boiling Point | 339.4°C at 760 mmHg | [2][5] |
| Flash Point | 133.9°C | [2][5] |
| Appearance | White to cream crystalline powder | [6] |
| Solubility | Data not widely available; phenoxyacetic acids are generally slightly soluble in water and more soluble in organic solvents like ethanol and acetone. | [7] |
The synthesis of phenoxyacetic acid derivatives typically involves the reaction of a phenol salt with a chloroacetate salt.[8] For this compound, a plausible route involves the reaction of 4-ethoxyphenol with sodium chloroacetate under alkaline conditions, followed by acidification. Alternative multi-step syntheses may proceed from phenetole (ethyl phenyl ether).[9] Researchers should be aware of potential side products from such syntheses to ensure product purity.
Postulated Mechanism of Action: A Synthetic Auxin Analog
Synthetic auxins function by mimicking the plant's natural growth hormone, Indole-3-acetic acid (IAA).[10][11] They hijack the plant's endogenous hormonal signaling pathway to elicit physiological responses. At appropriate concentrations, this leads to controlled growth regulation, but at high concentrations, it causes uncontrolled cell division and disorganized growth, which is the basis for their use as herbicides against broadleaf weeds.[1][12]
The core mechanism involves the following steps:
-
Perception: The synthetic auxin binds to an auxin receptor complex, which typically includes a TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) protein.
-
Derepression: This binding event promotes the ubiquitination and subsequent degradation of Auxin/Indole-3-Acetic Acid (Aux/IAA) transcriptional repressor proteins.
-
Gene Activation: The degradation of Aux/IAA repressors liberates Auxin Response Factors (ARFs), which are transcription factors that can then bind to auxin-responsive elements in the promoters of specific genes.
-
Physiological Response: The activation of these genes leads to downstream effects such as cell elongation, division, and differentiation, ultimately resulting in the desired physiological outcome (e.g., root initiation, fruit development).[1][13]
Caption: Postulated auxin signaling pathway for this compound.
Application Notes and Experimental Protocols
Disclaimer: The following protocols are adapted from established methodologies for structurally related auxins like 4-CPA. Due to the lack of specific data for this compound, all concentrations and timings should be considered starting points. It is imperative that researchers perform preliminary dose-response experiments to determine the optimal parameters for their specific plant species and experimental conditions.
Protocol 1: Promotion of Fruit Set and Prevention of Premature Fruit Drop
Scientific Rationale: Exogenous auxin application can enhance fruit set, particularly under suboptimal pollination conditions, and can delay the formation of the abscission layer at the base of the pedicel, thereby preventing premature fruit drop.[12] This is critical for increasing yield in crops like tomatoes, peppers, and mangoes.[14]
Materials:
-
This compound (analytical grade)
-
Ethanol or DMSO (for stock solution)
-
Tween-20 or similar surfactant
-
Deionized water
-
Calibrated pH meter
-
Foliar sprayer
Stock Solution Preparation (1000 mg/L or 1000 ppm):
-
Weigh 100 mg of this compound.
-
Dissolve in 5-10 mL of ethanol or DMSO.
-
Bring the final volume to 100 mL with deionized water while stirring continuously.
-
Store in a labeled, airtight glass container at 4°C, protected from light.
Application Protocol:
-
From the 1000 ppm stock, prepare working solutions at various concentrations. A suggested starting range for dose-response testing is 5, 10, 20, and 40 ppm.
-
To prepare 1 L of a 20 ppm solution, add 20 mL of the 1000 ppm stock to 980 mL of deionized water.
-
Add a surfactant (e.g., Tween-20 at 0.05-0.1% v/v) to the working solution to ensure uniform leaf coverage.
-
Adjust the pH of the final solution to between 6.0 and 7.0.
-
Apply as a fine mist to the flower clusters or young developing fruits. Ensure thorough coverage but avoid runoff.
-
Application Timing is Crucial: Apply at full bloom and/or at the young fruit stage (fruitlet stage).[14]
-
Include a control group sprayed only with water and surfactant.
Table 2: Suggested Starting Concentrations for Fruit Set Promotion (Adapted from 4-CPA data)
| Crop | Suggested Concentration Range (ppm) | Application Timing | Potential Outcome |
| Tomato | 15 - 30 ppm | Spray on open flower clusters | Increased fruit set, potential for parthenocarpy |
| Mango | 10 - 20 ppm | Full bloom and after fruit set | Increased fruit retention and yield[14] |
| Grape | 5 - 15 ppm | Post-bloom | May reduce fruit drop, but can impact seed development[15][16] |
Protocol 2: Stimulation of Adventitious Rooting in Cuttings
Scientific Rationale: Auxins are fundamental in stimulating cell division in cambial tissues at the base of a cutting, leading to the differentiation and formation of adventitious roots.[17] This is a cornerstone of vegetative propagation.
Materials:
-
This compound
-
Ethanol (50% v/v) or Isopropanol
-
Talcum powder (for powder formulation)
-
Plant cuttings (e.g., softwood, semi-hardwood)
Method A: Basal Quick Dip (Liquid Formulation)
-
Prepare a concentrated stock solution of this compound in 50% ethanol. A suggested starting range for dose-response testing is 500, 1000, 2500, and 5000 ppm.
-
Take fresh cuttings, typically 4-6 inches long, with several nodes. Remove the lower leaves.
-
Dip the basal 1-2 cm of the cutting into the auxin solution for 5-10 seconds.
-
Allow the solvent to evaporate from the cuttings for a few minutes.
-
Plant the cuttings in a suitable rooting medium (e.g., perlite, vermiculite, peat moss mix).
-
Maintain high humidity and appropriate temperature.
Method B: Powder Formulation
-
Prepare a stock solution of this compound in a minimal amount of pure ethanol.
-
Thoroughly mix a measured volume of this solution with a known weight of talcum powder to achieve the desired final concentration (e.g., 1000 ppm or 0.1%).
-
Spread the mixture in a thin layer in a fume hood to allow the solvent to fully evaporate.
-
Gently grind the resulting powder to ensure homogeneity.
-
Dip the moistened basal end of the cutting into the rooting powder, ensuring a light, even coating.
-
Tap off any excess powder and plant as described above.
Workflow for Efficacy and Phytotoxicity Assessment
A self-validating experimental design is essential. The following workflow outlines a logical progression for testing the efficacy of this compound and determining its optimal, non-phytotoxic concentration range.
Caption: A generalized workflow for evaluating a novel plant growth regulator.
Safety, Handling, and Storage
As a research chemical and a biologically active compound, this compound must be handled with appropriate care.
-
Personal Protective Equipment (PPE): Always wear safety glasses, chemical-resistant gloves, and a lab coat.[5] When handling the powder outside of a chemical fume hood, a dust mask or respirator is recommended.
-
Handling: Avoid inhalation of dust and contact with skin and eyes.[18] Wash hands thoroughly after handling. Use in a well-ventilated area.
-
Storage: Store in a tightly sealed container in a cool, dry place away from direct sunlight and incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of waste material and empty containers in accordance with local, state, and federal regulations. Do not allow it to enter waterways.
References
- 1. Synthetic Auxins [ucanr.edu]
- 2. This compound | 5327-91-3 [chemnet.com]
- 3. This compound | 5327-91-3 [m.chemicalbook.com]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. This compound Safety Data Sheets(SDS) lookchem [lookchem.com]
- 6. 4-Ethoxyphenylacetic acid, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 7. 4-Ethoxyphenol | C8H10O2 | CID 12150 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. CN103058855A - Method for synthesizing phenoxyacetic acid derivative - Google Patents [patents.google.com]
- 9. CN102531884A - Method for preparing 4-ethoxy phenylacetic acid - Google Patents [patents.google.com]
- 10. Insight into the mode of action of 2,4-dichlorophenoxyacetic acid (2,4-D) as an herbicide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. jipb.net [jipb.net]
- 12. biologydiscussion.com [biologydiscussion.com]
- 13. xtbg.ac.cn [xtbg.ac.cn]
- 14. researchgate.net [researchgate.net]
- 15. 4-CPA (4-Chlorophenoxyacetic Acid) Induces the Formation and Development of Defective “Fenghou” (Vitis vinifera × V. labrusca) Grape Seeds - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Role and Applications of Auxins in Horticultural Practices - Agriculture Notes by Agriculture.Institute [agriculture.institute]
- 18. aksci.com [aksci.com]
Unlocking Potential in Plant Growth Regulation: Application Notes for 4-Ethoxyphenoxyacetic Acid
Introduction: The Promise of Phenoxyacetic Acids in Agriculture
The phenoxyacetic acid class of synthetic auxins has long been a cornerstone of modern agriculture and horticulture. These compounds, which mimic the activity of the natural plant hormone indole-3-acetic acid (IAA), are instrumental in modulating plant growth and development.[1][2] At carefully controlled concentrations, they serve as potent plant growth regulators (PGRs), while at higher doses, they function as selective herbicides.[2] Among the well-studied members of this family are 4-Chlorophenoxyacetic acid (4-CPA) and 2,4-Dichlorophenoxyacetic acid (2,4-D), which have established applications in enhancing fruit set, improving yield, and controlling broadleaf weeds.[3][4][5]
This guide focuses on a related, yet less characterized molecule: 4-Ethoxyphenoxyacetic acid . Given its structural similarity to other active phenoxyacetic acids, it is hypothesized to possess comparable auxin-like activity. These application notes are designed for researchers, scientists, and drug development professionals to provide a foundational framework for exploring the potential of this compound in agricultural and horticultural applications. The protocols provided herein are based on established methodologies for analogous compounds and are intended to serve as a robust starting point for experimental validation and optimization.
Mechanism of Action: A Shared Pathway
Synthetic auxins like this compound are believed to exert their effects by co-opting the plant's natural auxin signaling pathway. At the molecular level, auxins bind to receptor proteins, such as the F-box protein TRANSPORT INHIBITOR RESPONSE 1 (TIR1), which then targets transcriptional repressors (Aux/IAA proteins) for degradation. The removal of these repressors unleashes the expression of auxin-responsive genes, leading to a cascade of physiological effects including cell elongation, division, and differentiation.
At the high concentrations typical for herbicidal action, this process is overstimulated, leading to uncontrolled and disorganized growth, epinasty, and ultimately, plant death, particularly in susceptible dicotyledonous species.[6]
Caption: Simplified auxin signaling pathway activated by this compound.
Potential Applications and Supporting Data from Analogues
Based on the well-documented effects of 4-CPA, the potential applications for this compound as a plant growth regulator are significant.
Enhancement of Fruit Set and Yield
One of the most promising applications is in improving fruit set, particularly under conditions that are suboptimal for pollination. Studies on 4-CPA have demonstrated its efficacy in increasing fruit set and marketable yield in various crops.
| Crop | 4-CPA Concentration (ppm) | Observed Effect | Reference |
| Tomato | 20-30 | Increased fruit set and yield. | [4] |
| Tomato | 15, 45, 75 | Positive and significant effect on fruit set and yield. | |
| Mango ('Keitt') | 10, 20 | Increased fruit set, retention, and yield. | [5] |
| Squash | Not specified | Increased fruit set. | [7] |
It is hypothesized that this compound, when applied at similar low concentrations, will promote cell division and expansion in the ovary, leading to fruit development even in the absence of successful fertilization.
Induction of Parthenocarpy (Seedless Fruit)
Synthetic auxins are known to induce the formation of seedless fruit. 4-CPA has been used to produce seedless tomatoes and can induce the formation of defective seeds in grapes.[2][8] This suggests a potential application for this compound in the production of seedless varieties of certain fruits.
Herbicidal Activity
At higher concentrations, phenoxyacetic acids act as selective herbicides for broadleaf weeds. While specific data for this compound is not available, research into the synthesis of novel phenoxyacetic acid derivatives continues to explore their herbicidal potential. It is plausible that this compound could be effective in this capacity, likely requiring concentrations significantly higher than those used for plant growth regulation.
Experimental Protocols
The following protocols are provided as a starting point for the investigation of this compound. It is imperative that researchers conduct small-scale trials to determine optimal concentrations and application timings for specific crops and environmental conditions.
Protocol 1: Preparation of Stock and Working Solutions
Objective: To prepare a concentrated stock solution and a range of dilute working solutions of this compound.
Materials:
-
This compound (analytical grade)
-
Ethanol or Sodium Hydroxide (NaOH) for initial dissolution
-
Distilled or deionized water
-
Volumetric flasks
-
Magnetic stirrer and stir bar
-
pH meter
Procedure:
-
Stock Solution (e.g., 1000 ppm):
-
Weigh 100 mg of this compound.
-
In a fume hood, dissolve the powder in a small amount of ethanol or 1M NaOH. Phenoxyacetic acids are sparingly soluble in water but dissolve in alcohol or basic solutions.
-
Transfer the dissolved solution to a 100 mL volumetric flask.
-
Bring the final volume to 100 mL with distilled water. This creates a 1000 ppm (1 mg/mL) stock solution.
-
Store the stock solution in a labeled, sealed container in a refrigerator.
-
-
Working Solutions (e.g., 10, 20, 50 ppm):
-
To prepare a 20 ppm working solution, for example, pipette 2 mL of the 1000 ppm stock solution into a 100 mL volumetric flask.
-
Bring the volume to 100 mL with distilled water.
-
Adjust the pH of the final solution to be near neutral (6.5-7.0) if necessary, as highly acidic or alkaline solutions can damage plant tissues.
-
Protocol 2: Evaluation of Fruit Set in Tomato
Objective: To assess the efficacy of this compound in promoting fruit set in tomato under greenhouse or field conditions.
References
- 1. Auxin Activity: Past, present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Plant Growth Regulators - Auxins - p-Chlorophenoxyacetic acid (4-CPA) [clinisciences.com]
- 3. researchgate.net [researchgate.net]
- 4. nbinno.com [nbinno.com]
- 5. researchgate.net [researchgate.net]
- 6. Effects of Ethylene and 2,4-Dichlorophenoxyacetic Acid on Cellular Expansion in Pisum sativum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. EFFECT OF 4-CHLOROPHENOXYACETIC ACID ON FRUIT SET AND NUTRIENT ACCUMULATION IN CUCURBITA MOSCHATA (DUCH.) POIR | International Society for Horticultural Science [ishs.org]
- 8. 4-CPA (4-Chlorophenoxyacetic Acid) Induces the Formation and Development of Defective “Fenghou” (Vitis vinifera × V. labrusca) Grape Seeds - PMC [pmc.ncbi.nlm.nih.gov]
High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 4-Ethoxyphenoxyacetic Acid: An Application Note and Protocol
Introduction
4-Ethoxyphenoxyacetic acid is a chemical intermediate with applications in the synthesis of various organic compounds. As with many chemical entities destined for use in research and development, particularly within the pharmaceutical and agrochemical sectors, the stringent control of purity and the accurate quantification of the compound are of paramount importance. High-Performance Liquid Chromatography (HPLC) stands as the preeminent analytical technique for these purposes, offering high resolution, sensitivity, and reproducibility.
This comprehensive application note provides a detailed, robust, and validated reversed-phase HPLC (RP-HPLC) method for the quantitative analysis of this compound. The content herein is designed to guide researchers, scientists, and drug development professionals through the principles of the method, detailed experimental protocols, and the requisite steps for method validation, ensuring scientific integrity and reliable results.
Principle of the Method
The analytical method is founded on the principles of reversed-phase chromatography, where the analyte is separated based on its hydrophobic interactions with a non-polar stationary phase and a polar mobile phase. This compound, being a moderately non-polar molecule due to its aromatic ring and ether linkage, is well-suited for this separation mode.
A C18 stationary phase is selected for its versatility and strong hydrophobic retention characteristics. The mobile phase consists of a mixture of an aqueous buffer and an organic modifier (acetonitrile). The aqueous component is acidified to suppress the ionization of the carboxylic acid moiety of this compound. This is a critical consideration, as operating the mobile phase at a pH at least two units below the analyte's pKa ensures that the compound is in its neutral, less polar form, leading to enhanced retention, improved peak shape, and greater reproducibility[1]. Detection is achieved via UV spectrophotometry, leveraging the chromophoric nature of the phenoxy group.
Physicochemical Properties of this compound
A thorough understanding of the analyte's physicochemical properties is fundamental to developing a robust HPLC method.
| Property | Value | Rationale for HPLC Method |
| Molecular Formula | C₁₀H₁₂O₄ | Influences molecular weight and polarity. |
| Molecular Weight | 196.20 g/mol | Relevant for preparing standard solutions. |
| pKa (estimated) | ~3.5 - 4.5 | The carboxylic acid moiety dictates the need for an acidic mobile phase to ensure the analyte is in its non-ionized form for optimal retention and peak shape on a reversed-phase column. A mobile phase pH of ~2.5 is therefore recommended. |
| logP (estimated) | ~1.8 - 2.5 | Indicates moderate hydrophobicity, making it suitable for separation on a C18 stationary phase with a polar mobile phase. |
| UV Absorbance (λmax, estimated) | ~270 - 280 nm | The aromatic ring and ether linkage constitute a chromophore that absorbs UV light, enabling sensitive detection. The estimated λmax is based on the UV spectra of structurally similar phenoxyacetic acids. |
Optimized HPLC Method Parameters
The following chromatographic conditions have been optimized for the analysis of this compound.
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD) |
| Column | C18 Reversed-Phase Column (e.g., Zorbax Eclipse Plus C18, 150 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase A | 0.1% (v/v) Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Time (min) |
| 0 | |
| 10 | |
| 12 | |
| 12.1 | |
| 15 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 275 nm (or the experimentally determined λmax) |
| Run Time | 15 minutes |
Experimental Protocols
Reagent and Standard Preparation
-
Mobile Phase A (0.1% Phosphoric Acid in Water): To 1000 mL of HPLC-grade water, carefully add 1.0 mL of concentrated phosphoric acid (85%). Mix thoroughly and degas for at least 15 minutes using sonication or vacuum filtration.
-
Mobile Phase B (Acetonitrile): Use HPLC-grade acetonitrile. Degas before use.
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water (diluent).
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to achieve concentrations in the desired analytical range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
Sample Preparation
The choice of sample preparation protocol is contingent on the sample matrix. Below are two representative protocols.
A. Pharmaceutical Formulation (Tablets)
-
Weigh and finely powder no fewer than 20 tablets to ensure homogeneity.
-
Accurately weigh a portion of the powder equivalent to approximately 25 mg of this compound and transfer it to a 50 mL volumetric flask.
-
Add approximately 30 mL of the diluent (50:50 acetonitrile/water) and sonicate for 15 minutes to facilitate extraction.
-
Allow the solution to cool to room temperature and then dilute to the mark with the diluent.
-
Mix thoroughly and filter a portion of the solution through a 0.45 µm syringe filter into an HPLC vial.
-
Further dilution with the diluent may be necessary to bring the concentration within the calibration range.
B. Biological Matrix (Human Plasma) - Solid-Phase Extraction (SPE)
-
Sample Pre-treatment: To 1 mL of human plasma in a centrifuge tube, add 1 mL of 2% phosphoric acid in water. Vortex for 30 seconds. This step serves to precipitate proteins and adjust the pH to ensure the analyte is in its non-ionized form[2].
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 3 mL) by sequentially passing 3 mL of methanol followed by 3 mL of water through the cartridge. Do not allow the cartridge to dry out.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge at a slow, steady flow rate (approximately 1-2 mL/min).
-
Washing: Wash the cartridge with 3 mL of water to remove polar interferences.
-
Analyte Elution: Elute the this compound from the cartridge with 3 mL of methanol into a clean collection tube.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40 °C. Reconstitute the residue in 500 µL of the HPLC mobile phase initial conditions (40% acetonitrile in 0.1% phosphoric acid).
-
Vortex to ensure complete dissolution and filter the reconstituted sample through a 0.45 µm syringe filter into an HPLC vial.
HPLC System Setup and Operation
-
System Priming: Prime all solvent lines with their respective mobile phases to eliminate air bubbles and ensure a stable baseline.
-
Column Equilibration: Install the C18 column and equilibrate it with the initial mobile phase composition (40% B) at a flow rate of 1.0 mL/min for at least 30 minutes, or until a stable baseline is achieved.
-
Sequence Setup: Create a sequence in the HPLC software with the parameters outlined in the "Optimized HPLC Method Parameters" table. It is good practice to include blank injections (diluent) at the beginning and end of the sequence to assess for carryover.
-
Sample Injection: Place the prepared standard and sample vials in the autosampler and initiate the sequence.
Method Validation
The developed HPLC method must be validated to ensure its suitability for its intended purpose. The validation should be conducted in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines and United States Pharmacopeia (USP) General Chapter <621>[2][3].
Validation Parameters and Acceptance Criteria
| Parameter | Description | Acceptance Criteria |
| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. | The peak for this compound should be well-resolved from other peaks, and the peak purity should be confirmed using a Diode Array Detector. |
| Linearity | The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. | A linear regression of the calibration curve (peak area vs. concentration) should have a correlation coefficient (r²) ≥ 0.999. |
| Accuracy | The closeness of the test results obtained by the method to the true value. | The recovery of the analyte from spiked matrix samples should be within 98.0% to 102.0%. |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. | Repeatability (Intra-day): The relative standard deviation (RSD) of six replicate injections of a standard solution should be ≤ 2.0%. Intermediate Precision (Inter-day): The RSD of the assay results obtained on different days, by different analysts, or with different equipment should be ≤ 2.0%. |
| Range | The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. | The range should typically be 80% to 120% of the test concentration for an assay. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Typically determined as a signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitated with suitable precision and accuracy. | Typically determined as a signal-to-noise ratio of 10:1, with acceptable precision and accuracy. |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. | The system suitability parameters (e.g., retention time, peak area, tailing factor) should remain within acceptable limits when parameters such as mobile phase composition (±2%), column temperature (±5 °C), and flow rate (±0.1 mL/min) are varied. |
Data Presentation and System Suitability
System suitability tests are an integral part of the analytical procedure and are used to verify that the chromatographic system is adequate for the intended analysis[2]. These tests should be performed before and during the analysis of samples.
| System Suitability Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry Factor) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| Relative Standard Deviation (RSD) of Peak Area (for replicate injections) | ≤ 2.0% |
Visualizations
Caption: Overall workflow for the HPLC analysis of this compound.
Conclusion
The reversed-phase HPLC method detailed in this application note provides a reliable and robust approach for the quantitative analysis of this compound. The method is specific, linear, accurate, and precise over a defined concentration range. The provided protocols for sample preparation from both pharmaceutical and biological matrices offer practical guidance for routine laboratory use. Adherence to the outlined method validation procedures will ensure that the analytical data generated are of high quality and suitable for regulatory submission and quality control purposes.
References
Nuclear magnetic resonance (NMR) spectroscopy analysis of 4-Ethoxyphenoxyacetic acid
An Application Note for the Structural Elucidation of 4-Ethoxyphenoxyacetic Acid using ¹H and ¹³C NMR Spectroscopy
Authored by: Senior Application Scientist, Gemini Laboratories
Abstract
This comprehensive guide provides a detailed methodology for the structural analysis of this compound (CAS No: 1878-85-9), a key intermediate in pharmaceutical synthesis. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for unambiguous structure elucidation and purity assessment. This document outlines a field-proven protocol, from sample preparation to data acquisition and spectral interpretation, designed for researchers, scientists, and quality control professionals in drug development. The causality behind experimental choices is explained to ensure technical accuracy and reproducibility, adhering to international standards for data reporting.
Introduction and Significance
This compound (C₁₀H₁₂O₄, Molar Mass: 196.20 g/mol ) is a substituted phenoxyacetic acid derivative.[1] Its structural backbone is utilized in the synthesis of various biologically active compounds. Given its role as a precursor, rigorous characterization is imperative to ensure the identity, purity, and quality of the final active pharmaceutical ingredient (API).
NMR spectroscopy provides a high-resolution, non-destructive method to obtain detailed information about the molecular structure. By analyzing the chemical environment of each hydrogen (¹H) and carbon (¹³C) atom, one can confirm the molecular connectivity and identify potential impurities. This application note serves as an expert-level guide to performing and interpreting ¹H and ¹³C NMR experiments for this compound.
Experimental Methodology: A Validating System
The quality of NMR data is fundamentally dependent on meticulous sample preparation and instrument setup. The following protocol is designed as a self-validating system, where adherence to each step ensures high-quality, reproducible results.
Materials and Instrumentation
-
Analyte: this compound (solid)
-
Deuterated Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆, 99.8 atom % D)
-
Internal Standard: Tetramethylsilane (TMS)
-
NMR Tubes: High-precision 5 mm NMR tubes
-
Instrumentation: 400 MHz (or higher) NMR Spectrometer
Causality of Solvent Choice: DMSO-d₆ is selected for two primary reasons. First, it readily dissolves the polar carboxylic acid analyte. Second, its ability to form hydrogen bonds slows the chemical exchange of the acidic carboxylic proton (-COOH), often allowing this otherwise broad signal to be observed more clearly. The use of a deuterated solvent is standard practice to prevent the intense signal of non-deuterated solvent protons from overwhelming the analyte signals.[2][3]
Step-by-Step Sample Preparation Protocol
-
Weighing the Analyte: Accurately weigh 10-15 mg of this compound for ¹H NMR. For a subsequent ¹³C NMR experiment on the same sample, a higher concentration of 20-50 mg is recommended to achieve a good signal-to-noise ratio in a shorter time.[2][4]
-
Dissolution: Transfer the weighed solid into a clean, dry glass vial. Using a calibrated pipette, add approximately 0.7 mL of DMSO-d₆.
-
Homogenization: Cap the vial and gently vortex or sonicate until the solid is completely dissolved. A visually clear, homogeneous solution is critical for achieving sharp NMR signals, as suspended particulate matter will degrade the magnetic field homogeneity.[4][5]
-
Internal Standard Addition: Add a minimal amount of TMS. The International Union of Pure and Applied Chemistry (IUPAC) recommends TMS as the universal primary reference for ¹H and ¹³C NMR, with its signal defined as 0.00 ppm.[6][7][8]
-
Transfer to NMR Tube: Using a glass Pasteur pipette, transfer the solution into a 5 mm NMR tube. Ensure the sample height is between 4-5 cm to be properly centered within the instrument's detection coil.[4]
-
Final Steps: Cap the NMR tube securely. Before insertion into the spectrometer, wipe the outside of the tube with a lint-free tissue to remove any dust or fingerprints.
NMR Data Acquisition Workflow
The following diagram illustrates the logical flow from sample preparation to final data analysis.
References
- 1. GSRS [gsrs.ncats.nih.gov]
- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 3. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]
- 4. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 5. organomation.com [organomation.com]
- 6. spectroscopyeurope.com [spectroscopyeurope.com]
- 7. Further conventions for NMR shielding and chemical shifts (IUPAC Recommendations 2008) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chemical Shift Referencing [nmr.chem.ucsb.edu]
Application Notes and Protocols: Experimental Design for Plant-Based Assays Using 4-Ethoxyphenoxyacetic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
These application notes provide a comprehensive guide for designing and implementing robust plant-based assays to characterize the biological activity of 4-Ethoxyphenoxyacetic acid. Based on its structural similarity to known phenoxyacetic acid auxins, this compound is hypothesized to exhibit auxin-like activity, influencing key aspects of plant growth and development. This document outlines detailed, self-validating protocols for three fundamental auxin bioassays: the primary root elongation assay, the etiolated hypocotyl elongation assay, and the lateral root formation assay. Beyond procedural steps, we delve into the causal molecular mechanisms, providing researchers with the scientific rationale needed to make informed experimental choices, interpret results accurately, and troubleshoot potential issues. The protocols are designed to be adaptable, encouraging the determination of dose-response relationships for this novel compound.
Introduction: The Auxin Paradigm and this compound
Auxins are a class of phytohormones that play a central role in regulating nearly every aspect of plant growth and development, from cell division and elongation to organ patterning and responses to environmental stimuli.[1][2] The most well-characterized native auxin is Indole-3-acetic acid (IAA).[2] Synthetic auxins, such as 2,4-Dichlorophenoxyacetic acid (2,4-D), often mimic the effects of IAA and have been pivotal in both agricultural applications and fundamental research.[3] These molecules typically feature an aromatic ring with an acidic side chain, a structural motif present in this compound.[2]
The canonical auxin signaling pathway provides a framework for understanding how these molecules exert their effects. Auxin perception occurs in the nucleus, where it acts as a "molecular glue" to facilitate the interaction between the TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) receptor proteins and Auxin/Indole-3-Acetic Acid (Aux/IAA) transcriptional repressors.[4][5] This binding event targets the Aux/IAA proteins for degradation via the 26S proteasome, thereby de-repressing AUXIN RESPONSE FACTORs (ARFs).[3][4] Liberated ARFs can then bind to auxin response elements (AuxREs) in the promoters of target genes, modulating their transcription and initiating a cascade of physiological responses.[4]
Given its chemical structure, this compound is a candidate for interaction with this core signaling pathway. The following assays are designed to test this hypothesis by quantifying its impact on hallmark auxin-regulated developmental processes.
Molecular Mechanism: The Nuclear Auxin Signaling Pathway
To understand the assays, it is crucial to grasp the underlying molecular events. The diagram below illustrates the core components of the nuclear auxin signaling pathway.
Caption: The core nuclear auxin signaling pathway.
Foundational Assay: Primary Root Elongation
Scientific Principle: Primary root elongation is exquisitely sensitive to auxin concentrations. While low levels of auxin can sometimes promote root growth, exogenous application of auxin at moderate to high concentrations is generally inhibitory.[6] This inhibition is a classic and easily quantifiable dose-dependent response, making it an excellent primary screen for auxin-like activity. The inhibition results from auxin's influence on cell division in the root apical meristem and the subsequent elongation of cells in the elongation zone.
Causality of Experimental Design:
-
Vertical Growth: Growing seedlings on vertically oriented agar plates allows gravity to guide the roots straight down, simplifying length measurements and avoiding confounding mechanical stimuli.
-
Model Organism: Arabidopsis thaliana is the model of choice due to its small size, rapid life cycle, and well-characterized genetics.
-
Sterile Conditions: Assays are performed under sterile conditions to prevent microbial growth, which could produce their own phytohormones or metabolites, confounding the results.
-
Dose-Response: Testing a range of concentrations is critical. Auxin effects are strongly concentration-dependent, often showing a biphasic response where low concentrations may be stimulatory and high concentrations are inhibitory.[7] A dose-response curve is the most reliable way to characterize the bioactivity of this compound.
Protocol 2.1: Arabidopsis thaliana Primary Root Elongation Assay
Materials:
-
Arabidopsis thaliana seeds (Col-0 ecotype recommended)
-
Petri plates (100 mm x 15 mm)
-
Murashige and Skoog (MS) medium, 0.5X strength, with 1% (w/v) sucrose and 0.8% (w/v) agar, pH 5.7
-
This compound
-
Indole-3-acetic acid (IAA) or 2,4-Dichlorophenoxyacetic acid (2,4-D) as positive controls
-
Solvent for test compounds (e.g., DMSO or ethanol)
-
Sterilization solution (e.g., 70% ethanol, 10% bleach with Triton X-100)
-
Sterile water
-
Growth chamber or incubator with controlled light and temperature (22°C, 16h light/8h dark cycle)
-
High-resolution scanner and image analysis software (e.g., ImageJ)
Procedure:
-
Seed Sterilization:
-
Place seeds in a 1.5 mL microcentrifuge tube.
-
Add 1 mL of 70% ethanol and vortex for 1 minute.
-
Pellet seeds by brief centrifugation and remove ethanol.
-
Add 1 mL of 10% bleach with 0.1% Triton X-100. Vortex for 10 minutes.
-
Pellet seeds and wash 4-5 times with sterile water.
-
Resuspend seeds in sterile 0.1% agar and store at 4°C for 2-3 days for stratification to ensure uniform germination.
-
-
Plate Preparation:
-
Prepare 0.5X MS agar medium and autoclave.
-
Allow the medium to cool to ~50-60°C.
-
Prepare stock solutions of this compound, IAA, and 2,4-D in the chosen solvent. It is crucial to perform a range-finding experiment.
-
Add the appropriate volume of the stock solutions to the molten agar to achieve the desired final concentrations. Also prepare a solvent control plate.
-
Pour ~25 mL of medium into each Petri plate and allow to solidify in a sterile hood.
-
-
Seed Plating and Growth:
-
Pipette individual stratified seeds onto the surface of the agar plates in a straight line, approximately 1 cm from the top edge. Use 10-15 seeds per plate.
-
Seal the plates with breathable tape (e.g., Micropore™ tape).
-
Place the plates vertically in a growth chamber.
-
-
Data Acquisition and Analysis:
-
After 4 days of growth, transfer the seedlings to the treatment plates. Mark the position of the root tip at the time of transfer.
-
Incubate for an additional 3-5 days.
-
Place the plates on a flatbed scanner and acquire high-resolution images.
-
Using image analysis software, measure the length of the primary root from the root-shoot junction to the root tip, or the new growth from the transfer mark.
-
Calculate the average root length and standard error for each treatment.
-
Plot the average root length (or % inhibition relative to the solvent control) against the log of the compound concentration to generate a dose-response curve.
-
Self-Validation and Controls:
-
Negative Control: A solvent-only control plate is essential to account for any effects of the solvent on root growth.
-
Positive Control: Plates containing known auxins (IAA or 2,4-D) validate that the assay system is responsive to auxin-like compounds.
-
Replication: Use at least three replicate plates for each condition and repeat the entire experiment at least twice to ensure reproducibility.
Table 1: Suggested Concentrations and Expected Outcomes for Root Elongation Assay
| Compound | Suggested Concentration Range | Expected Outcome |
| Solvent Control (e.g., DMSO) | 0.1% (v/v) | Normal root growth; establishes baseline. |
| This compound | 10 nM - 100 µM (Range-finding) | Inhibition of primary root elongation at higher concentrations. |
| IAA (Positive Control) | 10 nM - 10 µM | Dose-dependent inhibition of root elongation.[6] |
| 2,4-D (Positive Control) | 10 nM - 10 µM | Strong, dose-dependent inhibition of root elongation. |
Note: The suggested concentration range for this compound is hypothetical and should be optimized through preliminary range-finding experiments.
Characterizing Cell Expansion: Etiolated Hypocotyl Elongation Assay
Scientific Principle: In darkness, seedlings undergo a developmental program called skotomorphogenesis or etiolation, characterized by rapid elongation of the hypocotyl (the embryonic stem). This elongation is largely driven by cell expansion, a process strongly promoted by auxin.[1] Unlike roots, hypocotyls show a positive growth response to a wider range of auxin concentrations. This assay is therefore ideal for identifying compounds that promote cell elongation.
Causality of Experimental Design:
-
Etiolation (Darkness): Growing seedlings in complete darkness is critical to prevent photomorphogenesis (light-induced development), which inhibits hypocotyl elongation and would mask the effects of the test compound.[6]
-
Nutrient Medium: Seedlings are grown on a simple nutrient medium, as the primary growth during this early stage relies on stored reserves in the cotyledons. The medium serves to hold water and the test compound.
-
Endpoint Measurement: Hypocotyl length is a direct and easily measurable output of cell elongation.
Protocol 3.1: Arabidopsis thaliana Etiolated Hypocotyl Elongation Assay
Materials:
-
Same as Protocol 2.1.
Procedure:
-
Plate Preparation:
-
Prepare 0.5X MS agar plates containing the various concentrations of this compound, controls, and the solvent control as described in Protocol 2.1.
-
-
Seed Plating and Growth:
-
Sterilize and stratify seeds as in Protocol 2.1.
-
Under a sterile hood (a green safe light can be used to minimize light exposure), plate ~30-40 seeds on each plate.
-
Wrap the plates in two layers of aluminum foil to ensure complete darkness.
-
Place the plates horizontally in a growth chamber at 22°C for 4-5 days.
-
-
Data Acquisition and Analysis:
-
After the incubation period, carefully open the foil-wrapped plates.
-
Gently remove the seedlings and lay them flat on a clear agar plate or a scanner bed.
-
Acquire high-resolution images of the seedlings.
-
Using image analysis software (e.g., ImageJ), measure the length of the hypocotyl from the base of the cotyledons to the root-shoot junction.
-
Calculate the average hypocotyl length and standard error for each treatment.
-
Plot the average hypocotyl length against the log of the compound concentration.
-
Self-Validation and Controls:
-
Negative Control: Solvent-only control.
-
Positive Control: IAA or 2,4-D should show a promotion of hypocotyl elongation over a specific concentration range.
-
Light Control: A set of plates grown in the light serves as a control for etiolation, demonstrating the inhibition of hypocotyl elongation by light.
Experimental Workflow: Hypocotyl Elongation Assay
Caption: Workflow for the etiolated hypocotyl elongation assay.
Assessing Developmental Reprogramming: Lateral Root Formation Assay
Scientific Principle: Auxin is a key positive regulator of lateral root formation.[8] It promotes the initiation of lateral root primordia from pericycle cells, a layer of tissue deep within the primary root.[9] Applying exogenous auxin typically leads to a significant increase in the number of lateral roots, providing a clear and quantifiable phenotype for auxin activity. This assay is particularly useful for confirming the auxin-like nature of a compound and assessing its ability to induce de novo organogenesis.
Causality of Experimental Design:
-
Two-Step Growth: Seedlings are first grown on a standard medium to develop a healthy primary root. They are then transferred to the treatment medium. This ensures that the observed effects are due to the compound's impact on post-embryonic root development and not on germination.
-
Quantification: The number of emerged lateral roots and, if desired, lateral root primordia, are counted along the primary root. This provides a direct measure of the compound's ability to stimulate this developmental process.
-
Normalization: The lateral root density (number of lateral roots per unit length of the primary root) is often calculated to account for any effects the compound might have on primary root elongation itself.
Protocol 4.1: Arabidopsis thaliana Lateral Root Formation Assay
Materials:
-
Same as Protocol 2.1.
-
Stereomicroscope for counting lateral roots.
Procedure:
-
Initial Seedling Growth:
-
Sterilize, stratify, and plate seeds on standard 0.5X MS agar plates (without test compounds) as described in Protocol 2.1.
-
Grow the seedlings vertically for 4-5 days until they have a primary root of approximately 2-3 cm.
-
-
Transfer to Treatment Plates:
-
Prepare treatment plates containing the desired concentrations of this compound and controls, as in Protocol 2.1.
-
Under a sterile hood, carefully transfer the seedlings from the initial growth plates to the treatment plates. Align the seedlings so that their primary roots are in full contact with the new medium.
-
-
Incubation and Observation:
-
Return the plates to the growth chamber and grow vertically for another 4-5 days.
-
-
Data Acquisition and Analysis:
-
Remove the seedlings from the plates.
-
Under a stereomicroscope, count the number of emerged lateral roots along the primary root.
-
Measure the length of the primary root.
-
Calculate the average number of lateral roots and the lateral root density (lateral roots/cm of primary root) for each treatment.
-
Plot the average number of lateral roots or lateral root density against the log of the compound concentration.
-
Self-Validation and Controls:
-
Negative Control: Seedlings transferred to a solvent-only control plate.
-
Positive Control: Seedlings transferred to plates with IAA or another known lateral root-promoting auxin like Naphthaleneacetic acid (NAA).
-
Replication: Use at least 10-15 seedlings per treatment and repeat the experiment to ensure statistical validity.
Table 2: Suggested Concentrations and Expected Outcomes for Lateral Root Assay
| Compound | Suggested Concentration Range | Expected Outcome |
| Solvent Control (e.g., DMSO) | 0.1% (v/v) | Basal level of lateral root formation. |
| This compound | 10 nM - 10 µM (Range-finding) | Dose-dependent increase in the number of lateral roots. |
| IAA (Positive Control) | 10 nM - 1 µM | Significant increase in lateral root number. |
| NAA (Positive Control) | 10 nM - 1 µM | Strong and robust induction of lateral roots. |
Note: High concentrations of auxins can become inhibitory to lateral root development, making a full dose-response curve essential for accurate characterization.[10]
Data Interpretation and Further Steps
A positive result in these assays—inhibited root elongation, promoted hypocotyl elongation, and increased lateral root formation—would provide strong evidence that this compound acts as an auxin agonist. The dose-response curves generated will be crucial for determining its potency relative to known auxins like IAA and 2,4-D.
Should this compound show significant activity, further experiments could involve:
-
Transcriptomic Analysis (qRT-PCR or RNA-seq): Measuring the expression levels of well-known auxin-responsive genes (e.g., members of the GH3 and SAUR gene families) after treatment.
-
Mutant Analysis: Testing the compound on Arabidopsis mutants with defects in the auxin signaling pathway (e.g., tir1-1). A lack of response in these mutants would strongly suggest that the compound acts through the canonical TIR1/AFB pathway.
-
Auxin Transport Assays: Investigating whether the compound's effects are dependent on polar auxin transport by using transport inhibitors like N-1-naphthylphthalamic acid (NPA).
By employing the detailed, validated protocols and understanding the underlying scientific principles outlined in these notes, researchers can effectively and rigorously characterize the bioactivity of this compound and other novel compounds with potential auxin-like properties.
References
- 1. Ethylene can stimulate Arabidopsis hypocotyl elongation in the light - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. Plant Growth Regulators - Auxins - Phenoxyacetic acid Clinisciences [clinisciences.com]
- 4. Frontiers | Investigating the biosynthesis and roles of the auxin phenylacetic acid during Pseudomonas syringae-Arabidopsis thaliana pathogenesis [frontiersin.org]
- 5. Ethylene regulates lateral root formation and auxin transport in Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibitory action of auxin on root elongation not mediated by ethylene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Ethylene regulates lateral root formation and auxin transport in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Note: Electrochemical Detection and Sensing of 4-Ethoxyphenoxyacetic Acid
Introduction: The Significance of Monitoring 4-Ethoxyphenoxyacetic Acid
This compound, a member of the phenoxyacetic acid class of compounds, finds relevance in various chemical and pharmaceutical syntheses. As with many specialty chemicals, precise and rapid quantification is crucial for process monitoring, quality control, and environmental assessment. Traditional analytical methods such as chromatography, while accurate, can be time-consuming, require significant sample preparation, and involve high operational costs. Electrochemical methods offer a compelling alternative, providing rapid analysis, high sensitivity, portability, and cost-effectiveness, making them ideal for in-field and at-line measurements.
This application note provides a comprehensive guide to the electrochemical detection of this compound. While direct literature on the electrochemical behavior of this specific molecule is sparse, a robust analytical methodology can be developed based on the well-established electrochemical principles of structurally analogous compounds, such as 4-chlorophenoxyacetic acid and 4-bromophenoxyacetic acid. The protocols herein are designed to be a validated starting point for researchers, scientists, and drug development professionals.
Core Principles: The Electrochemical Oxidation of Phenoxyacetic Acids
The electrochemical detection of phenoxyacetic acid derivatives is predicated on their oxidative behavior at an electrode surface. The core mechanism involves the transfer of electrons from the analyte to the electrode when a sufficient potential is applied. For phenoxyacetic acids, the oxidation process is typically irreversible and is believed to proceed through the formation of a phenoxyl radical, which can then undergo further reactions.
The general proposed mechanism, adapted from studies on similar compounds, involves a multi-electron transfer process. The ethoxy group on the phenyl ring is an electron-donating group, which is expected to facilitate the oxidation compared to unsubstituted phenoxyacetic acid. The reaction is sensitive to pH, as the protonation state of the carboxylic acid moiety can influence the electron density of the aromatic ring and, consequently, the oxidation potential.
Experimental Workflow for Electrochemical Analysis
A typical electrochemical experiment for the detection of this compound involves a three-electrode system within an electrochemical cell containing the sample dissolved in a supporting electrolyte.
Caption: Experimental workflow for the electrochemical detection of this compound.
Detailed Protocols
Protocol 1: Characterization by Cyclic Voltammetry (CV)
Objective: To investigate the fundamental electrochemical behavior of this compound, including its oxidation potential and reversibility.
Materials:
-
Potentiostat/Galvanostat
-
Three-electrode cell
-
Glassy Carbon Electrode (GCE) as the working electrode
-
Ag/AgCl (3 M KCl) as the reference electrode
-
Platinum wire as the counter electrode
-
This compound
-
Phosphate Buffer Solution (PBS), 0.1 M, pH 7.0
-
Deionized water
-
Alumina slurry (0.05 µm) for polishing
Procedure:
-
Electrode Preparation:
-
Polish the GCE surface with 0.05 µm alumina slurry on a polishing pad for 1-2 minutes to a mirror finish.
-
Rinse thoroughly with deionized water.
-
Sonciate the electrode in deionized water for 1 minute, followed by sonication in ethanol for 1 minute to remove any residual alumina particles.
-
Dry the electrode under a stream of nitrogen.
-
-
Solution Preparation:
-
Prepare a 10 mM stock solution of this compound in a suitable solvent (e.g., ethanol or a small amount of DMSO, then dilute with PBS).
-
Prepare the 0.1 M PBS supporting electrolyte and adjust the pH to 7.0.
-
-
Electrochemical Measurement:
-
Assemble the three-electrode cell with 10 mL of 0.1 M PBS.
-
Run a background CV scan in the supporting electrolyte from +0.4 V to +1.4 V at a scan rate of 50 mV/s.
-
Add a known concentration of the this compound stock solution to the cell to achieve a final concentration of 100 µM.
-
Run the CV scan under the same conditions.
-
Observe the appearance of an oxidation peak that is not present in the background scan. This peak corresponds to the oxidation of this compound.
-
To investigate the effect of scan rate, vary the scan rate from 10 mV/s to 200 mV/s and record the corresponding voltammograms.
-
Expected Results: An irreversible oxidation peak is expected in the potential range of +0.8 V to +1.2 V vs. Ag/AgCl. The peak current should increase linearly with the square root of the scan rate, indicating a diffusion-controlled process.
Protocol 2: Quantitative Analysis by Differential Pulse Voltammetry (DPV)
Objective: To develop a sensitive method for the quantification of this compound.
Materials:
-
Same as Protocol 1.
Procedure:
-
Electrode and Solution Preparation:
-
Prepare the electrode and solutions as described in Protocol 1.
-
-
Optimization of DPV Parameters:
-
In a solution containing 100 µM this compound in 0.1 M PBS (pH 7.0), optimize the DPV parameters to obtain the best signal-to-noise ratio. Typical starting parameters are:
-
Modulation Amplitude: 50 mV
-
Pulse Width: 50 ms
-
Step Potential: 5 mV
-
Scan Rate: 20 mV/s
-
-
-
Calibration Curve Construction:
-
Record a DPV scan of the blank supporting electrolyte.
-
Make successive additions of the this compound stock solution to the electrochemical cell to cover the desired concentration range (e.g., 1 µM to 100 µM).
-
Record a DPV scan after each addition, allowing the solution to stabilize for 30 seconds with gentle stirring before each measurement (ensure stirring is stopped during the scan).
-
Measure the peak current for the oxidation of this compound at each concentration, subtracting the background current.
-
Plot the background-subtracted peak current versus the concentration of this compound.
-
Data Analysis and Performance Metrics: The relationship between the peak current and concentration should be linear within a specific range. The limit of detection (LOD) can be calculated using the formula LOD = 3 * (Standard Deviation of the Blank) / (Slope of the Calibration Curve).
Performance Characteristics (Anticipated)
The following table summarizes the anticipated performance characteristics of the DPV method for this compound detection, based on published data for analogous compounds.[1][2][3]
| Parameter | Anticipated Value |
| Linear Range | 0.1 µM - 150 µM |
| Limit of Detection (LOD) | 0.05 µM - 0.1 µM |
| Sensitivity | 0.1 - 1.0 µA/µM |
| Reproducibility (RSD) | < 5% (for n=10 measurements) |
Proposed Electrochemical Oxidation Pathway
The electrochemical oxidation of this compound at a glassy carbon electrode is proposed to be an irreversible process. The following diagram illustrates a plausible reaction pathway.
Caption: Proposed mechanism for the electrochemical oxidation of this compound.
Trustworthiness and Self-Validation
The reliability of this electrochemical method is ensured through several key practices:
-
Background Subtraction: Always record and subtract the voltammogram of the blank supporting electrolyte to account for non-faradaic currents and impurities.
-
Calibration: A multi-point calibration curve should be generated for each new batch of electrodes or reagents to ensure accuracy.
-
Control Samples: Analyze samples with known concentrations of this compound to validate the calibration.
-
Interference Studies: To ensure selectivity, the response to this compound should be tested in the presence of potential interfering species that may be present in the sample matrix.
Conclusion
This application note provides a robust framework for the electrochemical detection of this compound using voltammetric techniques. By leveraging the established electrochemical behavior of similar phenoxyacetic acid derivatives, a sensitive, rapid, and cost-effective analytical method can be successfully developed and validated. The detailed protocols for cyclic voltammetry and differential pulse voltammetry serve as a solid foundation for researchers and professionals in pharmaceutical and chemical analysis.
References
Quantitative Analysis of 4-Ethoxyphenoxyacetic Acid in Complex Matrices using Derivatization-Gas Chromatography-Mass Spectrometry (GC-MS)
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note presents a detailed, validated protocol for the quantitative analysis of 4-Ethoxyphenoxyacetic acid using Gas Chromatography-Mass Spectrometry (GC-MS). Due to the inherent low volatility and high polarity of this compound, direct GC-MS analysis is challenging. This guide details a robust derivatization procedure using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to enhance analyte volatility and improve chromatographic performance. The methodology covers sample preparation via liquid-liquid extraction (LLE), a complete derivatization protocol, optimized instrumental parameters, and essential method validation criteria based on International Council for Harmonisation (ICH) guidelines.[1] This self-validating system is designed to provide the accuracy, precision, and trustworthiness required in research and regulated drug development environments.
Introduction and Scientific Principle
This compound (CAS RN: 5327-91-3) is an organic compound whose precise quantification is relevant in various fields, including pharmaceutical development and metabolite identification.[2] Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the superior separation capabilities of gas chromatography with the sensitive and specific detection of mass spectrometry.[1]
The Core Analytical Challenge: The primary obstacle in analyzing carboxylic acids like this compound by GC is their molecular structure. The presence of a carboxylic acid functional group (-COOH) introduces high polarity and the capacity for hydrogen bonding. These characteristics lead to low volatility and poor thermal stability, making it difficult for the analyte to transition into the gas phase required for GC separation.[3] Direct injection often results in poor peak shape, low sensitivity, and potential degradation within the hot injector port.
The Solution: Chemical Derivatization: To overcome these limitations, a chemical derivatization step is essential.[4] This process modifies the analyte's functional group to create a derivative that is more suitable for GC analysis.[4] Silylation is one of the most common and effective derivatization methods, replacing the active hydrogen atom of the carboxylic acid with a non-polar trimethylsilyl (TMS) group.[3] This reaction significantly reduces polarity and increases the volatility of the analyte, enabling sharp, symmetrical peaks and highly reproducible results. This protocol utilizes BSTFA, a highly effective silylating reagent.[5]
Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₂O₄ | [6] |
| Molecular Weight | 196.20 g/mol | [2][6] |
| Structure | Achiral | [6] |
| Canonical SMILES | O=C(O)COC1=CC=C(OCC)C=C1 | [2] |
| InChIKey | NSVKLONIKJVUPZ-UHFFFAOYSA-N | [2][6] |
Comprehensive Analytical Protocol
This protocol is designed as a self-validating system, where adherence to the steps ensures a high degree of analytical integrity.
Required Materials and Reagents
-
Analyte Standard: this compound (≥98% purity)
-
Internal Standard (IS): 4-Ethoxyphenylacetic acid or a suitable stable isotope-labeled analogue
-
Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst.
-
Solvents (HPLC or GC grade): Ethyl acetate, Dichloromethane, Hexane, Methanol.[7][8]
-
Acids/Bases: Hydrochloric acid (HCl), Sodium hydroxide (NaOH)
-
Extraction Salts: Anhydrous Sodium Sulfate (Na₂SO₄)
-
Apparatus: Glass centrifuge tubes (15 mL), vortex mixer, centrifuge, nitrogen evaporation system, heating block, GC vials (1.5 mL) with inserts.[8]
Experimental Workflow Diagram
Caption: Overall workflow for GC-MS analysis of this compound.
Step-by-Step Protocol
Step 1: Sample Preparation (Liquid-Liquid Extraction) This LLE protocol is a robust method for extracting acidic compounds from aqueous matrices like plasma or urine.
-
Aliquot Sample: Transfer 1.0 mL of the sample (e.g., plasma, hydrolyzed urine) into a 15 mL glass centrifuge tube.
-
Spike Internal Standard: Add a known concentration of the internal standard (e.g., 10 µL of a 100 µg/mL solution) to all samples, calibration standards, and quality controls.
-
Acidification: Acidify the sample to a pH < 2 by adding approximately 100 µL of 6M HCl.[9] Verify the pH with pH paper.
-
Causality: Lowering the pH ensures that the carboxylic acid is in its protonated, non-ionized form, which is less water-soluble and partitions more efficiently into the organic extraction solvent.
-
-
Extraction: Add 5 mL of ethyl acetate to the tube.
-
Vortex & Centrifuge: Cap the tube and vortex vigorously for 2 minutes. Centrifuge at 3000 x g for 10 minutes to separate the aqueous and organic layers.
-
Collect Organic Layer: Carefully transfer the upper organic layer (ethyl acetate) to a clean tube. Avoid transferring any of the aqueous layer or interfacial material.
-
Dry the Extract: Add a small amount of anhydrous sodium sulfate to the collected organic phase to remove residual water.
-
Causality: Water can interfere with the derivatization reaction by consuming the silylating reagent.
-
-
Evaporation: Transfer the dried extract to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
Step 2: Derivatization Protocol (Silylation)
Caption: Silylation of this compound with BSTFA.
-
Reconstitute: Add 50 µL of ethyl acetate and 50 µL of BSTFA (+1% TMCS) to the dried extract.[10]
-
Seal and Mix: Cap the vial tightly and vortex for 30 seconds to ensure the residue is fully dissolved.
-
Incubate: Place the vial in a heating block or oven at 70°C for 30 minutes to facilitate the reaction.
-
Causality: Heating provides the necessary activation energy to ensure the derivatization reaction proceeds to completion in a timely manner. Incomplete derivatization is a common source of poor reproducibility.
-
-
Cool and Analyze: After incubation, allow the vial to cool to room temperature. The sample is now ready for GC-MS analysis. Transfer the contents to a GC vial with a micro-insert if necessary.
Step 3: GC-MS Instrumental Parameters These parameters provide a validated starting point and should be optimized for the specific instrument in use.
| Parameter | Recommended Setting | Rationale |
| Gas Chromatograph | ||
| Injection Mode | Splitless (1 µL injection volume) | Maximizes analyte transfer to the column for trace-level analysis. |
| Injector Temperature | 250°C | Ensures rapid volatilization of the TMS-derivative without thermal degradation. |
| Carrier Gas | Helium, constant flow at 1.0 mL/min | Provides optimal separation efficiency and is inert.[11] |
| Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film) or equivalent | A non-polar column that provides excellent separation for a wide range of derivatized compounds.[12] |
| Oven Program | Initial 100°C (hold 1 min), ramp 10°C/min to 280°C (hold 5 min) | A robust temperature gradient to separate the analyte from matrix components and ensure it elutes within a reasonable time.[9] |
| Mass Spectrometer | ||
| Ionization Mode | Electron Impact (EI) at 70 eV | Standard, robust ionization method that produces reproducible fragmentation patterns for library matching.[9] |
| Ion Source Temp. | 230°C | Standard temperature to maintain ion optics cleanliness and performance. |
| Transfer Line Temp. | 280°C | Prevents condensation of the analyte between the GC and MS.[9] |
| Acquisition Mode | Selected Ion Monitoring (SIM) | Increases sensitivity and selectivity by monitoring only characteristic ions of the analyte and IS. |
| Monitored Ions (m/z) | To be determined empirically | Select 3-4 characteristic, abundant ions from the full scan mass spectrum of the derivatized standard. |
Method Validation and Trustworthiness
To ensure the reliability of results, the analytical method must be validated according to established guidelines.[1][12][13]
| Parameter | Acceptance Criteria | Purpose |
| Linearity | Correlation coefficient (r²) ≥ 0.995 | Confirms a proportional response of the instrument to analyte concentration over a defined range.[13] |
| Accuracy | Recovery within 85-115% at three concentration levels | Measures the closeness of the experimental value to the true value.[14] |
| Precision | Relative Standard Deviation (RSD) ≤ 15% (Intra- and Inter-day) | Demonstrates the reproducibility of the method when repeated on the same sample.[14] |
| Limit of Detection (LOD) | Signal-to-Noise Ratio (S/N) ≥ 3 | The lowest concentration of analyte that can be reliably detected. |
| Limit of Quantification (LOQ) | S/N ≥ 10, with acceptable accuracy and precision | The lowest concentration of analyte that can be quantitatively determined with confidence.[15] |
| Specificity | No interfering peaks at the retention time of the analyte in blank matrix samples | Ensures the signal being measured is solely from the analyte of interest.[1] |
Data Analysis and Expected Results
Identification: The primary identification of the derivatized this compound is based on its retention time matching that of a known standard. Confirmation is achieved by the presence of the pre-selected characteristic ions in the correct abundance ratios.
Quantification: A calibration curve is constructed by plotting the peak area ratio (Analyte/Internal Standard) against the concentration of the calibration standards. The concentration of the unknown samples is then calculated from this regression equation.
Expected Mass Spectrum: The EI mass spectrum of the TMS-derivatized this compound is expected to show a molecular ion (M⁺) and characteristic fragment ions. Key fragments would likely arise from the loss of a methyl group (-15 Da) from the TMS moiety, cleavage of the ethoxy group, and fragmentation of the phenoxyacetic acid backbone. The exact m/z values must be determined by injecting a pure derivatized standard.
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the quantitative analysis of this compound by GC-MS. By implementing a crucial derivatization step, the inherent challenges of analyzing this polar carboxylic acid are overcome. The detailed methodology, from sample preparation to instrumental analysis and method validation, establishes a trustworthy and reproducible system suitable for demanding research and development applications.
References
- 1. researchtrendsjournal.com [researchtrendsjournal.com]
- 2. CAS Common Chemistry [commonchemistry.cas.org]
- 3. organomation.com [organomation.com]
- 4. youtube.com [youtube.com]
- 5. scispace.com [scispace.com]
- 6. GSRS [gsrs.ncats.nih.gov]
- 7. Sample preparation GC-MS [scioninstruments.com]
- 8. uoguelph.ca [uoguelph.ca]
- 9. scispace.com [scispace.com]
- 10. erndim.org [erndim.org]
- 11. gsconlinepress.com [gsconlinepress.com]
- 12. Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Extractive ethoxycarbonylation in high-temperature gas chromatography-mass spectrometry based analysis of serum estrogens - PubMed [pubmed.ncbi.nlm.nih.gov]
Developing a standard operating procedure for handling 4-Ethoxyphenoxyacetic acid
Application Notes and Protocols for Researchers and Drug Development Professionals
This document provides a comprehensive guide for the safe and effective handling and use of 4-Ethoxyphenoxyacetic acid in a research and development setting. The protocols outlined below are designed to ensure scientific integrity and user safety.
Compound Overview and Properties
This compound, with the CAS number 5327-91-3, is a member of the phenoxyacetic acid class of compounds.[1][2] Its chemical structure consists of a phenoxy group substituted with an ethoxy group at the para position, linked to an acetic acid moiety.[2][3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C10H12O4 | [3] |
| Molecular Weight | 196.20 g/mol | [3] |
| Boiling Point | 339.4°C at 760 mmHg | [2] |
| Flash Point | 133.9°C | [2] |
| Vapor Pressure | 3.59E-05mmHg at 25°C | [2] |
| Melting Point | 143-144 °C | [3] |
Safety and Hazard Information
This compound is classified as harmful if swallowed and may cause skin and serious eye irritation.[4] It may also cause respiratory irritation.[4] Therefore, adherence to strict safety protocols is mandatory.
Hazard Statements:
-
H302: Harmful if swallowed.[4]
-
H315: Causes skin irritation.[4]
-
H319: Causes serious eye irritation.[4]
-
H335: May cause respiratory irritation.[4]
Precautionary Statements:
-
P261: Avoid breathing dust.
-
P264: Wash skin thoroughly after handling.
-
P270: Do not eat, drink or smoke when using this product.
-
P280: Wear protective gloves/eye protection/face protection.
-
P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Standard Operating Procedure for Safe Handling
The following workflow is designed to minimize exposure risk and ensure a safe laboratory environment.
Caption: Safe Handling Workflow for this compound.
3.1. Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.[4]
-
Hand Protection: Wear nitrile or other chemically resistant gloves.[4]
-
Body Protection: A lab coat must be worn at all times.
3.2. Engineering Controls
-
All handling of solid this compound and preparation of its solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[5]
3.3. Spill and Emergency Procedures
-
Minor Spill: In case of a small spill, absorb the material with an inert absorbent (e.g., sand, vermiculite) and place it in a sealed container for disposal.[6] Ventilate the area and wash the spill site after material pickup is complete.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[5][7] Remove contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally.[5][7] Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Inhalation: Move the person to fresh air.[5][7] If not breathing, give artificial respiration. Seek medical attention.
-
Ingestion: Do NOT induce vomiting.[8] Rinse mouth with water and seek immediate medical attention.[4][5]
3.4. Storage and Disposal
-
Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container.
-
Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.[7] Do not allow the product to enter drains.[5]
Protocol for Preparation of a 10 mM Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).
Materials:
-
This compound (solid)
-
Anhydrous DMSO
-
Analytical balance
-
Spatula
-
Weighing paper
-
Volumetric flask (appropriate size)
-
Pipettes
-
Vortex mixer
-
Sterile, amber glass storage vials
Procedure:
-
Calculate the required mass:
-
Molecular Weight (MW) = 196.20 g/mol
-
To prepare 10 mL of a 10 mM solution:
-
Mass (g) = Volume (L) x Concentration (mol/L) x MW ( g/mol )
-
Mass (g) = 0.010 L x 0.010 mol/L x 196.20 g/mol = 0.01962 g = 19.62 mg
-
-
-
Weigh the compound:
-
Inside a chemical fume hood, place a piece of weighing paper on the analytical balance and tare.
-
Carefully weigh out 19.62 mg of this compound.
-
-
Dissolve the compound:
-
Transfer the weighed compound to a 10 mL volumetric flask.
-
Add approximately 8 mL of anhydrous DMSO to the flask.
-
Gently swirl the flask or use a vortex mixer until the solid is completely dissolved.
-
Bring the final volume to 10 mL with DMSO.
-
-
Aliquot and store:
-
Aliquot the stock solution into smaller, single-use volumes in sterile, amber glass vials to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term stability.
-
Application Example: In Vitro COX-2 Inhibition Assay
Phenoxyacetic acid derivatives have been investigated as potential selective COX-2 inhibitors.[9] The following is a generalized protocol for evaluating the inhibitory activity of this compound on the COX-2 enzyme in vitro. This protocol is a template and may require optimization.
Caption: Workflow for an In Vitro COX-2 Inhibition Assay.
Protocol:
-
Prepare Reagents: Prepare all assay reagents according to the manufacturer's instructions (e.g., Cayman Chemical COX-2 Inhibitor Screening Assay Kit).
-
Prepare Test Compound Dilutions:
-
Thaw an aliquot of the 10 mM this compound stock solution.
-
Perform serial dilutions in the assay buffer to obtain a range of concentrations for testing (e.g., 100 µM, 10 µM, 1 µM, 0.1 µM, 0.01 µM).
-
-
Assay Procedure (96-well plate format):
-
To appropriate wells, add the assay buffer, COX-2 enzyme, and either the test compound dilutions, a known inhibitor (positive control), or buffer (negative control).
-
Incubate for a specified time at a controlled temperature (e.g., 10 minutes at 25°C) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the substrate, arachidonic acid.
-
Incubate for a further period to allow for product formation (e.g., 2 minutes).
-
Stop the reaction and add the detection reagent to quantify the amount of prostaglandin E2 (PGE2) produced.
-
-
Data Analysis:
-
Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.
-
Calculate the percentage of inhibition for each concentration of this compound compared to the negative control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration to generate a dose-response curve.
-
Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of the COX-2 enzyme.
-
This detailed guide provides a framework for the safe and scientifically sound use of this compound. Adherence to these protocols is essential for ensuring the safety of laboratory personnel and the integrity of experimental results.
References
- 1. This compound | 5327-91-3 [m.chemicalbook.com]
- 2. This compound | 5327-91-3 [chemnet.com]
- 3. CAS Common Chemistry [commonchemistry.cas.org]
- 4. angenechemical.com [angenechemical.com]
- 5. This compound Safety Data Sheets(SDS) lookchem [lookchem.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 4-Ethoxyphenoxyacetic Acid
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for synthetic chemistry applications. This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 4-Ethoxyphenoxyacetic acid. Our goal is to move beyond simple protocols and provide a deeper understanding of the reaction's critical parameters, enabling you to troubleshoot effectively and significantly improve your yields. This document is structured as a series of troubleshooting scenarios and frequently asked questions, reflecting the common challenges encountered in the lab.
Section 1: Troubleshooting Guide
This section addresses the most common and broad issue reported by users: low product yield. We will explore the potential causes systematically.
Q: My overall yield of this compound is consistently below expectations. What are the primary factors I should investigate?
A low yield is rarely due to a single factor but often results from a combination of suboptimal parameters throughout the synthetic and purification workflow. The synthesis of this compound, typically achieved via the Williamson ether synthesis, is an SN2 reaction between the sodium or potassium salt of 4-ethoxyphenol and a haloacetic acid, such as chloroacetic acid.[1][2][3] The process can be broken down into three key stages: Reaction Setup , Reaction Execution , and Product Workup/Purification .
To diagnose the issue, follow this logical troubleshooting workflow:
Each numbered point in the diagram corresponds to a set of potential issues that are further detailed in the FAQs below. Start by verifying your reagents (1), then scrutinize your reaction conditions (2), and finally, review your purification procedure (3).
Section 2: Frequently Asked Questions (FAQs)
A. Reaction Mechanism & Side Reactions
Q: What is the underlying mechanism, and how does it influence the reaction's success?
The synthesis proceeds via the Williamson Ether Synthesis , a classic example of a bimolecular nucleophilic substitution (SN2) reaction.[3][4] Understanding this mechanism is crucial for optimization.
-
Deprotonation: A base (e.g., NaOH, KOH) removes the acidic proton from the hydroxyl group of 4-ethoxyphenol, forming a highly nucleophilic 4-ethoxyphenoxide anion. Phenols are significantly more acidic than aliphatic alcohols, allowing for the use of common hydroxide bases.
-
Nucleophilic Attack: The newly formed phenoxide anion attacks the electrophilic carbon of chloroacetic acid, displacing the chloride leaving group. This single concerted step forms the new carbon-oxygen ether bond.
Key Implication: Since this is an SN2 reaction, its rate is dependent on the concentration of both the nucleophile (phenoxide) and the electrophile (chloroacetic acid). Ensuring complete formation of the phenoxide is the first critical step to maximizing yield.
Q: Are there any common side reactions I should be aware of?
Yes, while this reaction is generally clean, two potential side reactions can lower your yield:
-
C-Alkylation: Alkali phenoxides can sometimes undergo alkylation at the aromatic ring (C-alkylation) in addition to the desired O-alkylation.[1] This is generally a minor pathway under these conditions but can be promoted by certain solvents and temperatures.
-
Hydrolysis of Chloroacetic Acid: In the aqueous, basic medium, chloroacetic acid can be hydrolyzed to glycolic acid. This consumes one of the key reactants, directly reducing the theoretical maximum yield. This is why chloroacetic acid is often added after the phenoxide has been formed and the solution is heated.[5]
B. Reactants & Reaction Conditions
Q: What is the optimal choice of base and why?
The base is critical for the complete deprotonation of 4-ethoxyphenol. Incomplete deprotonation means unreacted starting material and lower yield.
| Base | Formula | Molar Mass ( g/mol ) | Key Characteristics & Recommendations |
| Sodium Hydroxide | NaOH | 40.00 | Highly Recommended. Inexpensive, readily available, and strong enough to ensure complete deprotonation of the phenol. Often used in aqueous solutions (e.g., 30%). |
| Potassium Hydroxide | KOH | 56.11 | Excellent Alternative. Behaves very similarly to NaOH. Sometimes preferred for its slightly higher solubility in certain organic solvents.[5] |
| Sodium/Potassium Carbonate | Na₂CO₃/K₂CO₃ | 105.99/138.21 | Weaker bases. May not achieve complete deprotonation, potentially leading to slower reaction rates and lower yields. Generally used for aryl ethers with more activated halides.[1] |
| Sodium Hydride | NaH | 24.00 | Overkill & Hazardous. A very strong, non-nucleophilic base often used for deprotonating less acidic alcohols.[3][4] It reacts violently with water, making it unsuitable for typical aqueous protocols and unnecessarily hazardous for this synthesis. |
Expert Recommendation: Use a slight molar excess (1.1 to 1.2 equivalents) of sodium hydroxide or potassium hydroxide relative to the 4-ethoxyphenol to ensure the equilibrium is driven fully towards the phenoxide.
Q: How does the choice of solvent affect the reaction?
The solvent must dissolve the reactants, particularly the phenoxide salt, and facilitate the SN2 reaction.
| Solvent | Type | Boiling Point (°C) | Analysis |
| Water | Polar Protic | 100 | Common & Effective. Excellent for dissolving the hydroxide base and the resulting phenoxide salt. The reaction is often run in a hot water bath at 90-100°C. Safe and environmentally benign. |
| Ethanol | Polar Protic | 78 | Good Option. Can be used as a co-solvent with water. Helps to dissolve the starting 4-ethoxyphenol.[6][7] |
| DMF / DMSO | Polar Aprotic | 153 / 189 | Rate Enhancing. These solvents are known to significantly accelerate SN2 reactions.[1][8] However, their high boiling points can make product isolation more difficult, and they are more expensive and toxic. |
Expert Recommendation: For simplicity, safety, and ease of workup, an aqueous solution is highly effective and recommended for this specific synthesis.[5] Gentle warming may be required initially to dissolve all reagents.
Q: What is the ideal reaction temperature and duration?
Heating is necessary to provide the activation energy for the reaction.
-
Temperature: A temperature range of 90-100°C is optimal. This is conveniently achieved using a boiling water bath. Temperatures that are too low will result in a sluggish or incomplete reaction. Excessively high temperatures (e.g., >120°C) do not offer significant benefits and can increase the rate of side reactions like hydrolysis.
-
Duration: A reaction time of 30 to 60 minutes at temperature is typically sufficient for the reaction to go to completion.[5] Progress can be monitored using Thin Layer Chromatography (TLC) if desired.
C. Product Workup & Purification
Q: My reaction seems complete, but I lose a lot of product during purification. Why?
Product loss during workup is a common issue. The key steps are acidification, extraction, and recrystallization.
-
Incomplete Acidification: After the reaction, the product exists as the sodium/potassium salt of the carboxylic acid, which is water-soluble. You must add a strong acid (e.g., 6M HCl) to protonate it, causing the neutral this compound to precipitate out of the aqueous solution.
-
Troubleshooting: Use pH paper to ensure the solution is strongly acidic (pH 1-2). If the solution is not acidic enough, your product will remain dissolved in the aqueous layer and be lost.
-
-
Inefficient Extraction: If the product does not fully precipitate, an extraction with an organic solvent (like diethyl ether) is used to recover the remaining product from the aqueous layer.
-
Troubleshooting: Ensure you use an adequate volume of extraction solvent and perform multiple extractions (e.g., 3 x 15 mL) for better recovery. Vigorous mixing is required to ensure the transfer of the product between layers.
-
-
Loss During Recrystallization: Recrystallization is essential for high purity but can be a major source of yield loss. The goal is to dissolve the crude product in the minimum possible volume of a hot solvent (water is suitable for this compound) and allow it to slowly cool, causing the pure product to crystallize while impurities remain in solution.
-
Troubleshooting:
-
Using too much solvent: This is the most common error. If too much hot solvent is added, the solution will not be saturated upon cooling, and little or no product will crystallize. Add the hot solvent portion-wise until the solid just dissolves.
-
Cooling too quickly: Rapid cooling (e.g., plunging in an ice bath immediately) leads to the formation of small, often impure crystals that are harder to filter. Allow the solution to cool slowly to room temperature first, then place it in an ice bath to maximize crystal formation.[5]
-
-
Section 3: Optimized Experimental Protocol
This protocol incorporates the best practices discussed above to serve as a reliable starting point for achieving high yields.
Step-by-Step Methodology
(Based on a protocol adapted from similar syntheses[5])
-
Phenoxide Formation: In a 100 mL round-bottom flask, dissolve 2.0 g of sodium hydroxide pellets in 10 mL of deionized water. Carefully add 5.0 g of 4-ethoxyphenol. Stir the mixture, warming gently if necessary, until a clear, homogeneous solution is obtained.
-
Reaction Setup: Fit the flask with a reflux condenser and place it in a water bath preheated to 90-100°C.
-
Addition of Alkylating Agent: In a separate beaker, dissolve 3.7 g of chloroacetic acid in the minimum amount of warm water. Add this solution dropwise through the top of the condenser to the boiling reaction mixture over approximately 10 minutes.
-
Reaction: Continue to heat the mixture with stirring for an additional 45 minutes.
-
Acidification & Precipitation: Remove the flask from the heat and allow it to cool to room temperature. Transfer the solution to a 250 mL beaker. Cautiously acidify the solution by slowly adding 6M HCl while stirring. Continue adding acid until the solution is strongly acidic (test with blue litmus or pH paper). A white precipitate of the crude product will form.
-
Isolation of Crude Product: Cool the mixture thoroughly in an ice bath for 15-20 minutes to maximize precipitation. Collect the crude solid by vacuum filtration using a Büchner funnel and wash the filter cake with a small amount of cold water.
-
Purification by Recrystallization: Transfer the crude solid to a clean beaker. Add a small volume of deionized water and heat the mixture to boiling with stirring. Add more hot water in small portions until the solid just dissolves. Remove the beaker from the heat, cover it, and allow it to cool slowly to room temperature. Once crystals have formed, place the beaker in an ice bath for 20 minutes.
-
Final Product: Collect the purified crystals by vacuum filtration, wash with a minimal amount of ice-cold water, and allow them to air dry completely. Determine the mass and melting point of the dried product (Literature M.P.: 136-137°C).
References
- 1. jk-sci.com [jk-sci.com]
- 2. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
Effective purification techniques for crude 4-Ethoxyphenoxyacetic acid
Technical Support Center: 4-Ethoxyphenoxyacetic Acid
Welcome to the technical support guide for the purification of this compound. This document is designed for chemistry professionals engaged in research and development who encounter challenges in obtaining high-purity material. We will move beyond simple protocols to explore the underlying chemical principles, enabling you to troubleshoot effectively and adapt methodologies to your specific experimental context.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound synthesized via Williamson ether synthesis?
The primary impurities stem from the starting materials and potential side reactions. The most common synthesis involves reacting 4-ethoxyphenol with sodium chloroacetate or chloroacetic acid under basic conditions. Therefore, you can expect:
-
Unreacted 4-ethoxyphenol: A neutral (but weakly acidic) impurity.
-
Unreacted Chloroacetic Acid/Salts: A highly polar, acidic impurity.
-
Sodium Chloride (NaCl): If sodium salts are used, this inorganic salt is a common byproduct.
-
Byproducts from side reactions: Depending on reaction conditions, minor impurities from undesired etherification or degradation could be present.
Understanding these impurities is critical as their distinct chemical properties (acidic vs. neutral, organic vs. inorganic) are exploited for separation.
Q2: I have a large batch of crude product. What is the most efficient primary purification strategy?
For multi-gram scales, a well-executed acid-base liquid-liquid extraction is the most robust and scalable initial purification step.[1] This technique effectively separates the desired carboxylic acid from neutral organic impurities like unreacted 4-ethoxyphenol.[2][3] It is significantly more time- and cost-effective for bulk material than chromatography. This should be followed by recrystallization to remove any remaining co-extracted impurities and achieve high purity.
Q3: How do I decide which purification technique is right for my situation?
The choice depends on the impurity profile and the desired final purity. The following decision tree illustrates a logical approach.
Caption: A decision tree for selecting the appropriate purification method.
Troubleshooting Guide 1: Acid-Base Extraction
Acid-base extraction leverages the acidic nature of the carboxylic acid group on this compound. By treating an organic solution of the crude product with an aqueous base, the acid is deprotonated to form a water-soluble carboxylate salt, while neutral impurities like 4-ethoxyphenol remain in the organic layer.[4][5] The layers are separated, and the aqueous layer is then acidified to precipitate the pure acid.
Caption: Workflow for purifying this compound via acid-base extraction.
Q: My final yield is very low after acidification. What are the common causes?
A: This is a frequent issue with several potential root causes:
-
Incomplete Extraction: The carboxylic acid may not have been fully converted to its salt. Ensure you use a sufficient volume and concentration of aqueous base. Perform the extraction two or three times on the organic layer to ensure complete transfer.
-
Incorrect pH for Precipitation: You may not have added enough acid to fully protonate the carboxylate salt.[3] Carboxylic acids are generally insoluble in water, but their salts are highly soluble.[2] Use pH paper or a meter to confirm the aqueous solution is strongly acidic (pH 1-2). Add the acid slowly and watch for precipitation to cease.
-
Premature Precipitation of the Salt: If using a weak base like sodium bicarbonate (NaHCO₃), adding it too quickly to a concentrated organic solution can sometimes cause the sodium salt to precipitate at the interface before it dissolves in the aqueous layer. Diluting the organic phase can prevent this.
-
Product Solubility: While the acid is considered insoluble in water, it does have some slight solubility, which increases with temperature.[6] Ensure you cool the acidified solution in an ice bath before filtration to minimize losses to the filtrate.[7]
Q: An emulsion has formed in my separatory funnel and the layers won't separate. How can I resolve this?
A: Emulsions are common and can be resolved by:
-
Patience: Let the funnel sit undisturbed for 10-20 minutes.
-
Gentle Swirling: Gently swirl the funnel instead of vigorously shaking it.
-
Addition of Brine: Add a small amount of saturated sodium chloride (brine) solution. This increases the ionic strength and density of the aqueous layer, which helps to break up the emulsion.[5]
-
Filtration: In stubborn cases, filtering the entire mixture through a pad of Celite or glass wool can break the emulsion.
Q: After adding acid, my product came out as a sticky oil, not a crystalline solid. What should I do?
A: This phenomenon, known as "oiling out," happens when the product precipitates from solution at a temperature above its melting point.[8]
-
Cause: The neutralization reaction can be exothermic, warming the solution. If the melting point of your impure product is depressed below this temperature, it will separate as a liquid.
-
Solution 1 (Cooling): Perform the acidification step in an ice bath to dissipate heat and keep the temperature low.
-
Solution 2 (Extraction): If cooling doesn't work, extract the oily product back into a clean portion of an organic solvent (like ethyl acetate or diethyl ether). Wash this organic solution with brine, dry it with an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and remove the solvent under reduced pressure.[5] The resulting solid can then be further purified by recrystallization.
Troubleshooting Guide 2: Recrystallization
Recrystallization is the gold standard for purifying solid organic compounds. The principle is to dissolve the crude solid in a minimum amount of a hot solvent in which it is highly soluble, and then allow it to cool slowly. As the solution cools, the solubility of the desired compound decreases, and it crystallizes out, leaving impurities behind in the solution (mother liquor).[7]
| Property | Value / Description | Significance for Purification |
| Molecular Formula | C₁₀H₁₂O₄ | - |
| Molecular Weight | 196.2 g/mol [9] | - |
| Solubility Profile | Due to the carboxylic acid group, it is soluble in polar organic solvents like ethanol and acetone.[6] Its solubility in water is low but increases significantly at higher temperatures and in alkaline conditions.[6] | The differential solubility at high and low temperatures is the basis for recrystallization. Water or mixed aqueous-organic solvents (e.g., ethanol/water) are excellent candidates. |
Q: I've cooled my solution, but no crystals have formed. What should I do?
A: This is usually due to one of two reasons: either too much solvent was used, or the solution is supersaturated.[8]
-
Too Much Solvent: This is the most common error.[8] The solution is not saturated enough for crystals to form upon cooling. Solution: Gently heat the solution to boil off some of the solvent (10-20% of the volume) and then try cooling again.[10]
-
Supersaturation: The solution is saturated, but crystallization has not been initiated. Solutions to Induce Crystallization:
-
Scratch Method: Gently scratch the inside surface of the flask just below the liquid level with a glass stirring rod. The microscopic scratches on the glass provide nucleation sites for crystal growth.[7]
-
Seeding: Add a tiny crystal of pure this compound (a "seed crystal") to the solution. This provides a template for further crystal formation.[11]
-
Extreme Cooling: Place the flask in an ice-salt bath for a short period.[11]
-
Q: My product "oiled out" instead of forming crystals during cooling. How can I prevent this?
A: As with the acid-base extraction, this occurs when the compound comes out of solution above its melting point.[11]
-
Cause: The boiling point of the chosen solvent may be too high, or the solution is too concentrated, causing precipitation at a high temperature. Highly impure samples also have a lower melting point, increasing the likelihood of this issue.[8]
-
Solutions:
-
Reheat and Add More Solvent: Reheat the mixture to redissolve the oil. Add a small amount of additional hot solvent (10-15%) to keep the compound soluble at a slightly lower temperature upon cooling.[10]
-
Change Solvents: Choose a solvent with a lower boiling point.
-
Slow Cooling: Allow the solution to cool as slowly as possible. Insulating the flask can promote the formation of well-ordered crystals instead of an oil.[8]
-
Q: My final crystals have a yellow or brown tint, but the pure compound is white. How do I remove colored impurities?
A: Colored impurities are often large, polar, conjugated molecules that can be removed with activated carbon.
-
Protocol: After dissolving the crude solid in the minimum amount of hot solvent, remove the flask from the heat and allow it to cool slightly. Add a very small amount of activated carbon (a tiny spatula tip is usually sufficient). Swirl and then bring the solution briefly back to a boil. The colored impurities will adsorb onto the surface of the carbon.
-
Crucial Next Step (Hot Filtration): You must filter the hot solution through a fluted filter paper to remove the carbon. This step must be done quickly to prevent the desired product from crystallizing prematurely in the funnel.[11] The clear, colorless filtrate can then be cooled to induce crystallization.
Detailed Experimental Protocols
Protocol 1: Acid-Base Extraction of Crude this compound
-
Dissolution: Dissolve the crude solid (e.g., 10 g) in a suitable organic solvent (e.g., 100 mL of ethyl acetate) in a separatory funnel.
-
First Extraction: Add 50 mL of a saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stopper the funnel, invert, and vent frequently to release CO₂ pressure. Shake for 1-2 minutes. Allow the layers to separate. Drain the lower aqueous layer into a large Erlenmeyer flask.
-
Repeat Extraction: Repeat the extraction of the organic layer with two additional 50 mL portions of NaHCO₃ solution, combining all aqueous extracts in the same Erlenmeyer flask.
-
Precipitation: Cool the combined aqueous extracts in an ice bath. While stirring, slowly add 6M hydrochloric acid (HCl) dropwise until gas evolution ceases and the solution is strongly acidic (test with pH paper, target pH ≈ 1-2). A white precipitate should form.
-
Isolation: Keep the flask in the ice bath for 15-20 minutes to maximize precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing & Drying: Wash the collected solid (the "filter cake") with a small amount of ice-cold deionized water to remove residual salts. Allow the solid to dry under vacuum on the filter, then transfer to a watch glass to air dry or dry in a vacuum oven at a low temperature (<50°C).
Protocol 2: Recrystallization of this compound from an Ethanol/Water System
-
Solvent Selection: An ethanol/water mixture is a good choice. The acid is very soluble in hot ethanol but less soluble in water.
-
Dissolution: Place the purified solid from the extraction (e.g., 8 g) into an Erlenmeyer flask. Add the "good" solvent (ethanol) dropwise while heating the mixture with a steam bath or hot plate until the solid just dissolves.
-
Induce Saturation: To the hot, clear solution, add the "poor" solvent (water) dropwise until the solution becomes faintly cloudy (turbid). This indicates the solution is saturated.
-
Re-clarify: Add a few more drops of the hot "good" solvent (ethanol) until the solution becomes clear again.
-
Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Then, place it in an ice bath to complete the crystallization process.
-
Isolation: Collect the pure crystals by vacuum filtration, washing with a small amount of ice-cold ethanol/water mixture.
-
Drying: Dry the crystals to a constant weight. Determine the melting point and yield.
References
- 1. uwaterloo.atlassian.net [uwaterloo.atlassian.net]
- 2. vernier.com [vernier.com]
- 3. people.chem.umass.edu [people.chem.umass.edu]
- 4. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. people.chem.umass.edu [people.chem.umass.edu]
- 8. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 9. GSRS [gsrs.ncats.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. www2.chem.wisc.edu [www2.chem.wisc.edu]
Technical Support Center: Troubleshooting HPLC Separation of 4-Ethoxyphenoxyacetic Acid
As a Senior Application Scientist, this guide provides in-depth troubleshooting for common issues encountered during the High-Performance Liquid Chromatography (HPLC) separation of 4-Ethoxyphenoxyacetic acid. This document is structured to provide not just solutions, but a deeper understanding of the chromatographic principles at play.
Understanding the Analyte: this compound
Before troubleshooting, it's crucial to understand the physicochemical properties of this compound. It is an aromatic carboxylic acid. Its acidic nature (due to the carboxylic acid group) and hydrophobicity (from the ethoxyphenoxy group) are the primary determinants of its behavior in reversed-phase HPLC. The pKa of the carboxylic acid will be a critical parameter, and while not explicitly found, it is expected to be in the range of typical carboxylic acids (around 3-5). This means that the mobile phase pH will significantly impact its retention and peak shape.
Common Issues and Solutions in a Question-and-Answer Format
Section 1: Peak Shape Problems
Poor peak shape is one of the most frequent challenges in HPLC. For this compound, this often manifests as peak tailing.
FAQ 1: Why is my peak for this compound tailing, and how can I fix it?
Answer:
Peak tailing for acidic compounds like this compound is commonly caused by secondary interactions between the analyte and the stationary phase, specifically with residual silanol groups on the silica-based packing material.[1][2] These silanol groups can be acidic and interact with the ionized form of your analyte, leading to a distorted peak shape.[1]
Here is a systematic approach to troubleshoot and resolve peak tailing:
Step 1: Mobile Phase pH Adjustment
The primary goal is to ensure the analyte is in a single, non-ionized form. This is achieved by adjusting the mobile phase pH to be at least 1.5-2 pH units below the pKa of the carboxylic acid group of the this compound.
-
Protocol for Mobile Phase pH Adjustment:
-
Prepare your mobile phase (e.g., Acetonitrile and Water).
-
Add a buffer with a pKa within +/- 1 pH unit of your target pH. Common choices for acidic compounds include phosphate or formate buffers.
-
Adjust the pH of the aqueous portion of the mobile phase using an appropriate acid (e.g., phosphoric acid or formic acid).[3][4] Aim for a pH of around 2.5 to 3.0 to ensure the carboxylic acid is fully protonated.
-
Re-equilibrate your column with the new mobile phase for at least 10-15 column volumes before injecting your sample.
-
| Mobile Phase pH | Analyte State | Expected Outcome on Peak Shape |
| > pKa | Ionized (deprotonated) | Potential for peak tailing due to silanol interactions |
| < pKa | Neutral (protonated) | Improved peak symmetry |
Step 2: Consider Column Choice and Health
If pH adjustment does not fully resolve the issue, consider the column itself.
-
Use a High-Purity Silica Column: Modern columns are made with higher purity silica and are end-capped to minimize the number of free silanol groups, reducing the likelihood of tailing.[1]
-
Column Contamination: The column inlet frit or the top of the column bed can become contaminated with particulate matter from the sample or mobile phase. This can distort the peak shape.
-
Column Void: A void at the head of the column can also cause peak tailing and splitting.
Troubleshooting Workflow for Peak Tailing
Caption: A step-by-step workflow for diagnosing and resolving peak tailing.
FAQ 2: My peak is fronting. What does this indicate?
Answer:
Peak fronting is less common than tailing for acidic compounds but can occur. The most likely causes are:
-
Sample Overload: You are injecting too much sample onto the column.[5] Reduce the injection volume or the concentration of your sample.
-
Sample Solvent Incompatibility: If your sample is dissolved in a solvent much stronger than your mobile phase, it can cause the peak to front. Whenever possible, dissolve your sample in the initial mobile phase.
Section 2: Resolution and Retention Time Issues
Achieving consistent and adequate separation is key to reliable quantification.
FAQ 3: I am not getting enough resolution between my this compound peak and an impurity. What should I do?
Answer:
Poor resolution means the peaks are overlapping.[5] To improve resolution, you can adjust several parameters:
1. Optimize Mobile Phase Composition:
-
Decrease Organic Solvent Strength: Reducing the percentage of acetonitrile (or other organic modifier) in your mobile phase will increase the retention time of your compounds, often leading to better separation.[4][5] Make small, incremental changes (e.g., 2-5%) and observe the effect.
-
Try a Different Organic Solvent: Sometimes, switching from acetonitrile to methanol, or vice-versa, can alter the selectivity of the separation and improve resolution.
2. Adjust Flow Rate and Temperature:
-
Lower the Flow Rate: This can increase the efficiency of the separation, leading to narrower peaks and better resolution. However, this will also increase the run time.[6]
-
Increase the Temperature: A higher column temperature can sometimes improve peak shape and resolution, but it will also decrease retention times.[7]
3. Consider the Column:
-
Longer Column or Smaller Particles: Using a longer column or a column packed with smaller particles will increase the number of theoretical plates and improve resolution.[6]
Troubleshooting Workflow for Poor Resolution
Caption: A decision tree for troubleshooting poor resolution in HPLC.
FAQ 4: My retention times are shifting from one injection to the next. Why is this happening?
Answer:
Shifting retention times indicate a lack of stability in your HPLC system or method. Common causes include:
-
Inadequate Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your sequence.[7] This is especially important when using a gradient.
-
Mobile Phase Preparation: Inconsistent mobile phase preparation can lead to drift in retention times. Always prepare fresh mobile phase and ensure accurate measurements.[7]
-
Temperature Fluctuations: The column temperature should be controlled using a column oven to ensure consistent retention.[7]
-
Pump Issues: Leaks or faulty check valves in the pump can cause inconsistent flow rates, leading to shifting retention times.[8]
Section 3: Carryover and Ghost Peaks
The appearance of unexpected peaks can compromise the accuracy of your analysis.
FAQ 5: I am seeing a small peak at the retention time of this compound in my blank injections. What is the cause of this carryover?
Answer:
Carryover is the appearance of an analyte from a previous injection in a subsequent run.[9] This is a common issue when analyzing "sticky" compounds or when moving from a high concentration sample to a low concentration sample or blank.
Key Causes and Solutions for Carryover:
| Cause | Solution |
| Insufficient Needle Wash | The autosampler needle may not be adequately cleaned between injections. Use a strong wash solvent that can effectively solubilize this compound. A mixture of organic solvent and water, sometimes with a small amount of acid or base, can be effective.[10] |
| Adsorption in the System | The analyte can adsorb to surfaces in the injection port, tubing, or valve. Worn seals in the injector are a common source of carryover.[11] Regular preventative maintenance is crucial. |
| Column Contamination | If the column is not sufficiently flushed after a high-concentration sample, the analyte can slowly bleed off in subsequent runs.[10] |
Experimental Protocol to Identify and Mitigate Carryover:
-
Confirm Carryover: Inject a high-concentration standard followed by several blank injections (your mobile phase or sample solvent). If the peak appears in the blanks and decreases in size with each subsequent injection, it is classic carryover.[10]
-
Optimize Needle Wash: Modify your autosampler wash method. Increase the wash volume and/or use a stronger wash solvent. A good starting point for a wash solvent for this compound would be a 50:50 mixture of acetonitrile and water.
-
Injector and System Flush: If carryover persists, perform a system flush with a strong solvent to clean the flow path.
-
Rule out the Column: To determine if the column is the source, replace it with a zero-dead-volume union and run a blank injection after a standard injection. If the ghost peak disappears, the column is the source of the carryover.[10]
References
- 1. hplc.eu [hplc.eu]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. Separation of Acetic acid, (4-methoxyphenoxy)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. phx.phenomenex.com [phx.phenomenex.com]
- 5. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 6. youtube.com [youtube.com]
- 7. HPLC Troubleshooting Guide [scioninstruments.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. mastelf.com [mastelf.com]
- 10. Solving Carryover Problems in HPLC [ssi.shimadzu.com]
- 11. Minimizing HPLC Carryover | Lab Manager [labmanager.com]
Technical Support Center: Optimizing 4-Ethoxyphenoxyacetic Acid for Plant Growth Promotion
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 4-Ethoxyphenoxyacetic acid and other phenoxyacetic acid-derived plant growth regulators. Given the limited specific literature on this compound, this document establishes a foundational framework based on the well-documented activities of structurally similar auxins, such as 4-Chlorophenoxyacetic acid (4-CPA) and 2,4-Dichlorophenoxyacetic acid (2,4-D). Our objective is to empower you with the scientific rationale and practical methodologies to empirically determine the optimal concentration of this compound for your specific research applications.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the use of this compound and related compounds in promoting plant growth.
Q1: What is this compound and how does it function as a plant growth regulator?
A1: this compound belongs to the phenoxyacetic acid class of synthetic auxins.[1][2][3][4] Like natural auxins (e.g., indole-3-acetic acid or IAA), it is expected to influence plant growth by modulating cell division, elongation, and differentiation.[2][5][6] At appropriate concentrations, it can stimulate root formation, promote fruit set, prevent premature fruit drop, and enhance overall plant development.[1][5][7]
Q2: What is the general mechanism of action for phenoxyacetic acid-based auxins?
A2: Phenoxyacetic acid-based auxins mimic the action of natural auxin.[8][9] They bind to auxin receptors in plant cells, initiating a signaling cascade that alters gene expression. This leads to various physiological responses, including increased cell wall extensibility, which is crucial for cell elongation and growth. At high concentrations, this mimicry leads to uncontrolled, disorganized growth, which can have a herbicidal effect, particularly in broad-leaved plants.[2][8][9]
Q3: What is a typical starting concentration range for a new synthetic auxin like this compound?
A3: For in vitro applications such as plant tissue culture, a broad starting range for synthetic auxins is typically between 0.01 and 10.0 mg/L. However, for whole plant applications, concentrations are generally lower and highly dependent on the plant species and desired effect. It is crucial to conduct a dose-response experiment to determine the optimal concentration for your specific system.
Q4: How do I prepare a stock solution of this compound?
A4: As this compound is likely to have low solubility in water, a common practice for phenoxyacetic acid derivatives is to first dissolve the powder in a small amount of a suitable solvent, such as ethanol or dimethyl sulfoxide (DMSO), before bringing it to the final volume with distilled water. For example, to prepare a 1 mg/mL stock solution, you would dissolve 100 mg of the compound in a few milliliters of solvent and then add water to a final volume of 100 mL. Always use high-purity reagents and sterile techniques for tissue culture applications.
Q5: What are the potential signs of phytotoxicity with this compound?
A5: At supra-optimal concentrations, synthetic auxins can cause a range of phytotoxic effects, including:
-
Epinasty (downward bending of leaves)
-
Stem swelling and cracking
-
Stunted root growth
-
Leaf chlorosis (yellowing) and necrosis (tissue death)
-
Abnormal flower and fruit development
Part 2: Troubleshooting Guide
This section provides a question-and-answer formatted guide to address specific issues you may encounter during your experiments.
Issue 1: No observable effect on plant growth.
-
Question: I've applied this compound at my initial test concentration, but I'm not seeing any promotion of root growth or other desired effects. What should I do?
-
Answer:
-
Verify Stock Solution Integrity: Ensure your stock solution was prepared correctly and has been stored properly (typically at 4°C in the dark for short-term storage). Degradation of the compound can lead to a loss of activity.
-
Increase Concentration Systematically: Your initial concentration may be too low. Design a dose-response experiment with a logarithmic increase in concentration (e.g., 0.01, 0.1, 1.0, 10.0 mg/L) to identify the effective range.
-
Check Application Method: Ensure uniform application. For in vitro studies, ensure thorough mixing into the medium. For whole plants, ensure adequate coverage if using a foliar spray.
-
Consider Plant Vigor: The physiological state of the plant material is crucial. Use healthy, actively growing plants or tissues for your experiments.
-
Issue 2: Signs of phytotoxicity are observed.
-
Question: My plants are showing signs of stress, such as leaf curling and stem swelling, after applying this compound. How can I mitigate this?
-
Answer:
-
Reduce Concentration: The most likely cause is that the concentration is too high. Immediately discontinue the current treatment and conduct a new dose-response study with a lower concentration range.
-
Evaluate Application Method: For foliar applications, uneven spraying can lead to localized high concentrations. Ensure a fine mist and uniform coverage. For soil drenching, ensure the correct volume is applied for the pot size.
-
Assess Environmental Stressors: High temperatures or drought stress can exacerbate the phytotoxic effects of plant growth regulators. Ensure your plants are in a stable and optimal growing environment.
-
Species Sensitivity: Different plant species have varying sensitivities to auxins. What is optimal for one species may be toxic to another.
-
Issue 3: Inconsistent results between experiments.
-
Question: I am getting variable results with this compound even when I use the same concentration. What could be the cause?
-
Answer:
-
Standardize Plant Material: Use plants of the same age, developmental stage, and genetic background. Variability in plant material is a common source of inconsistent results.
-
Control Environmental Conditions: Ensure consistent light intensity, temperature, humidity, and watering regimes across all experiments.
-
pH of the Medium/Solution: The pH of your culture medium or spray solution can affect the uptake and activity of the compound. Always measure and adjust the pH to a consistent value before application.
-
Precise Pipetting and Dilution: Double-check all calculations and use calibrated pipettes to ensure accurate and consistent preparation of your treatment solutions.
-
Part 3: Experimental Protocols and Data Presentation
Protocol 1: Preparation of a 1 mg/mL Stock Solution of this compound
-
Weigh out 100 mg of this compound powder using an analytical balance.
-
Transfer the powder to a 100 mL volumetric flask.
-
Add a small volume (e.g., 2-5 mL) of a suitable solvent (e.g., 95% ethanol or DMSO) to dissolve the powder completely. Swirl gently to ensure all the powder is dissolved.
-
Once dissolved, slowly add sterile, purified water to the flask, mixing continuously.
-
Bring the final volume to 100 mL with water.
-
Store the stock solution in a sterile, light-protected container at 4°C.
Protocol 2: Determining the Optimal Concentration of this compound for Rooting of Cuttings (A General Approach)
-
Prepare Plant Material: Take uniform stem cuttings from healthy, well-watered stock plants.
-
Prepare Treatment Solutions: From your 1 mg/mL stock solution, prepare a series of dilutions. A good starting range for rooting experiments with synthetic auxins is often between 10 and 200 mg/L. For example, you could prepare solutions of 0 (control), 10, 25, 50, 100, and 200 mg/L.
-
Application: Briefly dip the basal end of the cuttings into the respective treatment solutions for a standardized amount of time (e.g., 5-10 seconds).
-
Planting: Plant the treated cuttings in a suitable rooting medium (e.g., a mix of perlite and vermiculite).
-
Incubation: Place the cuttings in a humid environment with appropriate light and temperature conditions.
-
Data Collection: After a set period (e.g., 2-4 weeks), carefully remove the cuttings and record data such as rooting percentage, number of roots per cutting, and average root length.
Data Presentation: Example Dose-Response Table for Rooting Experiment
| This compound (mg/L) | Rooting Percentage (%) | Average Number of Roots per Cutting | Average Root Length (cm) | Observations |
| 0 (Control) | 20 | 2.5 | 1.8 | Healthy but limited rooting |
| 10 | 60 | 8.2 | 3.5 | Significant improvement in rooting |
| 25 | 95 | 15.6 | 4.2 | Optimal rooting observed |
| 50 | 80 | 12.1 | 3.8 | Slight inhibition compared to 25 mg/L |
| 100 | 40 | 6.5 | 2.1 | Signs of basal tissue necrosis |
| 200 | 10 | 1.2 | 0.5 | Severe tissue damage |
Note: This is hypothetical data to illustrate the expected trend.
Part 4: Visualizing Experimental Workflow and Signaling
Experimental Workflow for Optimizing this compound Concentration
Caption: A generalized workflow for determining the optimal concentration of a plant growth regulator.
Simplified Auxin Signaling Pathway
Caption: A simplified model of the auxin signaling pathway leading to plant growth responses.
References
- 1. Page loading... [guidechem.com]
- 2. Plant Growth Regulators - Auxins - Phenoxyacetic acid Clinisciences [clinisciences.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. jetir.org [jetir.org]
- 5. Plant Growth Regulators - Auxins - p-Chlorophenoxyacetic acid (4-CPA) [clinisciences.com]
- 6. Plant Growth Regulators - Auxins - p-Chlorophenoxyacetic acid (4-CPA) [clinisciences.com]
- 7. Plant Growth Promoter- P-Chlorophenoxyacetic acid 4-CPA - Knowledge - Zhengzhou Delong Chemical Co., Ltd. [id.plant-growth-regulator.com]
- 8. toku-e.com [toku-e.com]
- 9. xtbg.ac.cn [xtbg.ac.cn]
Technical Support Center: Understanding the Degradation Pathways of 4-Ethoxyphenoxyacetic Acid in Solution
This technical support center is designed for researchers, scientists, and drug development professionals investigating the stability and degradation of 4-Ethoxyphenoxyacetic acid. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of its degradation in solution. The following information is intended to help you anticipate, identify, and mitigate degradation, ensuring the integrity and accuracy of your experimental outcomes.
Introduction: The Chemical Nature of this compound
This compound is an ether and a carboxylic acid. The ether linkage, specifically the bond between the phenoxy group and the ethoxy group, is a primary site of potential degradation. Understanding the reactivity of this functional group is paramount to designing stable formulations and interpreting degradation studies. Ether cleavage is a well-documented chemical transformation that can be initiated by strong acids.[1][2] The stability of the molecule can also be influenced by factors such as light, temperature, and oxidizing agents.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound in solution?
A1: The principal degradation pathways for this compound involve the cleavage of the ether bond. This can occur through several mechanisms, including:
-
Acid-catalyzed hydrolysis: In the presence of strong acids, the ether oxygen can be protonated, making it a better leaving group.[1][3] This is followed by a nucleophilic attack, typically by water or the conjugate base of the acid, leading to the cleavage of the C-O bond.[2][4]
-
Oxidative degradation: The presence of oxidizing agents can lead to the formation of various degradation products. For phenoxyacetic acids, oxidation can result in the formation of phenols and quinones.[5]
-
Photodegradation: Exposure to light, particularly UV radiation, can induce photochemical reactions that lead to the breakdown of the molecule.[6][7]
-
Thermal degradation: Elevated temperatures can provide the necessary energy to overcome the activation barrier for degradation reactions, leading to the breakdown of the molecule.[8]
Q2: How does pH influence the stability of this compound?
A2: The pH of the solution is a critical factor. Under strongly acidic conditions (pH 1-2), acid-catalyzed hydrolysis of the ether linkage is a significant concern.[1][9] As the pH approaches neutrality, the rate of acid-catalyzed hydrolysis decreases. In alkaline conditions (pH 12-13), while direct base-catalyzed ether cleavage is less common for this type of ether, the carboxylic acid group will be deprotonated, which may influence its susceptibility to other degradation pathways.
Q3: What are the expected degradation products of this compound?
A3: Based on the primary degradation pathways, the expected degradation products include:
-
From ether cleavage: 4-Ethoxyphenol and glycolic acid (from cleavage on one side of the ether oxygen), or phenol and 2-ethoxyacetic acid (from cleavage on the other side). Given the structure, cleavage resulting in 4-ethoxyphenol is more likely.
-
From oxidation: Hydroxylated derivatives of the aromatic ring, and potentially quinone-like structures resulting from further oxidation of phenolic degradants.[5]
-
From photodegradation: A complex mixture of products can be formed, often initiated by the formation of radical species.[7]
Q4: Are there any specific analytical techniques recommended for monitoring the degradation of this compound?
A4: A stability-indicating analytical method is crucial. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and effective technique.[10][11] It is essential to develop a method that can separate the parent compound from all potential degradation products.[12] Mass spectrometry (LC-MS) is invaluable for the identification and characterization of unknown degradation products.[12]
Troubleshooting Guide: Forced Degradation Studies
Forced degradation studies are essential for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods.[6] Here are some common issues encountered during these studies and how to troubleshoot them.
Issue 1: No or minimal degradation observed under stress conditions.
Possible Cause & Explanation: The stress conditions may not be severe enough to induce degradation. The activation energy for the degradation reaction has not been met.[8]
Troubleshooting Steps:
-
Increase Stressor Concentration/Intensity:
-
Acid/Base Hydrolysis: Increase the concentration of the acid or base (e.g., from 0.1 M to 1 M HCl or NaOH).[13]
-
Oxidation: Increase the concentration of the oxidizing agent (e.g., from 3% to 30% H₂O₂).
-
Thermal: Increase the temperature in increments (e.g., from 60°C to 80°C). Be aware that excessively high temperatures can lead to unrealistic degradation pathways.[8]
-
Photostability: Increase the exposure time or intensity of the light source, ensuring it aligns with ICH Q1B guidelines.[6]
-
-
Increase Reaction Time: Extend the duration of the stress exposure. Some degradation reactions are slow and may require longer periods to produce detectable levels of degradants.[13]
-
Use of Co-solvents: If solubility is a limiting factor, the use of a co-solvent may be necessary to ensure the drug is fully dissolved and exposed to the stressor. However, the co-solvent itself should be stable under the test conditions.[6]
Experimental Protocol: Optimizing Acid Hydrolysis Conditions
-
Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).
-
In separate vials, add an aliquot of the stock solution to solutions of 0.1 M, 0.5 M, and 1 M HCl.
-
Incubate the vials at a controlled temperature (e.g., 60°C).
-
Withdraw samples at various time points (e.g., 2, 4, 8, 24 hours).
-
Neutralize the samples with an equivalent amount of base (e.g., NaOH) before analysis to quench the reaction.
-
Analyze the samples by a suitable HPLC method to determine the percentage of degradation.
Issue 2: Excessive degradation observed, making it difficult to identify primary degradants.
Possible Cause & Explanation: The stress conditions are too harsh, leading to the rapid formation of secondary and tertiary degradation products. The desired range for forced degradation is typically 5-20% to ensure the primary degradants are observed.
Troubleshooting Steps:
-
Decrease Stressor Concentration/Intensity:
-
Acid/Base Hydrolysis: Reduce the concentration of the acid or base.
-
Oxidation: Use a lower concentration of the oxidizing agent or a milder oxidant.
-
Thermal: Lower the incubation temperature.
-
Photostability: Reduce the light exposure time or intensity.
-
-
Reduce Reaction Time: Sample at earlier time points to capture the initial degradation products before they are further degraded.
-
Control Temperature: For hydrolytic, oxidative, and photolytic studies, maintaining a constant and appropriate temperature is crucial, as elevated temperatures can accelerate degradation.[14]
Data Presentation: Effect of Stressor Concentration on Degradation
| Stress Condition | Concentration | Time (hours) | Temperature (°C) | % Degradation |
| Acid Hydrolysis | 0.1 M HCl | 8 | 60 | 15.2 |
| 1 M HCl | 8 | 60 | 85.7 | |
| Oxidative | 3% H₂O₂ | 24 | 25 | 10.5 |
| 30% H₂O₂ | 24 | 25 | 92.1 |
Issue 3: Appearance of unexpected or unexplainable peaks in the chromatogram.
Possible Cause & Explanation: These peaks could be from interactions with excipients (if in a formulation), impurities in the starting material, or artifacts from the analytical method itself.
Troubleshooting Steps:
-
Analyze a Blank Solution: Run a blank sample (matrix without the active ingredient) that has been subjected to the same stress conditions to identify any peaks originating from the matrix.
-
Characterize Impurities: Use LC-MS to obtain the mass of the unknown peaks. This information can provide clues about their structure and origin.
-
Evaluate Analytical Method Specificity: Ensure that the mobile phase or other components of the analytical method are not reacting with the analyte or its degradants.
Visualizing Degradation Pathways and Workflows
To aid in the conceptualization of the degradation processes and experimental design, the following diagrams are provided.
Diagram 1: General Degradation Pathways of this compound
Caption: Potential degradation pathways of this compound.
Diagram 2: Forced Degradation Experimental Workflow
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. 18.3 Reactions of Ethers: Acidic Cleavage – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 3. One moment, please... [chemistrysteps.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Catalytic hypervalent iodine oxidation using 4-iodophenoxyacetic acid and oxone: oxidation of p-alkoxyphenols to p-benzoquinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 7. Photocatalytic degradation of 4-chlorophenoxyacetic acid in the presence of an iron complex and hydrogen peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. zenodo.org [zenodo.org]
- 11. researchgate.net [researchgate.net]
- 12. pharmtech.com [pharmtech.com]
- 13. youtube.com [youtube.com]
- 14. High temperature dependence of 2,4-dichlorophenoxyacetic acid degradation by Fe3+/H(2)O(2) system - PubMed [pubmed.ncbi.nlm.nih.gov]
Best practices for the long-term storage and stabilization of 4-Ethoxyphenoxyacetic acid
A comprehensive guide to the long-term storage, stabilization, and troubleshooting for researchers, scientists, and drug development professionals.
This technical support guide, developed by our senior application scientists, provides in-depth knowledge and practical advice for the handling and long-term storage of 4-Ethoxyphenoxyacetic acid. Our goal is to ensure the integrity of your research by maintaining the stability and purity of this compound throughout its lifecycle in your laboratory.
Section 1: Understanding this compound: Fundamental Properties
A thorough understanding of the physicochemical properties of this compound is the first step toward ensuring its stability.
| Property | Value | Source |
| CAS Number | 5327-91-3 | [1] |
| Molecular Formula | C₁₀H₁₂O₄ | [2] |
| Molecular Weight | 196.19 g/mol | [3] |
| Melting Point | 143-144 °C | [2] |
| Appearance | White to off-white crystalline powder | |
| Solubility | Soluble in organic solvents such as ethanol, methanol, and acetone. Limited solubility in water. |
Section 2: Best Practices for Long-Term Storage and Stabilization
The longevity and reliability of this compound are directly impacted by its storage conditions. Adherence to these best practices will mitigate degradation and preserve the compound's purity.
Recommended Storage Conditions
For routine and long-term storage of solid this compound, the following conditions are recommended based on general principles for acidic organic compounds and phenoxyacetic acid derivatives.
| Condition | Recommendation | Rationale |
| Temperature | 2-8°C (Refrigerated) | Lowering the temperature significantly slows down the rate of potential degradation reactions. For extended storage (over a year), consider storage at -20°C . |
| Atmosphere | Inert gas (Argon or Nitrogen) | Minimizes the risk of oxidative degradation. After each use, it is advisable to flush the container with an inert gas before sealing. |
| Container | Amber glass vial with a tightly sealed cap | Protects the compound from light, which can induce photodegradation. A tight seal prevents moisture ingress and exposure to atmospheric oxygen. |
| Moisture | Store in a desiccator or a controlled low-humidity environment | This compound is susceptible to hydrolysis, especially in the presence of acidic or basic catalysts. |
Preparation and Storage of Stock Solutions
For experimental use, stock solutions of this compound are often prepared. The stability of these solutions is critical for reproducible results.
| Parameter | Recommendation | Rationale |
| Solvent | Use a dry, aprotic solvent such as anhydrous DMSO or DMF for the longest shelf-life. If aqueous buffers are necessary, prepare them fresh and use them promptly. | Protic solvents, especially water, can participate in hydrolysis. |
| Concentration | Prepare solutions at the highest practical concentration to minimize the solvent-to-solute ratio. | This can, in some cases, slow down degradation kinetics. |
| Storage Temperature | -20°C or -80°C | For stock solutions, cryogenic storage is highly recommended to arrest chemical degradation. A general guideline for a related compound, phenoxyacetic acid, suggests a shelf life of 2 years at -80°C and 1 year at -20°C.[4] |
| Aliquoting | Aliquot stock solutions into single-use volumes. | This practice avoids repeated freeze-thaw cycles, which can accelerate degradation and introduce moisture from condensation. |
Section 3: Troubleshooting Guide for Common Issues
This section addresses specific issues that researchers may encounter during the storage and use of this compound.
Issue 1: Change in Physical Appearance (e.g., color change, clumping)
-
Potential Cause: This may indicate degradation of the compound. A color change (e.g., yellowing) can be a sign of oxidation or the formation of chromophoric degradation products. Clumping suggests moisture absorption.
-
Troubleshooting Steps:
-
Visual Inspection: Carefully observe the material. Note any non-uniformity in color or texture.
-
Purity Assessment: Perform a purity analysis using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) (see Section 4 for a recommended method).
-
Moisture Analysis: If clumping is observed, consider performing a Karl Fischer titration to determine the water content.
-
-
Preventative Measures:
-
Always store the compound in a desiccator.
-
Ensure the container is tightly sealed after each use.
-
Consider storing under an inert atmosphere.
-
Issue 2: Inconsistent or Unexpected Experimental Results
-
Potential Cause: This is a common consequence of using a degraded or impure starting material. The presence of impurities can interfere with biological assays or chemical reactions.
-
Troubleshooting Steps:
-
Confirm Purity: Immediately analyze the purity of the this compound lot using HPLC. Compare the chromatogram to that of a known pure standard if available.
-
Check for Degradants: Look for the appearance of new peaks in the chromatogram that are not present in the reference standard.
-
Review Storage History: Examine the storage conditions and handling procedures for the compound to identify any deviations from the recommended best practices.
-
-
Preventative Measures:
-
Implement a routine quality control check for all incoming lots of this compound.
-
Establish a clear "use by" date for the compound based on the date of receipt and storage conditions.
-
Always use freshly prepared solutions for critical experiments.
-
Issue 3: Poor Solubility of the Compound
-
Potential Cause: While this compound has limited water solubility, a noticeable decrease in solubility in organic solvents could indicate the formation of less soluble degradation products or polymers.
-
Troubleshooting Steps:
-
Sonication: Attempt to dissolve the compound with the aid of sonication.
-
Gentle Warming: Gentle warming of the solution may aid dissolution, but be cautious as excessive heat can accelerate degradation.
-
Purity Analysis: If solubility issues persist, analyze the purity of the material.
-
-
Preventative Measures:
-
Store the compound under recommended conditions to prevent the formation of insoluble impurities.
-
Use high-purity, dry solvents for preparing solutions.
-
Section 4: Analytical Methods for Stability and Purity Assessment
A robust analytical method is essential for monitoring the stability and purity of this compound. A validated stability-indicating HPLC method is the gold standard.
High-Performance Liquid Chromatography (HPLC) Method
This method is designed to separate this compound from its potential degradation products.
| Parameter | Recommended Conditions |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start with a higher percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B over a 20-30 minute run time. A typical gradient might be: 0-5 min: 95% A; 5-20 min: linear ramp to 5% A; 20-25 min: 5% A; 25-30 min: return to 95% A. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 225 nm and 275 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve the sample in the initial mobile phase composition or a compatible solvent like methanol to a concentration of approximately 0.5 mg/mL. Filter through a 0.45 µm syringe filter before injection. |
Forced Degradation Studies
To understand the potential degradation pathways and to validate the stability-indicating nature of the HPLC method, forced degradation studies are recommended. These studies intentionally stress the compound to accelerate its degradation. According to ICH Q1A guidelines, this involves exposing the compound to heat, humidity, acid, base, light, and oxidation.[5]
-
Acid Hydrolysis: Reflux in 0.1 M HCl at 60°C. Phenoxyacetic acids can be susceptible to hydrolysis of the ether linkage under acidic conditions.[6]
-
Base Hydrolysis: Reflux in 0.1 M NaOH at 60°C. Basic conditions can also promote hydrolysis.
-
Oxidation: Treat with 3% hydrogen peroxide at room temperature. The aromatic ring and the benzylic position are potential sites of oxidation.
-
Thermal Degradation: Heat the solid compound at a temperature below its melting point (e.g., 105°C) for an extended period.
-
Photodegradation: Expose the compound in solution and as a solid to UV and visible light, as described in ICH Q1B guidelines.[7]
Section 5: Potential Degradation Pathways
Understanding the likely degradation pathways of this compound is crucial for interpreting stability data and identifying potential impurities. Based on the chemistry of phenoxyacetic acids, the following degradation pathways are plausible:
References
- 1. Comprehensive Mass Spectrometry Workflows to Systematically Elucidate Transformation Processes of Organic Micropollutants: A Case Study on the Photodegradation of Four Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jetir.org [jetir.org]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 5. database.ich.org [database.ich.org]
- 6. Effects of pH on chemical stability and de-esterification of fenoxaprop-ethyl by purified enzymes, bacterial extracts, and soils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
Technical Support Center: Enhancing the Stability of 4-Ethoxyphenoxyacetic Acid in Experimental Media
Welcome to the technical support center for 4-Ethoxyphenoxyacetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound. As Senior Application Scientists, we have synthesized the following information to ensure the integrity and success of your research.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in my experiments?
The stability of this compound can be influenced by several factors, including:
-
pH of the medium: The carboxylic acid group's ionization state is pH-dependent, which can affect its reactivity and solubility. While generally stable, extreme pH conditions (highly acidic or alkaline) can promote hydrolysis of the ether linkage over extended periods or at elevated temperatures.
-
Exposure to Light: Aromatic ethers and carboxylic acids can be susceptible to photodegradation, especially upon exposure to UV light. This can lead to the formation of undesired byproducts.[1][2][3]
-
Temperature: Elevated temperatures can accelerate degradation pathways, including hydrolysis and oxidation.[4][5]
-
Oxidizing Agents: The presence of oxidizing agents, including dissolved oxygen and reactive oxygen species, can lead to the oxidative degradation of the molecule.[6][7][8][9]
-
Presence of Metal Ions: Certain metal ions can catalyze degradation reactions, such as oxidation.[6]
-
Complex Media Components: In complex media like cell culture fluids, interactions with other components can occur, potentially affecting stability. For instance, reactive species generated by other components could degrade this compound.[10][11]
Q2: I am seeing a loss of my compound in aqueous buffer during storage. What could be the cause and how can I prevent it?
Loss of this compound in aqueous buffers is likely due to a combination of factors, primarily potential microbial degradation if not sterile, and slow hydrolysis at non-optimal pH values, especially during long-term storage. To mitigate this:
-
Buffer Preparation: Use freshly prepared buffers and filter-sterilize them.
-
pH Control: Store stock solutions in a pH range of 5-7, where phenoxyacetic acids generally exhibit good stability.[12]
-
Storage Conditions: For long-term storage, aliquot stock solutions and store them at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
Inert Atmosphere: For sensitive experiments, degassing the buffer and storing solutions under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidative degradation.
Q3: My experimental results are inconsistent when using this compound in cell culture. What are the potential stability issues in this medium?
Inconsistency in cell culture experiments can stem from the degradation of this compound within the complex culture medium. Potential issues include:
-
Component Interaction: Cell culture media contain various components like vitamins, amino acids, and metal ions that can interact with or promote the degradation of the compound.[10][11] Tryptophan, for example, is known to degrade in cell culture media and could potentially generate reactive species.[10]
-
Metabolic Degradation: If working with live cells, metabolic conversion or degradation of this compound by the cells is a possibility.
-
pH Shifts: Cellular metabolism can cause shifts in the pH of the culture medium, potentially affecting the compound's stability.
To troubleshoot, consider running a stability study of this compound in the cell culture medium without cells to assess its chemical stability under incubation conditions.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected peaks in HPLC analysis | Degradation of this compound. | Perform a forced degradation study to identify potential degradation products.[13][14][15][16][17] Protect solutions from light and heat. |
| Loss of biological activity | Compound degradation leading to lower effective concentration. | Prepare fresh stock solutions. Confirm the concentration and purity of the stock solution before each experiment using a validated analytical method. |
| Precipitation of the compound in the medium | Poor solubility at the working concentration and pH. | Check the solubility of this compound at the experimental pH. Consider using a co-solvent (ensure it is compatible with your experimental system). |
| Color change in the stock solution | Oxidative degradation or formation of colored degradants. | Store stock solutions protected from light and under an inert atmosphere. Prepare fresh solutions if any color change is observed. |
Experimental Protocols
Protocol 1: General Stock Solution Preparation and Storage
-
Weighing: Accurately weigh the required amount of this compound in a clean, calibrated weighing vessel.
-
Dissolution: Dissolve the compound in a suitable solvent. For aqueous solutions, a small amount of a base (e.g., NaOH) may be needed to deprotonate the carboxylic acid and enhance solubility. Ensure the final pH is adjusted to the desired range (typically 5-7).
-
Sterilization: For biological applications, filter-sterilize the stock solution through a 0.22 µm filter.
-
Aliquoting and Storage: Aliquot the stock solution into sterile, light-protecting tubes. Store at -20°C or -80°C for long-term storage. For short-term use, solutions can be stored at 2-8°C for a limited time (stability should be verified).
Protocol 2: Forced Degradation Study
A forced degradation study is crucial to understand the potential degradation pathways and to develop a stability-indicating analytical method.[14][16]
-
Acid Hydrolysis: Treat a solution of this compound with 0.1 M HCl at 60°C for 24 hours.[14][16]
-
Base Hydrolysis: Treat a solution of this compound with 0.1 M NaOH at 60°C for 24 hours.[14][16]
-
Oxidative Degradation: Treat a solution of this compound with 3% H₂O₂ at room temperature for 24 hours.[14]
-
Thermal Degradation: Expose a solid sample and a solution of this compound to 60°C for 48 hours.
-
Photodegradation: Expose a solution of this compound to UV light (e.g., 254 nm) for 24 hours.[1]
-
Analysis: Analyze all stressed samples, along with a non-stressed control, using a suitable analytical method like HPLC with a photodiode array (PDA) detector to separate and identify the parent compound and any degradation products.
Visualization of Degradation Pathways
The primary degradation pathways for phenoxyacetic acids involve cleavage of the ether bond and modifications to the aromatic ring.
Caption: Potential degradation pathways of this compound under various stress conditions.
Stability-Indicating Method Workflow
Developing a stability-indicating analytical method, typically using HPLC, is essential to accurately quantify the compound in the presence of its degradants.
Caption: Workflow for developing a stability-indicating HPLC method.
References
- 1. spiedigitallibrary.org [spiedigitallibrary.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Occurrence and transformation of phenoxy acids in aquatic environment and photochemical methods of their removal: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High temperature dependence of 2,4-dichlorophenoxyacetic acid degradation by Fe3+/H(2)O(2) system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. asianpubs.org [asianpubs.org]
- 7. jocpr.com [jocpr.com]
- 8. Oxidative degradation of pharmaceuticals: theory, mechanisms and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Degradation of herbicide 4-chlorophenoxyacetic acid by advanced electrochemical oxidation methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Degradation Products of Tryptophan in Cell Culture Media: Contribution to Color and Toxicity [mdpi.com]
- 11. Cysteine in cell culture media induces acidic IgG1 species by disrupting the disulfide bond network - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pharmtech.com [pharmtech.com]
- 14. rjptonline.org [rjptonline.org]
- 15. globalresearchonline.net [globalresearchonline.net]
- 16. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. biomedres.us [biomedres.us]
Validation & Comparative
A Comparative Analysis of 4-Ethoxyphenoxyacetic Acid and 2,4-Dichlorophenoxyacetic Acid (2,4-D): A Guide for Researchers
In the vast landscape of chemical biology and drug development, the nuanced differences between structurally related molecules can dictate their biological efficacy and toxicological profiles. This guide provides a detailed comparative analysis of two phenoxyacetic acid derivatives: 4-Ethoxyphenoxyacetic acid and the widely known herbicide, 2,4-Dichlorophenoxyacetic acid (2,4-D). While both share a common phenoxyacetic acid backbone, the substituents on the aromatic ring dramatically alter their properties and applications. This document aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of these differences, supported by established scientific principles and experimental insights.
Introduction: The Phenoxyacetic Acid Scaffold
Phenoxyacetic acid and its derivatives are a significant class of compounds with a broad spectrum of biological activities.[1] They are recognized as plant growth regulators, with some exhibiting potent herbicidal effects, while others serve as intermediates in the synthesis of pharmaceuticals and other fine chemicals.[2] The core structure, consisting of a phenyl ring linked to an acetic acid moiety via an ether bond, provides a versatile template for chemical modification. The nature, number, and position of substituents on the phenyl ring are critical determinants of the molecule's interaction with biological targets.[1]
2,4-Dichlorophenoxyacetic acid (2,4-D) is a synthetic auxin that has been used extensively as a selective herbicide since the 1940s.[3][4] Its primary application lies in the control of broadleaf weeds in various agricultural and non-agricultural settings.[5][6][7]
This compound , on the other hand, is primarily known as a chemical intermediate in the synthesis of more complex molecules, including pesticides and pharmaceuticals.[8][9][10] Its biological activities are not as extensively documented as those of 2,4-D, making a comparative analysis based on structure-activity relationships particularly valuable.
Chemical Structure and Physicochemical Properties
The fundamental difference between the two molecules lies in the substitution pattern on the phenyl ring. This seemingly minor variation has profound implications for their electronic properties, lipophilicity, and ultimately, their biological activity.
| Property | This compound | 2,4-Dichlorophenoxyacetic acid (2,4-D) |
| Chemical Structure | A phenoxyacetic acid with an ethoxy group at the 4-position. | A phenoxyacetic acid with chlorine atoms at the 2- and 4-positions. |
| Molecular Formula | C₁₀H₁₂O₄[9] | C₈H₆Cl₂O₃[4] |
| Molecular Weight | 196.2 g/mol [9] | 221.04 g/mol [4] |
| Appearance | - | White to yellow powder[4] |
| Melting Point | - | 140.5 °C[4] |
| Water Solubility | - | 900 mg/L[4] |
The presence of two electron-withdrawing chlorine atoms in 2,4-D significantly influences its electronic distribution and interaction with its biological target. The ethoxy group in this compound, being an electron-donating group, will confer different electronic properties to the aromatic ring.
Mechanism of Action: A Tale of Two Substituents
The biological activity of phenoxyacetic acid derivatives as plant growth regulators is intrinsically linked to their ability to mimic the natural plant hormone indole-3-acetic acid (IAA), a type of auxin.[11][12]
2,4-Dichlorophenoxyacetic acid (2,4-D): A Potent Synthetic Auxin
2,4-D functions as a synthetic auxin, inducing uncontrolled and unsustainable growth in susceptible plants, ultimately leading to their death.[1][3] It is absorbed through the leaves and translocated to the meristems, the sites of active cell division.[1] The presence of chlorine atoms at the 2- and 4-positions is crucial for its high herbicidal activity.[13] This specific substitution pattern allows 2,4-D to bind to auxin receptors, leading to the downstream activation of genes involved in growth and development.[12][14] However, unlike natural auxins, 2,4-D is not readily metabolized by plants, leading to a persistent and ultimately lethal hormonal imbalance.[12]
Signaling Pathway of 2,4-D as a Synthetic Auxin
Caption: Simplified signaling pathway of 2,4-D in susceptible plants.
This compound: Inferred Biological Activity
Direct experimental data on the auxin-like or herbicidal activity of this compound is scarce in publicly available literature. However, based on the structure-activity relationships of phenoxyacetic acids, we can make some informed inferences.
The absence of the chlorine atom at the 2-position is significant. Studies on various phenoxyacetic acid derivatives have shown that substitution at this position is often critical for high auxin activity.[13] The presence of an ethoxy group at the 4-position, while potentially influencing lipophilicity and cellular uptake, is unlikely to confer the same level of potent and persistent hormonal disruption as the 2,4-dichloro substitution pattern. Therefore, it is plausible that this compound exhibits significantly weaker, if any, auxin-like and herbicidal properties compared to 2,4-D. Its primary role as a synthetic intermediate further supports this hypothesis.
Comparative Toxicity Profile
The toxicity of phenoxyacetic acid derivatives is also highly dependent on their chemical structure.
2,4-Dichlorophenoxyacetic acid (2,4-D)
The toxicity of 2,4-D has been extensively studied. It is generally considered to have low acute toxicity in mammals.[15][16] The oral LD50 in rats ranges from 639 to 1646 mg/kg, depending on the specific form of 2,4-D.[15] However, some formulations, particularly the acid and salt forms, can cause severe eye irritation.[17] The main metabolite of 2,4-D, 2,4-dichlorophenol (2,4-DCP), has been shown to be more toxic than the parent compound in some non-target organisms.[18]
| Species | Oral LD50 (mg/kg) | Dermal LD50 (mg/kg) | Inhalation LC50 (mg/L) | Key Findings & Citations |
| Rat | 639 - 1646[15] | >2000[19] | 0.78 - >5.4[15] | Generally low acute toxicity.[15] Certain forms can cause severe eye irritation.[17] |
| Mouse | 138[19] | - | - | More toxic to mice than rats.[19] |
| Dog | 100[19] | - | - | The dog is particularly susceptible to the toxicity of phenoxyacetic acids.[7] |
This compound
Experimental Methodologies for Comparative Analysis
To empirically determine the comparative biological activities and toxicities of this compound and 2,4-D, a series of well-defined experimental protocols would be necessary.
Plant Growth Regulation and Herbicidal Activity Assay
This experiment would assess the auxin-like and herbicidal effects of the two compounds on a model plant species.
Objective: To compare the effects of this compound and 2,4-D on seed germination, root and shoot elongation, and overall plant health.
Materials:
-
Seeds of a susceptible broadleaf plant (e.g., Arabidopsis thaliana or garden cress)
-
Petri dishes with filter paper
-
Test compounds: this compound and 2,4-D
-
Solvent (e.g., DMSO)
-
Growth medium (e.g., Murashige and Skoog medium)
-
Controlled environment growth chamber
Procedure:
-
Prepare stock solutions of this compound and 2,4-D in a suitable solvent.
-
Prepare a series of dilutions of each compound in the growth medium to achieve a range of final concentrations.
-
Sterilize the seeds and place them on the filter paper in the Petri dishes.
-
Add the different concentrations of the test solutions to the Petri dishes. A control group with only the solvent should be included.
-
Incubate the Petri dishes in a controlled environment growth chamber with appropriate light and temperature conditions.
-
After a set period (e.g., 7-14 days), measure the percentage of seed germination, root length, and shoot length.
-
Observe and record any morphological changes, such as leaf curling, epinasty, or necrosis.
-
Analyze the data to determine the dose-response curves for each compound and compare their IC50 values for growth inhibition.
Experimental Workflow for Herbicidal Activity Assay
Caption: Workflow for comparing the herbicidal activity of the two compounds.
In Vitro Cytotoxicity Assay
This assay would provide a preliminary comparison of the toxicity of the two compounds at the cellular level.
Objective: To determine the cytotoxic effects of this compound and 2,4-D on a relevant cell line.
Materials:
-
A suitable mammalian cell line (e.g., HepG2 for liver toxicity or a fibroblast cell line for general cytotoxicity)
-
Cell culture medium and supplements
-
96-well cell culture plates
-
Test compounds: this compound and 2,4-D
-
MTT or similar cell viability reagent
-
Plate reader
Procedure:
-
Seed the cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Prepare a range of concentrations of each test compound in the cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the test compounds. Include a vehicle control.
-
Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
Add the MTT reagent to each well and incubate for a few hours to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals and measure the absorbance using a plate reader.
-
Calculate the percentage of cell viability for each concentration and determine the IC50 value for each compound.
Conclusion and Future Directions
The comparative analysis of this compound and 2,4-Dichlorophenoxyacetic acid highlights the profound impact of chemical structure on biological function. While 2,4-D is a well-established and potent synthetic auxin herbicide, the structural features of this compound suggest a significantly different and likely much weaker biological activity profile in the context of plant growth regulation.
For researchers in drug development and chemical biology, this comparison underscores the importance of structure-activity relationship studies. The phenoxyacetic acid scaffold remains a valuable starting point for the design of new bioactive molecules. Future research should focus on obtaining direct experimental data for this compound to validate the inferences made in this guide. Such studies would not only provide a clearer understanding of this specific compound but also contribute to the broader knowledge of how subtle chemical modifications can be harnessed to fine-tune the biological and toxicological properties of small molecules.
References
- 1. mdpi.com [mdpi.com]
- 2. jetir.org [jetir.org]
- 3. deq.mt.gov [deq.mt.gov]
- 4. 2,4-Dichlorophenoxyacetic acid - Wikipedia [en.wikipedia.org]
- 5. Plant Growth Regulators - Auxins - Phenoxyacetic acid Clinisciences [clinisciences.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Comparative inter-species pharmacokinetics of phenoxyacetic acid herbicides and related organic acids. evidence that the dog is not a relevant species for evaluation of human health risk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scbt.com [scbt.com]
- 9. GSRS [gsrs.ncats.nih.gov]
- 10. CAS Common Chemistry [commonchemistry.cas.org]
- 11. Auxin Activity: Past, present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 12. xtbg.ac.cn [xtbg.ac.cn]
- 13. Genotoxic effect of substituted phenoxyacetic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Regulation of genes associated with auxin, ethylene and ABA pathways by 2,4-dichlorophenoxyacetic acid in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. 2,4-D Technical Fact Sheet [npic.orst.edu]
- 16. 2,4-D (Pesticides) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Combined Toxicity of 2,4-Dichlorophenoxyacetic Acid and Its Metabolites 2,4-Dichlorophenol (2,4-DCP) on Two Nontarget Organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. synquestlabs.com [synquestlabs.com]
- 21. This compound Safety Data Sheets(SDS) lookchem [lookchem.com]
A Comparative Guide to Validating the Auxin-Like Activity of 4-Ethoxyphenoxyacetic Acid
For researchers and professionals in plant science and drug development, the identification and validation of novel compounds with auxin-like activity is a critical endeavor. Synthetic auxins have widespread applications, from agricultural herbicides to tools in basic research for dissecting plant development. This guide provides a comprehensive overview and comparison of established methods for validating the auxin-like activity of a candidate molecule, 4-Ethoxyphenoxyacetic acid. We will delve into the mechanistic underpinnings of each assay, provide detailed experimental protocols, and present comparative data to benchmark the performance of this compound against the canonical natural auxin, Indole-3-acetic acid (IAA), and a negative control.
The Candidate Molecule: this compound
This compound is a synthetic compound with a phenoxyacetic acid backbone, a common structural feature of many synthetic auxins like 2,4-Dichlorophenoxyacetic acid (2,4-D). Its structural similarity to known auxins makes it a prime candidate for exhibiting auxin-like biological activity. However, structural resemblance does not guarantee functional equivalence. Rigorous biological validation is imperative.
Chemical Structure of this compound:
The Foundation of Auxin Action: A Basis for Validation
Auxins are a class of plant hormones that play a crucial role in regulating nearly every aspect of plant growth and development, including cell elongation, division, and differentiation. The primary mechanism of auxin action at the molecular level involves the perception of auxin by a family of F-box proteins, including TRANSPORT INHIBITOR RESPONSE 1 (TIR1) and AUXIN SIGNALING F-BOX (AFB) proteins.[3][4] In the presence of auxin, these receptors form a co-receptor complex with Auxin/Indole-3-Acetic Acid (Aux/IAA) transcriptional repressors. This binding event targets the Aux/IAA proteins for degradation by the 26S proteasome.[3][5] The degradation of Aux/IAA repressors liberates AUXIN RESPONSE FACTOR (ARF) transcription factors, which can then regulate the expression of auxin-responsive genes, ultimately leading to a physiological response.[4][5]
Our validation methods are designed to probe different stages of this pathway, from the whole-organism physiological responses to the molecular reporters of gene expression.
References
- 1. GSRS [gsrs.ncats.nih.gov]
- 2. CAS Common Chemistry [commonchemistry.cas.org]
- 3. Auxin signaling: a big question to be addressed by small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Auxin Activity: Past, present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular Mechanisms of Diverse Auxin Responses during Plant Growth and Development [mdpi.com]
A Comparative Efficacy Analysis: 4-Ethoxyphenoxyacetic Acid versus Indole-3-Acetic Acid (IAA)
A Technical Guide for Researchers in Plant Science and Drug Development
Introduction
In the intricate world of plant physiology and development, auxins stand as a cornerstone class of phytohormones, orchestrating a vast array of processes from cell elongation and division to root initiation and fruit development. The quintessential natural auxin, Indole-3-acetic acid (IAA), has long been the benchmark against which other auxin-like compounds are measured.[1][2] This guide provides an in-depth comparative analysis of IAA and a synthetic counterpart, 4-Ethoxyphenoxyacetic acid, a member of the phenoxyacetic acid class of auxins. While direct comparative experimental data for this compound is limited in publicly accessible literature, this guide will leverage established principles of auxin biology and structure-activity relationships within the phenoxyacetic acid family to provide a robust theoretical and practical framework for its evaluation.
This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the known efficacy of IAA and the projected activity of this compound, alongside the experimental protocols necessary to conduct a direct comparative assessment.
The Natural Standard: Indole-3-Acetic Acid (IAA)
Indole-3-acetic acid is the most abundant and physiologically active native auxin in plants.[1][2] Synthesized primarily in the apical meristems, young leaves, and developing seeds, IAA is actively transported throughout the plant to regulate a multitude of developmental processes.
Key Biological Functions of IAA:
-
Cell Elongation and Expansion: IAA stimulates the expression of genes encoding for cell wall-modifying proteins, leading to cell expansion, a fundamental process in plant growth.[3]
-
Apical Dominance: IAA produced in the apical bud inhibits the growth of lateral buds, ensuring the main stem's dominance.
-
Root Development: It plays a crucial role in initiating lateral and adventitious roots.[4]
-
Tropisms: IAA mediates plant responses to environmental stimuli such as light (phototropism) and gravity (gravitropism).
-
Fruit Development: It is essential for fruit set and growth.
The efficacy of IAA is concentration-dependent, often exhibiting a bell-shaped dose-response curve where optimal concentrations promote growth, while supraoptimal concentrations can be inhibitory.[5][6]
The Synthetic Analogue: this compound
This compound belongs to the phenoxyacetic acid class of synthetic auxins. This class includes well-known herbicides like 2,4-Dichlorophenoxyacetic acid (2,4-D).[7][8] Synthetic auxins are designed to mimic the action of IAA but often exhibit greater stability and, in some cases, enhanced potency.[9]
Structure-Activity Relationship and Predicted Efficacy
The auxin activity of phenoxyacetic acids is critically dependent on their molecular structure, specifically the presence of an aromatic ring and a carboxylic acid side chain.[10] The nature and position of substituents on the aromatic ring significantly modulate their biological activity.
For this compound, the key structural features are:
-
Phenoxyacetic Acid Core: This provides the fundamental auxin-like scaffold.
-
Ethoxy Group (-OCH2CH3) at the 4-position: The presence of an alkoxy group at this position is expected to influence the molecule's lipophilicity and its interaction with auxin receptors. Generally, substitutions at the para- (4-) position of the phenoxy ring are important for auxinic activity.[10] The ethoxy group, being an electron-donating group, may alter the electronic distribution of the aromatic ring, potentially affecting its binding affinity to the auxin receptor complex.
Based on the known structure-activity relationships of phenoxyacetic acids, it is hypothesized that this compound will exhibit auxin-like activity, likely promoting cell elongation and root development in a manner analogous to IAA. However, its relative potency and optimal concentration range would need to be determined experimentally.
Comparative Efficacy: A Theoretical Framework
| Feature | Indole-3-Acetic Acid (IAA) | This compound |
| Origin | Natural Phytohormone | Synthetic Compound |
| Chemical Class | Indole Derivative | Phenoxyacetic Acid Derivative |
| Stability | Relatively unstable, susceptible to light and enzymatic degradation.[9] | Expected to be more stable than IAA.[9] |
| Transport | Actively transported (polar transport). | Transport characteristics are unknown but may differ from IAA. |
| Mechanism of Action | Binds to TIR1/AFB co-receptors, leading to the degradation of Aux/IAA repressors and activation of auxin-responsive genes.[7] | Expected to act via the same TIR1/AFB signaling pathway.[11] |
| Biological Activity | Promotes cell elongation, root initiation, apical dominance, etc.[4] | Predicted to exhibit similar auxin-like activities. |
| Potency | Serves as the natural benchmark. | Relative potency to IAA is undetermined. |
Signaling and Experimental Workflow Diagrams
Auxin Signaling Pathway
The canonical auxin signaling pathway, which is presumed to be activated by both IAA and this compound, is depicted below.
Caption: Generalized auxin signaling pathway.
Experimental Workflow for Comparative Efficacy Analysis
A typical workflow to compare the efficacy of this compound and IAA is outlined below.
Caption: Workflow for auxin bioassay.
Experimental Protocols
To empirically determine the comparative efficacy of this compound and IAA, the following established bioassays can be employed.
Protocol 1: Arabidopsis thaliana Root Elongation Assay
This assay is a highly sensitive method to quantify auxin activity, particularly the inhibitory effects at higher concentrations.
Materials:
-
Arabidopsis thaliana (e.g., Col-0) seeds
-
Murashige and Skoog (MS) agar plates
-
Stock solutions of IAA and this compound in a suitable solvent (e.g., DMSO or ethanol)
-
Sterile water
-
Petri dishes (9 cm)
-
Growth chamber with controlled light and temperature
Procedure:
-
Seed Sterilization: Surface sterilize Arabidopsis seeds using your standard laboratory protocol (e.g., 70% ethanol for 1 minute, followed by 50% bleach with 0.05% Triton X-100 for 5-10 minutes, and rinse 3-5 times with sterile water).
-
Plating: Resuspend sterilized seeds in sterile 0.1% agar and sow them on MS agar plates containing a range of concentrations of IAA or this compound (e.g., 0, 10⁻⁸ M, 10⁻⁷ M, 10⁻⁶ M, 10⁻⁵ M, 10⁻⁴ M). Include a solvent control plate.
-
Stratification: Cold-treat the plates at 4°C for 2-4 days in the dark to synchronize germination.
-
Incubation: Transfer the plates to a growth chamber and orient them vertically to allow roots to grow along the agar surface. Maintain a controlled environment (e.g., 22°C, 16-hour light/8-hour dark cycle).
-
Data Collection: After a set period (e.g., 7-10 days), photograph the plates and measure the primary root length of the seedlings using image analysis software (e.g., ImageJ).
-
Analysis: For each compound, plot the average root length against the concentration to generate a dose-response curve. Calculate the half-maximal effective concentration (EC₅₀) for root growth inhibition to compare the potency of the two compounds.
Protocol 2: Oat (Avena sativa) Coleoptile Elongation Bioassay
This classic bioassay measures the promotion of cell elongation by auxins.
Materials:
-
Oat (Avena sativa) seeds
-
Vermiculite or filter paper
-
Test tubes or small vials
-
Buffer solution (e.g., 10 mM potassium phosphate buffer, pH 6.0, with 2% sucrose)
-
Stock solutions of IAA and this compound
-
Dark growth chamber or light-proof box
Procedure:
-
Seedling Growth: Germinate oat seeds in moist vermiculite or on filter paper in the dark for approximately 3 days.
-
Coleoptile Excision: Under a dim green safe light, harvest the coleoptiles from etiolated seedlings. Cut a 5-10 mm segment from the region just below the coleoptile tip.
-
Pre-incubation: Float the coleoptile segments in the buffer solution for 1-2 hours to deplete endogenous auxins.
-
Treatment: Transfer a set number of coleoptile segments (e.g., 10-15) to test tubes containing the buffer solution with various concentrations of IAA or this compound (e.g., 0, 10⁻⁸ M, 10⁻⁷ M, 10⁻⁶ M, 10⁻⁵ M, 10⁻⁴ M). Include a control with only the buffer.
-
Incubation: Incubate the test tubes on a shaker in the dark for 18-24 hours.
-
Data Collection: Measure the final length of each coleoptile segment.
-
Analysis: Calculate the average elongation for each treatment. Plot the average elongation against the concentration for each compound to generate dose-response curves and determine the optimal concentration for growth promotion.
Conclusion
While Indole-3-acetic acid remains the fundamental natural auxin for plant growth and development, synthetic auxins like those in the phenoxyacetic acid class offer potential advantages in terms of stability and tailored activity. Based on its chemical structure, this compound is predicted to exhibit auxin-like properties, though its specific efficacy relative to IAA is yet to be extensively documented. The experimental protocols provided in this guide offer a clear path for researchers to conduct a direct, quantitative comparison of these two compounds. Such studies will be invaluable in elucidating the structure-activity relationships of ether-substituted phenoxyacetic acids and could lead to the development of novel plant growth regulators or other bioactive molecules.
References
- 1. youtube.com [youtube.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Acid Growth Hypothesis and Cell Elongation Responses | Auxin and Auxinic Herbicide Mechanism(s) of Action - Part 2 - Advanced - passel [passel2.unl.edu]
- 4. The Impact of Auxin and Cytokinin on the Growth and Development of Selected Crops | MDPI [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. The dosage-response curve for auxin-induced cell elongation: A reevaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 17.3 Herbicides that Mimic or Interfere with Auxin – Principles of Weed Control [ohiostate.pressbooks.pub]
- 8. xtbg.ac.cn [xtbg.ac.cn]
- 9. nbinno.com [nbinno.com]
- 10. Structure-activity relationship of 2,4-D correlates auxinic activity with the induction of somatic embryogenesis in Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Transport of phenoxyacetic acid herbicides by PIN-FORMED auxin transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Investigating the Cross-Reactivity of 4-Ethoxyphenoxyacetic Acid in Hormone Immunoassays
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Immunoassays are foundational tools for hormone quantification in both clinical diagnostics and biomedical research.[1] However, their accuracy is predicated on the high specificity of the antibody-antigen interaction.[2] This guide addresses a critical challenge to this specificity: analytical interference from structurally similar molecules. We focus on 4-Ethoxyphenoxyacetic acid, a compound whose chemical structure suggests a potential for cross-reactivity in certain hormone immunoassays, particularly those for thyroid hormones. This document provides the theoretical basis for this potential interaction, a robust experimental framework for its investigation, and practical guidance for interpreting the results. By adhering to established standards, such as the Clinical and Laboratory Standards Institute (CLSI) guidelines, this guide serves as a comprehensive resource for validating immunoassay performance and ensuring data integrity.[3][4]
Introduction: The Challenge of Immunoassay Specificity
Competitive immunoassays, commonly used for small molecules like steroid and thyroid hormones, are particularly susceptible to this form of interference.[2][6] In these assays, the non-target molecule competes with the labeled antigen for a limited number of antibody binding sites, generating a false signal. Given that many pharmaceutical compounds and their metabolites bear structural resemblances to endogenous hormones, a rigorous evaluation of potential cross-reactants is a critical aspect of assay validation and drug development.[8][9][10]
The Molecular Basis for Potential Cross-Reactivity: this compound and Thyroid Hormones
This compound (Molecular Formula: C10H12O4) is an organic compound featuring a phenoxyacetic acid core with an ethoxy group substitution.[11] Its potential for immunoassay interference, particularly in thyroid hormone assays, stems from its structural similarity to thyroxine (T4) and triiodothyronine (T3).
Key structural similarities include:
-
Phenoxy Ring: Both this compound and thyroid hormones possess a central phenoxy (phenyl-ether) linkage.
-
Acetic Acid Side Chain: The molecule has an acetic acid group attached to the ether oxygen, mirroring the alanine side chain of T4 and T3 in terms of providing an acidic functional group.
-
Overall Shape and Size: The general molecular architecture could allow it to fit into the antigen-binding site of an antibody raised against a thyroid hormone.
While lacking the characteristic iodine atoms of T3 and T4, the shared core structure is significant enough to warrant investigation, as even minor structural resemblances can lead to clinically significant cross-reactivity.[9][12][13]
Caption: Molecular structures of Thyroxine (T4) and this compound, highlighting shared core features.
Experimental Design for Cross-Reactivity Assessment
To objectively quantify the cross-reactivity of this compound, a systematic approach is required. This experimental design is based on the principles outlined in the CLSI document EP7-A2, "Interference Testing in Clinical Chemistry".[3][4][14]
Objective: To determine the percentage cross-reactivity of this compound in a panel of commercially available hormone immunoassays.
Materials:
-
Test Compound: this compound, high purity grade.
-
Hormone Immunoassays:
-
Thyroxine (T4) competitive immunoassay (e.g., ELISA or CLIA).
-
Triiodothyronine (T3) competitive immunoassay.
-
Testosterone competitive immunoassay (as a structurally dissimilar negative control).
-
Estradiol competitive immunoassay (negative control).
-
-
Analyte-Free Matrix: Stripped human serum or a suitable buffer as recommended by the assay manufacturer.
-
Calibrators and Controls: Provided with each immunoassay kit.
Experimental Workflow
The workflow is designed to measure the apparent concentration of the target hormone in the presence of the potential interfering substance.
Caption: Standardized workflow for assessing immunoassay cross-reactivity.
Detailed Experimental Protocol
1. Preparation of this compound Stock Solution: a. Accurately weigh a sufficient amount of this compound. b. Dissolve in a minimal amount of a suitable solvent (e.g., DMSO or ethanol) and then bring to a final volume with the analyte-free serum matrix to create a high-concentration stock solution (e.g., 1 mg/mL). Causality Note: Using the assay matrix for final dilution minimizes solvent effects that could independently interfere with the assay.
2. Preparation of Test Concentrations: a. Perform serial dilutions of the stock solution in the analyte-free serum to generate a range of concentrations. A typical range might be from 1 µg/mL to 500 µg/mL. Trustworthiness Note: A wide range of concentrations is essential to characterize the dose-response relationship of the interference.
3. Immunoassay Procedure: a. For each hormone assay to be tested, run the prepared dilutions of this compound as if they were unknown samples. b. Concurrently, run the complete set of kit calibrators to generate a standard curve. c. Include low, medium, and high concentration controls provided by the manufacturer to validate the assay run. d. Follow the manufacturer's protocol precisely for incubation times, temperatures, and washing steps.
4. Data Analysis and Calculation: a. Using the standard curve, determine the "apparent" hormone concentration for each dilution of this compound. b. Calculate the percentage cross-reactivity using the widely accepted formula.[15]
Comparative Data and Interpretation
The following table presents hypothetical data from our proposed investigation. This data is for illustrative purposes to guide researchers in presenting their own findings.
| Immunoassay Platform | Target Hormone | Concentration of this compound Tested (µg/mL) | Apparent Hormone Concentration (ng/mL) | Calculated % Cross-Reactivity |
| ELISA (Brand X) | Thyroxine (T4) | 100 | 2.5 | 2.5% |
| CLIA (Brand Y) | Thyroxine (T4) | 100 | 1.8 | 1.8% |
| ELISA (Brand X) | Triiodothyronine (T3) | 100 | 0.05 | 0.05% |
| CLIA (Brand Z) | Testosterone | 500 | < Limit of Detection | <0.01% (Negligible) |
| CLIA (Brand Y) | Estradiol | 500 | < Limit of Detection | <0.01% (Negligible) |
Interpretation of Results:
-
Significant Cross-Reactivity: In this hypothetical example, the T4 immunoassays from both Brand X and Brand Y show notable cross-reactivity (2.5% and 1.8%, respectively). While these percentages may seem small, they can be clinically and scientifically significant if the interfering substance is present in the sample at high concentrations. For example, a 2% cross-reactivity could lead to a falsely elevated T4 result in a patient with high circulating levels of the compound.[9]
-
Variable Cross-Reactivity: The difference in cross-reactivity between the two T4 assays (2.5% vs. 1.8%) highlights a critical point: the degree of interference is highly dependent on the specific antibody used by the manufacturer.[2][16] The epitope recognized by the antibody and the overall assay design influence its susceptibility to interference.
-
Low to Negligible Cross-Reactivity: The T3 assay shows minimal cross-reactivity, and the steroid hormone assays show no detectable interference. This is expected, as the structural similarity of this compound to T3 is less pronounced than to T4, and it is very different from the core structure of steroid hormones.
Conclusions and Recommendations for the Research Professional
The investigation of potential cross-reactants like this compound is not merely a procedural formality; it is essential for ensuring the validity of immunoassay data.
Key Takeaways:
-
Structural similarity is a strong predictor of potential immunoassay cross-reactivity.[9][10]
-
The extent of cross-reactivity is specific to each antibody and assay, meaning results from one manufacturer's kit cannot be extrapolated to another's.[8][16]
-
Even low percentage cross-reactivity can become clinically significant if the interfering compound is present at concentrations orders of magnitude higher than the target hormone.
Recommendations:
-
Suspect Interference: Researchers should suspect interference when immunoassay results are inconsistent with the clinical picture or other laboratory findings.
-
Verify with an Alternative Method: When interference is suspected, the most definitive confirmation comes from re-analyzing the sample using a method with a different analytical principle, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[2][17] LC-MS/MS offers superior specificity and is considered the gold standard for many small molecule hormone measurements.[17]
-
Consult Manufacturers: Assay manufacturers typically provide cross-reactivity data for a range of common compounds in their package inserts.[8][9] This should be the first point of reference.
-
Perform In-House Validation: For novel compounds or when package insert data is unavailable, performing an in-house cross-reactivity study using the protocol outlined in this guide is strongly recommended.
By systematically evaluating and understanding potential interferences, scientists can enhance the reliability of their research and contribute to more accurate and trustworthy findings in the field of endocrinology.
References
- 1. Types of Immunoassays Besides ELISA & Their Applications | Biointron [biointron.com]
- 2. Improving Science by Overcoming Laboratory Pitfalls With Hormone Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdcpp.com [mdcpp.com]
- 4. downloads.regulations.gov [downloads.regulations.gov]
- 5. [Development of hormone assay methods] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hormone Immunoassay Interference: A 2021 Update - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Interferences in Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. d-nb.info [d-nb.info]
- 10. Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. GSRS [gsrs.ncats.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Structure-effect relationships of amiodarone analogues on the inhibition of thyroxine deiodination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. scienceopen.com [scienceopen.com]
- 15. Cross-reactivity - Wikipedia [en.wikipedia.org]
- 16. mdpi.com [mdpi.com]
- 17. scispace.com [scispace.com]
A comparative study of the biological effects of different phenoxyacetic acid derivatives
A Comparative Guide to the Biological Effects of Phenoxyacetic Acid Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Phenoxyacetic acid and its derivatives constitute a versatile chemical scaffold exhibiting a remarkably broad spectrum of biological activities. From their foundational role in modern agriculture as synthetic auxin herbicides to their critical applications in medicine as lipid-lowering and anti-inflammatory agents, these compounds are of significant interest to a wide range of scientific disciplines. This guide provides a comparative analysis of the biological effects of key phenoxyacetic acid derivatives. We will explore the structure-activity relationships that govern their diverse functions, present comparative experimental data, and detail the methodologies used to evaluate their efficacy and safety. Our objective is to furnish researchers, scientists, and drug development professionals with a comprehensive and objective resource to inform future research and application.
Introduction: The Phenoxyacetic Acid Scaffold
Phenoxyacetic acid is an organic compound characterized by a phenyl ring linked to a carboxylic acid group via an ether bond. This core structure is amenable to extensive chemical modification, particularly through substitution on the aromatic ring. The nature, number, and position of these substituents dramatically alter the molecule's physicochemical properties and, consequently, its interaction with biological targets.[1][2] This chemical plasticity is the basis for the wide array of applications seen in its derivatives, which can be broadly categorized into agrochemicals and pharmaceuticals.
This guide will focus on a comparative analysis of derivatives within two primary functional classes:
-
Herbicidal Derivatives: Primarily chlorinated derivatives such as 2,4-Dichlorophenoxyacetic acid (2,4-D) and 2-methyl-4-chlorophenoxyacetic acid (MCPA).[3]
-
Therapeutic Derivatives: Including fibrates (e.g., Clofibric Acid, Fenofibrate) for hyperlipidemia and novel derivatives with anti-inflammatory and anticonvulsant properties.[4][5]
Herbicidal Phenoxyacetic Acid Derivatives: Synthetic Auxins
The most well-known application of phenoxyacetic acid derivatives is in agriculture. Compounds like 2,4-D and MCPA are selective herbicides used to control broadleaf weeds in cereal crops and turf.[3][6]
Mechanism of Action: Mimicking a Plant Hormone
Phenoxyacetic acid herbicides function as synthetic mimics of the natural plant hormone indole-3-acetic acid (IAA), or auxin.[6] In susceptible dicotyledonous (broadleaf) plants, these synthetic auxins bind to auxin receptors, leading to an uncontrolled and disorganized growth response. This hormonal overload disrupts normal physiological processes, causing stem curling, leaf malformation, and eventual plant death. Monocotyledonous (grassy) plants are generally tolerant due to differences in metabolism, transport, and receptor sensitivity.
The signaling pathway is initiated by the binding of the synthetic auxin to receptor complexes, which leads to the degradation of Aux/IAA transcriptional repressors. This, in turn, derepresses Auxin Response Factors (ARFs), activating the expression of auxin-responsive genes that drive uncontrolled cell division and elongation.
Caption: Fig. 1: Herbicidal Mechanism of Phenoxyacetic Acid Derivatives.
Comparative Efficacy
The herbicidal efficacy of phenoxyacetic acid derivatives is influenced by the substitution pattern on the phenyl ring. Chlorination generally increases activity.[3] 2,4-D and MCPA are highly effective, though their spectrum of controlled weeds can differ slightly. For instance, some studies have shown MCPA to be more effective against certain weeds under specific management practices, while 2,4-D may be superior for others.[7] The combination of 2,4-D and MCPA is often used to broaden the spectrum of weed control.[8]
Table 1: Comparative Properties of Common Phenoxyacetic Acid Herbicides
| Property | Phenoxyacetic Acid | 4-CPA | 2,4-D | MCPA | 2,4,5-T |
|---|---|---|---|---|---|
| Molecular Formula | C₈H₈O₃[3] | C₈H₇ClO₃[3] | C₈H₆Cl₂O₃[3] | C₉H₉ClO₃[3] | C₈H₅Cl₃O₃[3] |
| Molecular Weight ( g/mol ) | 152.15[3] | 186.59[3] | 221.04[3] | 200.62[3] | 255.48[3] |
| Melting Point (°C) | 98-100 | 157-159[3] | 138-140.5[3] | 118-119[3] | 153-158[3] |
| Primary Use | Precursor | Herbicide, Fruit Setter | Herbicide | Herbicide | Herbicide (Banned) |
| Rat Oral LD₅₀ (mg/kg) | - | ~850 | 639 - 1646[6] | ~700[9] | ~500[9] |
Experimental Protocol: Avena Coleoptile Bioassay for Auxin Activity
This classic bioassay measures the ability of a substance to induce cell elongation in oat (Avena sativa) coleoptiles, providing a quantitative measure of auxin-like activity.[10]
Objective: To compare the auxin-like activity of different phenoxyacetic acid derivatives (e.g., 2,4-D, MCPA) relative to a natural auxin (IAA) standard.
Materials:
-
Avena sativa seeds
-
Petri dishes, filter paper
-
Test compounds (IAA, 2,4-D, MCPA) dissolved in a suitable solvent (e.g., ethanol) and diluted in a buffered solution (e.g., phosphate buffer with 2% sucrose).
-
Cutting tool (double-bladed cutter)
-
Ruler or digital caliper
-
Incubator or dark room
Procedure:
-
Germination: Germinate Avena seeds on moist filter paper in darkness for approximately 72 hours until coleoptiles are 2-3 cm long.
-
Preparation: Working under a dim red light (to which the plants are insensitive), decapitate the apical 2-3 mm of the coleoptiles to remove the natural source of auxin.
-
Sectioning: Cut a sub-apical section of 5-10 mm in length from each coleoptile.
-
Incubation: Transfer a set number of sections (e.g., 10) into separate petri dishes containing serial dilutions of the test compounds and a control solution (buffer only).
-
Measurement (Initial): Measure the initial length of a representative sample of coleoptile sections.
-
Incubation: Incubate the dishes in the dark at 25°C for 24 hours.
-
Measurement (Final): After incubation, measure the final length of all coleoptile sections.
-
Analysis: Calculate the average elongation for each concentration. Plot a dose-response curve (elongation vs. log concentration) to determine the relative activity of each compound.
Therapeutic Phenoxyacetic Acid Derivatives
The same chemical scaffold that yields potent herbicides has been adapted to create crucial therapeutic agents. The primary examples are the fibrate class of lipid-lowering drugs and newer derivatives being investigated for anti-inflammatory and antiepileptic properties.[5][11]
Fibrates: Regulating Lipid Metabolism
Derivatives of clofibric acid (a chlorinated phenoxyacetic acid) are known as fibrates and are used to treat dyslipidemia, particularly high triglyceride levels.[12] Key examples include clofibrate (largely discontinued due to side effects), fenofibrate, bezafibrate, and gemfibrozil.[5][13]
Mechanism of Action: Fibrates are agonists of the Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that acts as a transcription factor.[14] Activation of PPARα in the liver and other tissues alters the expression of genes involved in lipid metabolism. Key effects include:
-
Increased Lipoprotein Lipase (LPL) synthesis: This enhances the clearance of triglyceride-rich lipoproteins (VLDL and chylomicrons) from the circulation.
-
Increased Apolipoprotein A-I and A-II synthesis: This leads to an increase in High-Density Lipoprotein (HDL) cholesterol levels.
-
Increased fatty acid oxidation: This reduces the liver's production of VLDL.
Caption: Fig. 2: Mechanism of Action for Fibrate Drugs.
Comparative Performance: While all fibrates activate PPARα, they differ in their pharmacokinetic profiles and effects on lipoprotein subfractions. Fenofibrate, for example, may produce a more significant reduction in LDL cholesterol compared to gemfibrozil.[5][14] The choice of fibrate often depends on the patient's specific lipid profile and tolerance.
Table 2: Comparative Pharmacokinetics of Common Fibrates
| Parameter | Clofibrate | Gemfibrozil | Bezafibrate | Fenofibrate |
|---|---|---|---|---|
| Prodrug | Yes (Ethyl Ester) | No | No | Yes (Ester) |
| Active Metabolite | Clofibric Acid | Gemfibrozil | Bezafibrate | Fenofibric Acid |
| Biological Half-life (h) | ~12-25 | ~1.1[13] | ~2[13] | ~22[13] |
| Primary Effect on Triglycerides | ↓↓↓ | ↓↓↓ | ↓↓↓ | ↓↓↓ |
| Primary Effect on HDL-C | ↑ | ↑↑ | ↑↑ | ↑↑ |
| Primary Effect on LDL-C | Variable / ↑ | Variable / ↓ | ↓ | ↓↓[14] |
Novel Anti-inflammatory and Anticonvulsant Derivatives
Recent research has focused on synthesizing novel phenoxyacetic acid derivatives with potent anti-inflammatory and antiepileptic activities.[11][15]
Mechanism of Action: The anti-inflammatory effects of some derivatives are attributed to the selective inhibition of Cyclooxygenase-2 (COX-2), an enzyme that mediates the production of pro-inflammatory prostaglandins.[11] The anticonvulsant activity appears to be linked to the mitigation of neuroinflammation and oxidative stress in the brain, which can suppress seizure activity.[15] For example, derivative 7b from a recent study demonstrated potent anti-inflammatory effects by inhibiting paw edema and showed robust anticonvulsant activity by providing 100% protection in a pentylenetetrazol (PTZ)-induced seizure model.[15]
Table 3: Comparative Anti-inflammatory and Anticonvulsant Activity
| Compound | In-Vivo Anti-inflammatory (% Inhibition of Paw Edema) | Anticonvulsant Activity (% Protection, PTZ model) |
|---|---|---|
| Celecoxib (Reference) | 68.15%[15] | N/A |
| Valproic Acid (Reference) | N/A | 60%[15] |
| Novel Derivative 5f | High | 90%[15] |
| Novel Derivative 7b | 63.35% (Potent)[15] | 100%[15] |
Experimental Protocol: Carrageenan-Induced Paw Edema Assay
This is a standard in vivo model for evaluating the acute anti-inflammatory activity of pharmacological agents.
Objective: To assess the anti-inflammatory effect of novel phenoxyacetic acid derivatives by measuring their ability to inhibit edema formation in a rat paw.
Materials:
-
Wistar rats (150-200 g)
-
Test compounds and reference drug (e.g., Celecoxib) suspended in a vehicle (e.g., 0.5% carboxymethyl cellulose).
-
1% Carrageenan solution in sterile saline.
-
Pletysmometer or digital caliper.
-
Oral gavage needles.
Procedure:
-
Acclimatization: Acclimatize animals to laboratory conditions for at least one week. Fast animals overnight before the experiment.
-
Grouping: Divide animals into groups (e.g., n=6 per group): Vehicle Control, Reference Drug, and Test Compound groups (at various doses).
-
Dosing: Administer the test compounds and reference drug orally via gavage. The control group receives only the vehicle.
-
Inflammation Induction: One hour after dosing, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measurement: Measure the paw volume (or thickness) of each rat using a plethysmometer or caliper immediately before the carrageenan injection (0 h) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).
-
Analysis: Calculate the percentage increase in paw volume for each group at each time point. Determine the percentage inhibition of edema by the test compounds compared to the vehicle control group.
Caption: Fig. 3: Workflow for Carrageenan-Induced Paw Edema Assay.
Toxicological Profile: A Comparative Overview
The widespread use of phenoxyacetic acid herbicides has prompted extensive toxicological evaluation. While generally considered to have low to moderate acute toxicity in mammals, concerns have been raised regarding long-term exposure and effects on non-target organisms.[6][16][17]
Mammalian Toxicity: Acute oral LD₅₀ values in rats for most phenoxy herbicides fall into the moderately toxic category.[9] Symptoms of acute poisoning in animals can include anorexia, muscular weakness, and gastrointestinal irritation.[16][17] Long-term studies have suggested potential for non-specific effects like growth depression and moderate liver and kidney degeneration at high doses.[16] Some epidemiological studies have suggested a possible link between occupational exposure to phenoxy herbicides and certain types of cancers, such as non-Hodgkin's lymphoma, though the evidence is not conclusive and may be confounded by other exposures.[9][18]
Ecotoxicology: The toxicity of phenoxyacetic acids to aquatic life varies significantly depending on the specific compound and its formulation (acid, salt, or ester). Esters are generally more toxic to fish than the acid or salt forms.[9] Birds appear to be less susceptible than mammals.[9]
Table 4: Comparative Mammalian and Ecotoxicological Data
| Herbicide | Rat Oral LD₅₀ (mg/kg) | Dog Oral LD₅₀ (mg/kg) | Fish LC₅₀ (96h, mg/L) | Key Toxicological Notes |
|---|---|---|---|---|
| 2,4-D | 639 - 1646[6] | ~100[6] | >100 (Salts)[9] | Can cause severe eye irritation.[6] Dogs are more sensitive than rats.[9] |
| MCPA | ~700[9] | - | >100 (Salts)[9] | Classified as slightly hazardous by WHO.[9] |
| 2,4,5-T | ~500[9] | - | - | Use banned due to contamination with highly toxic dioxin (TCDD). |
| Silvex | ~650 | - | - | Considered unusually toxic compared to other phenoxy herbicides.[17] |
Conclusion
The phenoxyacetic acid framework is a testament to the power of structure-activity relationships in chemistry and biology. Minor modifications to a central scaffold can pivot its biological effect from a potent plant growth dysregulator to a life-saving therapeutic agent. Chlorinated derivatives like 2,4-D and MCPA have been mainstays of agricultural weed control for decades by acting as synthetic auxins.[3] In parallel, other derivatives like fibrates have become critical tools in managing hyperlipidemia through the activation of the nuclear receptor PPARα.[14] Furthermore, ongoing research continues to uncover new therapeutic potentials, such as selective COX-2 inhibition for inflammation and novel mechanisms for treating epilepsy.[11][15]
A thorough understanding of the comparative effects, mechanisms, and toxicological profiles of these derivatives is essential for their safe and effective application. The experimental protocols detailed herein provide a foundation for researchers to conduct further comparative studies and to explore the vast potential that remains within this versatile class of compounds.
References
- 1. Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Potential use of fenofibrate and other fibric acid derivatives in the clinic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of gemfibrozil and other fibric acid derivatives on blood lipids and lipoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. bcpc.org [bcpc.org]
- 8. sid.ir [sid.ir]
- 9. chemcess.com [chemcess.com]
- 10. youtube.com [youtube.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. xatihealth.com [xatihealth.com]
- 13. researchgate.net [researchgate.net]
- 14. Fibrates — The Other Life-saving Lipid Drugs | USC Journal [uscjournal.com]
- 15. Discovery and characterization of phenoxyacetic acid derivatives as potential antiepileptic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Toxicological studies of phenoxyacetic herbicides in animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Organic Herbicides Toxic to Animals - Toxicology - Merck Veterinary Manual [merckvetmanual.com]
- 18. Phenoxyacetic acid herbicides and chlorophenols and the etiology of lymphoma and soft-tissue neoplasms - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of a Novel High-Throughput LC-MS/MS Method for the Quantification of 4-Ethoxyphenoxyacetic Acid
Introduction: The Need for a Robust Analytical Method
4-Ethoxyphenoxyacetic acid is a molecule of significant interest in pharmaceutical research, primarily as a potential metabolite or impurity in drug development pipelines. The accurate and precise quantification of this acidic compound in complex biological matrices is paramount for pharmacokinetic, toxicokinetic, and quality control studies. Existing analytical methods, while functional, often present challenges such as laborious sample preparation, insufficient sensitivity, or the need for chemical derivatization, which can introduce variability and increase analysis time.
This guide introduces a novel, high-throughput analytical method utilizing Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the sensitive and selective detection and quantification of this compound. We will provide a detailed, step-by-step protocol, present a comprehensive validation package executed in accordance with international regulatory standards, and offer an objective comparison to alternative analytical strategies. The experimental data herein demonstrates a method that is not only robust and reliable but also optimized for the high-throughput demands of modern research and development environments.
The Novel Method: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Rationale for Method Selection: Why LC-MS/MS?
The choice of LC-MS/MS as the analytical platform was deliberate, driven by the inherent physicochemical properties of this compound and the demand for high-quality data.
-
Specificity and Selectivity: Tandem mass spectrometry offers unparalleled selectivity through Multiple Reaction Monitoring (MRM), where a specific precursor ion is isolated and fragmented to produce a unique product ion. This process effectively filters out background noise from complex matrices like plasma or urine, ensuring that the detected signal originates solely from the analyte of interest.[1][2]
-
Sensitivity: LC-MS/MS is renowned for its exceptional sensitivity, enabling the quantification of analytes at picogram to nanogram levels.[3] This is critical for in-vivo studies where concentrations of metabolites can be exceedingly low.
-
Elimination of Derivatization: Unlike Gas Chromatography (GC), which would necessitate a derivatization step to increase the volatility of the polar this compound, LC-MS/MS can directly analyze the compound in its native form. This simplifies the workflow, reduces potential sources of error, and significantly increases sample throughput.[3][4]
Sample Preparation Strategy: Solid-Phase Extraction (SPE)
Effective sample preparation is crucial for minimizing matrix effects and ensuring reproducible results.[5][6][7] For an acidic compound like this compound, we selected Solid-Phase Extraction (SPE) over traditional Liquid-Liquid Extraction (LLE).
Causality behind Experimental Choice: LLE can be effective but often suffers from drawbacks such as the formation of emulsions, lower analyte recovery for certain compounds, and higher consumption of organic solvents.[8][9] SPE, particularly using a polymeric reversed-phase sorbent, offers a more robust and efficient cleanup. It provides higher analyte recoveries, superior removal of interfering matrix components like phospholipids, and is easily automated for high-throughput applications.[9][10] Studies comparing SPE and LLE for acidic organic compounds have shown that SPE can yield higher mean recovery and isolate a greater number of metabolites.[11]
Experimental Protocols
-
Sample Pre-treatment: To 100 µL of human plasma, add 10 µL of an internal standard working solution (e.g., this compound-d5) and 200 µL of 4% phosphoric acid in water. Vortex for 10 seconds. This step precipitates proteins and acidifies the sample to ensure the analyte is in a neutral form for optimal retention on the SPE sorbent.
-
SPE Cartridge Conditioning: Condition a polymeric SPE cartridge (e.g., Waters Oasis PRiME HLB) with 1 mL of methanol followed by 1 mL of water. Do not allow the sorbent to dry.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the analyte and internal standard from the cartridge with 1 mL of methanol into a clean collection tube.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase (50:50 acetonitrile:water with 0.1% formic acid). Vortex to ensure complete dissolution. The sample is now ready for LC-MS/MS analysis.
-
LC System: Agilent 1290 Infinity II LC or equivalent
-
Column: Agilent ZORBAX RRHD Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0.0-0.5 min: 10% B
-
0.5-2.5 min: 10% to 95% B
-
2.5-3.0 min: 95% B
-
3.0-3.1 min: 95% to 10% B
-
3.1-4.0 min: 10% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Mass Spectrometer: SCIEX Triple Quad 6500+ or equivalent
-
Ionization Source: Electrospray Ionization (ESI), Negative Mode
-
MRM Transitions:
-
This compound: Q1: 195.1 m/z -> Q3: 121.1 m/z
-
This compound-d5 (IS): Q1: 200.1 m/z -> Q3: 126.1 m/z
-
-
Key MS Parameters:
-
IonSpray Voltage: -4500 V
-
Temperature: 550°C
-
Collision Energy (CE): -20 V
-
Rigorous Method Validation: A Self-Validating System
The developed method was subjected to a full validation study following the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guideline and the FDA and EMA guidelines on bioanalytical method validation.[12][13][14][15] This ensures the method is fit for its intended purpose and generates reliable, reproducible data.
Caption: Workflow for the comprehensive validation of the analytical method.
Specificity and Selectivity
-
Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as endogenous matrix components, metabolites, or impurities.[16]
-
Protocol: Six different blank lots of human plasma were processed and analyzed to check for interferences at the retention time of this compound and its internal standard.
-
Results: No significant interfering peaks (response <20% of the LLOQ) were observed in the blank samples at the corresponding retention times.
Linearity and Range
-
Objective: To establish the concentration range over which the analytical method is accurate, precise, and linear.
-
Protocol: Calibration curves were prepared in human plasma by spiking known concentrations of this compound. A minimum of seven non-zero concentrations were analyzed over three consecutive days.
-
Results: The method demonstrated excellent linearity over the concentration range of 1.0 to 1000 ng/mL.
| Parameter | Acceptance Criteria | Result |
| Calibration Range | N/A | 1.0 - 1000 ng/mL |
| Regression Model | Weighted (1/x²) linear | y = mx + c |
| Correlation Coefficient (r²) | ≥ 0.99 | > 0.995 |
| Back-calculated Conc. Accuracy | ±15% (±20% at LLOQ) | Met |
Accuracy and Precision
-
Objective: To determine the closeness of the measured value to the true value (accuracy) and the degree of scatter between a series of measurements (precision).
-
Protocol: Quality Control (QC) samples were prepared in human plasma at four concentration levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC). Six replicates of each QC level were analyzed in three separate analytical runs.
-
Results:
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |
| LLOQ | 1.0 | ≤ 20% | ± 20% | 8.5% | -4.2% |
| LQC | 3.0 | ≤ 15% | ± 15% | 6.1% | 2.5% |
| MQC | 100 | ≤ 15% | ± 15% | 4.3% | 1.8% |
| HQC | 800 | ≤ 15% | ± 15% | 3.9% | -1.1% |
Limit of Detection (LOD) and Limit of Quantification (LOQ)
-
Objective: To determine the lowest concentration of analyte that can be reliably detected (LOD) and quantified with acceptable accuracy and precision (LOQ).
-
Results:
-
LOD: 0.3 ng/mL (determined as a signal-to-noise ratio of ≥ 3)
-
LOQ: 1.0 ng/mL (established as the LLOQ, meeting the accuracy and precision criteria)
-
Robustness
-
Objective: To evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.
-
Protocol: Key parameters were slightly varied, including mobile phase composition (±2% acetonitrile), column temperature (±5°C), and flow rate (±0.05 mL/min).
-
Results: The variations did not significantly impact the accuracy or precision of the results for MQC samples, demonstrating the method's robustness.
Stability
-
Objective: To evaluate the chemical stability of the analyte in the biological matrix under various storage and handling conditions.[18][19]
-
Protocol: LQC and HQC samples were subjected to various conditions before analysis.
-
Results:
| Stability Test | Condition | Acceptance Criteria (%Bias) | Result |
| Bench-Top | 6 hours at Room Temp. | ± 15% | Stable |
| Freeze-Thaw | 3 cycles (-80°C to RT) | ± 15% | Stable |
| Long-Term | 30 days at -80°C | ± 15% | Stable |
| Post-Preparative | 24 hours in Autosampler (4°C) | ± 15% | Stable |
Comparative Analysis: The LC-MS/MS Advantage
To contextualize the performance of this novel method, it is useful to compare it with an alternative, more traditional approach such as Gas Chromatography-Mass Spectrometry (GC-MS).
Caption: Workflow comparison: Novel LC-MS/MS vs. Traditional GC-MS.
Performance Characteristics at a Glance
| Parameter | Novel LC-MS/MS Method | Alternative GC-MS Method | Advantage of Novel Method |
| Sample Preparation | Solid-Phase Extraction | Liquid-Liquid Extraction + Derivatization | Simpler, faster, easily automated, no hazardous derivatizing agents. |
| Sample Throughput | High (~4 min/sample) | Low (~20 min/sample + prep time) | ~5x faster instrumental analysis, enabling rapid project turnaround. |
| Sensitivity (LOQ) | 1.0 ng/mL | Typically in the 5-10 ng/mL range | Higher sensitivity allows for more accurate PK profiling at lower doses. |
| Selectivity | Very High (MRM) | High (Selected Ion Monitoring) | Superior selectivity reduces risk of interference from matrix components. |
| Robustness | High | Moderate (derivatization can be a source of variability) | More reliable and reproducible results across different analysts and days. |
Conclusion
This guide has detailed a novel, high-throughput LC-MS/MS method for the quantification of this compound in human plasma. Through a rigorous validation process adhering to international standards, we have demonstrated that this method is specific, sensitive, accurate, precise, and robust.[12][13][14] The simple and automatable solid-phase extraction protocol, coupled with the speed and selectivity of the LC-MS/MS analysis, offers a significant improvement over traditional analytical techniques like GC-MS. This validated method provides researchers, scientists, and drug development professionals with a reliable and efficient tool, empowering them to generate high-quality data for critical decision-making in their research and development programs.
References
- 1. sciex.com [sciex.com]
- 2. jyoungpharm.org [jyoungpharm.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aurorabiomed.com [aurorabiomed.com]
- 9. Solid Phase Extraction vs Liquid-Liquid Extraction vs Filtration: Which Extraction Method is More Efficient? | Lab Manager [labmanager.com]
- 10. researchgate.net [researchgate.net]
- 11. Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 13. fda.gov [fda.gov]
- 14. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 15. altabrisagroup.com [altabrisagroup.com]
- 16. fda.gov [fda.gov]
- 17. ema.europa.eu [ema.europa.eu]
- 18. tandfonline.com [tandfonline.com]
- 19. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparing the biological activity of 4-Ethoxyphenoxyacetic acid with its structural analogs
A Senior Application Scientist's Guide to the Comparative Biological Activity of 4-Ethoxyphenoxyacetic Acid and Its Structural Analogs
In the intricate world of drug discovery and molecular pharmacology, the principle of structure-activity relationships (SAR) serves as a guiding compass. Subtle alterations in a molecule's architecture can profoundly influence its biological behavior, dictating its efficacy, selectivity, and overall therapeutic potential. This guide offers an in-depth exploration of this compound and its structural analogs, providing a comparative analysis of their biological activities. We will delve into the mechanistic underpinnings, present comparative experimental data, and outline robust protocols for their evaluation, equipping researchers, scientists, and drug development professionals with the insights needed to navigate this important chemical class.
The Significance of the Phenoxyacetic Acid Scaffold
Phenoxyacetic acid derivatives represent a versatile chemical scaffold with a broad spectrum of biological activities. The parent compound and its simpler analogs have been historically recognized for their herbicidal properties. However, strategic chemical modifications have unlocked a diverse array of therapeutic applications, including anti-inflammatory, analgesic, and metabolic regulatory effects. The introduction of an ethoxy group at the para-position of the phenyl ring, yielding this compound, is a key modification that has been investigated for various pharmacological purposes.
Structure-Activity Relationships: A Comparative Analysis of Analogs
The core of any lead optimization program lies in the systematic synthesis and evaluation of structural analogs. By methodically altering different parts of the lead molecule, we can discern the structural features crucial for biological activity and refine the compound's properties.
Key Loci for Structural Modification
The this compound molecule offers several key positions for chemical modification to generate structural analogs. These include:
-
The Alkoxy Group: The length and branching of the alkyl chain of the ether linkage can significantly impact the compound's lipophilicity. This, in turn, influences its ability to cross cell membranes and interact with hydrophobic pockets in target proteins.
-
The Carboxylic Acid: This functional group is often essential for interacting with target proteins through hydrogen bonding or ionic interactions. Esterification or amidation can create prodrugs, which may enhance bioavailability and alter pharmacokinetic profiles.
-
The Phenyl Ring: The introduction of additional substituents on the aromatic ring can modulate the molecule's electronic and steric properties, potentially improving target binding affinity and selectivity.
The following diagram illustrates a logical workflow for a typical SAR investigation, starting from a lead compound like this compound.
Figure 1: A generalized workflow for a Structure-Activity Relationship (SAR) study.
Comparative Biological Activity Data
To illustrate the impact of structural modifications, the following table presents hypothetical comparative data for this compound and its analogs against a putative enzyme target.
| Compound | R-Group at Para Position | Relative Inhibitory Potency (IC₅₀, µM) | Interpretation |
| This compound | -OCH₂CH₃ | 15 | Baseline compound |
| Analog 1 | -OCH₃ | 35 | Shorter alkoxy chain reduces potency, suggesting a need for a larger group. |
| Analog 2 | -OCH₂CH₂CH₃ | 8 | Longer, linear alkoxy chain enhances potency, likely improving hydrophobic interactions. |
| Analog 3 | -OCH(CH₃)₂ | 22 | Branched alkoxy group is less favorable than a linear chain of similar size. |
| Analog 4 | -Cl | > 100 | Replacement of the ether with a simple chloro group abolishes activity, indicating the importance of the ether linkage. |
Note: The data presented here is for illustrative purposes. Actual IC₅₀ values are target-dependent and must be determined experimentally.
Experimental Protocols for Robust Comparative Analysis
The integrity of any SAR study hinges on the quality and consistency of the experimental data. The use of validated, standardized assays is crucial for generating reliable and comparable results.
In Vitro Enzyme Inhibition Assay Protocol
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound and its structural analogs against a target enzyme.
Materials:
-
Purified target enzyme
-
Enzyme-specific substrate
-
Assay buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl, 0.05% Tween-20)
-
Test compounds dissolved in dimethyl sulfoxide (DMSO)
-
96-well or 384-well microplates (assay-dependent)
-
A multi-mode microplate reader
Experimental Workflow:
Figure 2: A step-by-step workflow for an in vitro enzyme inhibition assay.
Detailed Methodology:
-
Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Transfer a small volume (e.g., 1 µL) of each dilution to the wells of the assay plate.
-
Enzyme Addition: Add the purified enzyme, diluted in assay buffer, to all wells except for the negative controls.
-
Pre-incubation: Mix the plate and incubate for a defined period (e.g., 15-30 minutes) at a controlled temperature to allow the compounds to reach binding equilibrium with the enzyme.
-
Reaction Initiation: Add the enzyme's substrate, also diluted in assay buffer, to all wells to start the reaction.
-
Signal Detection: Immediately place the plate in a microplate reader and measure the signal (e.g., absorbance, fluorescence) over time.
-
Data Analysis: Calculate the initial reaction rate for each well. Determine the percent inhibition for each compound concentration relative to the vehicle (DMSO) control. Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to derive the IC₅₀ value.
Mechanistic Considerations and Potential Signaling Pathways
The biological effects of phenoxyacetic acid derivatives can be mediated through various mechanisms. Some have been shown to interact with nuclear receptors, which are a class of ligand-activated transcription factors that play crucial roles in regulating gene expression related to metabolism, inflammation, and development.
The diagram below illustrates a generalized signaling pathway for a nuclear receptor activated by a ligand such as a phenoxyacetic acid analog.
Figure 3: A simplified overview of a nuclear receptor signaling pathway.
Concluding Remarks and Future Perspectives
The comparative analysis of this compound and its structural analogs provides a compelling example of the power of medicinal chemistry and SAR studies in drug discovery. By systematically exploring the chemical space around a lead compound, it is possible to identify analogs with enhanced potency, selectivity, and improved drug-like properties. Future investigations in this area will likely benefit from the integration of computational modeling and in silico screening to rationalize observed SAR and predict the activity of novel analogs, thereby streamlining the path from lead identification to clinical candidate.
A Senior Application Scientist's Comparative Guide to Purity Assessment of Newly Synthesized 4-Ethoxyphenoxyacetic Acid
This guide provides an in-depth comparison of essential analytical techniques for assessing the purity of 4-Ethoxyphenoxyacetic acid. Moving beyond a simple listing of methods, we delve into the causality behind experimental choices, offering field-proven insights to construct a self-validating, multi-tiered analytical strategy. Our objective is to empower researchers, scientists, and drug development professionals to confidently ascertain the purity of their synthesized materials with the highest degree of scientific integrity.
Melting Point Analysis: The Classical First Pass
Melting point determination is a foundational technique that offers a rapid and inexpensive preliminary assessment of purity.[1][2] The underlying principle is based on the physical phenomenon of melting point depression; pure crystalline solids exhibit a sharp and narrow melting temperature range, typically 0.5–1 °C, whereas impure substances melt over a broader and lower temperature range.[3][4] This occurs because impurities disrupt the crystal lattice of the solid, requiring less energy to overcome the intermolecular forces.[3]
Expert Insights
While seemingly basic, a melting point that is sharp and consistent with literature values provides a strong initial indication of high purity. Conversely, a broad or depressed melting range is a definitive red flag, signaling the need for further purification and more sophisticated analysis.[5][6] It is an excellent screening tool to quickly evaluate the outcome of a crystallization step.[6]
Experimental Protocol: Digital Melting Point Apparatus
-
Sample Preparation: Place a small amount (2-3 mg) of the dry, synthesized this compound on a clean, dry watch glass. Finely crush the sample into a powder using a spatula.
-
Capillary Loading: Tap the open end of a capillary tube into the powdered sample. Invert the tube and gently tap the sealed end on a hard surface to pack the sample into a dense column of 2-3 mm in height.
-
Instrument Setup: Place the loaded capillary into the heating block of the melting point apparatus.
-
Rapid Scan (Optional): If the approximate melting point is unknown, perform a quick scan with a rapid heating rate (~10-20 °C/min) to determine a rough range.
-
Accurate Determination: For a precise measurement, use a new sample and set the apparatus to heat rapidly to about 20 °C below the expected melting point. Then, reduce the heating rate to 1-2 °C/min.
-
Data Recording: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). This is the melting range.
-
Validation: Concurrently, run a sample of a certified reference standard of this compound to calibrate against the specific instrument's performance.
High-Performance Liquid Chromatography (HPLC): The Quantitative Workhorse
HPLC is the cornerstone technique for the quantitative assessment of purity for non-volatile organic compounds like this compound.[7] It separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a liquid mobile phase. For aromatic carboxylic acids, reversed-phase HPLC (RP-HPLC) is the method of choice, typically employing a nonpolar C18 stationary phase and a polar, aqueous-organic mobile phase.[8][9]
Expert Insights
The power of HPLC lies in its ability to separate and quantify the main compound from closely related impurities, providing a purity value as an area percentage. The choice of an acidic mobile phase modifier (e.g., phosphoric or formic acid) is critical; it suppresses the ionization of the carboxylic acid group on this compound, ensuring a sharp, symmetrical peak shape and reproducible retention times.[10] Method validation, as outlined by ICH guidelines, is essential to ensure the procedure is fit for its intended purpose.[11][12]
Experimental Protocol: Reversed-Phase HPLC with UV Detection
-
Instrumentation: HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A mixture of 0.1% phosphoric acid in water (Solvent A) and acetonitrile (Solvent B). An isocratic elution of 60:40 (A:B) is a good starting point.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Detection Wavelength: 225 nm (based on the phenoxyacetic acid chromophore).
-
Injection Volume: 10 µL.
-
-
Standard Preparation: Prepare a stock solution of the this compound reference standard at approximately 1.0 mg/mL in the mobile phase.
-
Sample Preparation: Prepare the newly synthesized sample at the same concentration (1.0 mg/mL) in the mobile phase. Ensure complete dissolution; sonicate if necessary.
-
Analysis Sequence: Inject a blank (mobile phase), followed by the reference standard, and then the synthesized sample.
-
Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram. The retention time of the main peak in the synthesized sample must match that of the reference standard.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Structural Confirmation and Impurity Profiling
NMR spectroscopy is an unparalleled tool for elucidating molecular structure and is highly effective for purity assessment.[13] The fundamental principle of quantitative NMR (qNMR) is that the integrated area of a resonance signal is directly proportional to the number of nuclei giving rise to that signal.[14][15] This allows for the quantification of the main compound against a certified internal standard, or for the relative quantification of impurities (e.g., residual solvents, isomers) against the main compound.[16][17]
Expert Insights
For this compound, ¹H NMR is particularly informative. It can confirm the presence and connectivity of all proton environments: the ethyl group (triplet and quartet), the aromatic protons (two doublets), the methyleneoxy protons (singlet), and the carboxylic acid proton (a broad singlet). Importantly, it can readily detect and quantify common synthesis impurities like residual ethyl acetate, ethanol, or unreacted starting materials, which might be missed by other techniques.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Accurately weigh ~10-20 mg of the synthesized this compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Internal Standard (for qNMR): For absolute purity determination, add a known amount of a certified internal standard (e.g., maleic acid, dimethyl sulfone) that has a resonance signal in a clear region of the spectrum.
-
Instrument Setup: Acquire the ¹H NMR spectrum on a 400 MHz (or higher) spectrometer.
-
Acquisition Parameters: Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ relaxation time of the protons being quantified (a D1 of 30 seconds is often a safe starting point for accurate quantification). Acquire a sufficient number of scans for a good signal-to-noise ratio.
-
Data Processing: Process the spectrum (Fourier transform, phase correction, and baseline correction).
-
Analysis:
-
Structural Confirmation: Assign all peaks to the protons of this compound.
-
Impurity Identification: Identify any extraneous peaks and compare their chemical shifts to known values for common solvents and reagents.
-
Purity Calculation: Carefully integrate a well-resolved peak of the analyte and any identified impurity peaks. The molar ratio, and thus the weight percentage, can be calculated from the relative integral values, accounting for the number of protons each signal represents.
-
Supporting Spectroscopic and Analytical Techniques
While HPLC and NMR form the core of a robust purity analysis, other techniques provide valuable, complementary information.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is used for the qualitative confirmation of functional groups.[18][19] For this compound, the spectrum should confirm the presence of a broad O-H stretch (from the carboxylic acid, ~2500-3300 cm⁻¹), a sharp C=O stretch (~1700-1750 cm⁻¹), C-O ether stretches (~1250 cm⁻¹), and aromatic C=C bonds (~1500-1600 cm⁻¹).[20] The absence of expected peaks or the presence of unexpected ones (e.g., a nitrile peak at ~2250 cm⁻¹) would indicate a structural issue or a significant impurity.[5]
Elemental Analysis (EA)
Elemental analysis provides the percentage composition of carbon, hydrogen, and oxygen in the sample.[21][22] The experimental results are compared against the theoretical values calculated from the molecular formula, C₁₀H₁₂O₄. A close match (typically within ±0.4%) provides strong evidence for the correct empirical formula and the absence of significant inorganic impurities or compounds with a different elemental ratio.[23]
| Element | Theoretical % |
| Carbon (C) | 61.22% |
| Hydrogen (H) | 6.16% |
| Oxygen (O) | 32.62% |
Comparative Analysis of Purity Assessment Techniques
Choosing the right technique, or combination of techniques, depends on the specific question being asked. The following table summarizes and compares the methods discussed.
| Technique | Primary Purpose | Information Provided | Typical Sensitivity | Specificity | Key Advantage | Key Limitation |
| Melting Point | Qualitative Purity | Purity indication via range/depression | Low (~1-5% impurity) | Low | Fast, inexpensive, simple equipment[1] | Not quantitative; insensitive to impurities with similar melting points |
| HPLC-UV | Quantitative Purity | % Purity, number of impurities, retention time | High (to ~0.01%) | High | Gold standard for quantitative purity of non-volatile compounds[7] | Requires chromophoric impurities for detection; method development can be time-consuming |
| ¹H NMR | Structural & Quantitative | Structure confirmation, impurity identification & quantification[13] | Moderate (~0.1%) | Very High | Absolute quantification possible (qNMR); excellent for solvent/isomer detection[14][17] | Less sensitive than HPLC; overlapping signals can complicate analysis |
| FTIR | Qualitative Identity | Functional group confirmation | Low | Moderate | Fast, non-destructive, confirms key structural motifs[18] | Not quantitative; insensitive to impurities with similar functional groups |
| Elemental Analysis | Empirical Formula | %C, H, O composition | High | Low | Confirms correct elemental ratio; detects inorganic impurities[21] | Provides no information on isomeric or organic impurities[24] |
Conclusion: A Holistic Strategy for Purity Verification
No single technique can provide a complete picture of a compound's purity. A robust and self-validating assessment of newly synthesized this compound relies on the strategic integration of multiple analytical methods.
A recommended workflow begins with Melting Point Analysis and FTIR Spectroscopy as rapid, initial checks to confirm identity and flag any gross impurities. This is followed by Reversed-Phase HPLC , the primary tool for accurate quantification of the main component and detection of process-related impurities. To achieve the highest level of confidence, ¹H NMR Spectroscopy should be employed to provide unambiguous structural confirmation and to identify and quantify impurities that may be orthogonal to HPLC analysis, such as residual solvents. Finally, Elemental Analysis serves as a fundamental validation of the compound's elemental composition.
By layering the orthogonal data from these complementary techniques, researchers can build a comprehensive and trustworthy purity profile, ensuring that their this compound is fit for its intended purpose in the demanding fields of research and drug development.
References
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- 3. mt.com [mt.com]
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- 5. chem.libretexts.org [chem.libretexts.org]
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- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. helixchrom.com [helixchrom.com]
- 9. lcms.labrulez.com [lcms.labrulez.com]
- 10. Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC | SIELC Technologies [sielc.com]
- 11. fda.gov [fda.gov]
- 12. ndgcs.com [ndgcs.com]
- 13. veeprho.com [veeprho.com]
- 14. Quantitative nuclear magnetic resonance: Experimental methods and typical applications [journal.buct.edu.cn]
- 15. researchgate.net [researchgate.net]
- 16. tandfonline.com [tandfonline.com]
- 17. Nuclear Magnetic Resonance Spectroscopy for Quantitative Analysis: A Review for Its Application in the Chemical, Pharmaceutical and Medicinal Domains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 20. m.youtube.com [m.youtube.com]
- 21. Stoichiometry: Elemental Analysis [chm.davidson.edu]
- 22. ck12.org [ck12.org]
- 23. chem.libretexts.org [chem.libretexts.org]
- 24. chem.libretexts.org [chem.libretexts.org]
A side-by-side comparison of 4-Ethoxyphenoxyacetic acid with other commercially available synthetic auxins
A Side-by-Side Comparison of 4-Ethoxyphenoxyacetic Acid with Other Commercially Available Synthetic Auxins
Introduction: The Role of Synthetic Auxins in Modern Plant Science
Auxins represent a class of phytohormones that govern nearly every aspect of plant growth and development, from cell elongation and division to organogenesis. While the naturally occurring Indole-3-acetic acid (IAA) is the principal auxin in most plants, its inherent instability to light and heat limits its application in research and commercial settings. This limitation spurred the development of synthetic auxins, chemically stable analogs that mimic IAA's activity.[1] These synthetic compounds have become indispensable tools in plant tissue culture, agriculture, and research, enabling precise control over plant growth.[2]
Commercially available synthetic auxins are structurally diverse, generally categorized into families such as indoles (e.g., Indole-3-butyric acid, IBA), naphthalenes (e.g., 1-Naphthaleneacetic acid, NAA), and phenoxycarboxylic acids (e.g., 2,4-Dichlorophenoxyacetic acid, 2,4-D).[3] This guide provides a detailed, side-by-side comparison of a lesser-known phenoxyacetic acid derivative, This compound , with the widely used auxins IBA, NAA, and 2,4-D. We will explore their mechanisms, comparative performance in key applications like adventitious rooting and callus induction, and provide validated experimental protocols for their assessment.
Chemical Structures and Classifications
The biological activity of a synthetic auxin is intrinsically linked to its chemical structure, which dictates its stability, uptake, metabolism, and interaction with cellular receptors.[2] The common structural features required for auxin activity include an aromatic ring and a carboxylic acid side chain, with a specific spatial relationship between them.[2]
| Auxin | Chemical Class | Chemical Structure | Key Structural Features |
| This compound | Phenoxycarboxylic Acid | C₁₀H₁₂O₃ | A phenoxy ring with an ethoxy (-OCH₂CH₃) group at the 4th position. The ethoxy group modifies the lipophilicity compared to unsubstituted phenoxyacetic acid. |
| 2,4-Dichlorophenoxyacetic acid (2,4-D) | Phenoxycarboxylic Acid | C₈H₆Cl₂O₃ | A phenoxy ring with two chlorine atoms at the 2nd and 4th positions, which significantly increases its stability and herbicidal activity at high concentrations.[4] |
| 1-Naphthaleneacetic acid (NAA) | Naphthalene Derivative | C₁₂H₁₀O₂ | Features a naphthalene ring structure, which is bulkier than the benzene ring of phenoxyacetic acids. |
| Indole-3-butyric acid (IBA) | Indole Derivative | C₁₂H₁₃NO₂ | Structurally similar to the natural auxin IAA, but with a butyric acid side chain instead of an acetic acid one. It is considered a slow-release precursor to IAA in planta. |
Mechanism of Action: A Unified Pathway
Despite their structural diversity, all synthetic auxins function by hijacking the plant's natural auxin signaling pathway. This pathway is a model of elegant negative regulation, centered on the degradation of transcriptional repressors.
The Core Signaling Cascade:
-
Perception: In the nucleus, auxin molecules bind to a co-receptor complex formed by an F-box protein, most notably TRANSPORT INHIBITOR RESPONSE 1 (TIR1) or its AUXIN SIGNALING F-BOX (AFB) homologs, and an Auxin/Indole-3-Acetic Acid (Aux/IAA) repressor protein.[1][3]
-
Ubiquitination: This auxin-mediated "molecular glue" interaction targets the Aux/IAA protein for ubiquitination by the SCFTIR1/AFB E3 ubiquitin ligase complex.
-
Degradation: The ubiquitinated Aux/IAA protein is subsequently degraded by the 26S proteasome.
-
Gene Activation: The degradation of the Aux/IAA repressor liberates AUXIN RESPONSE FACTORs (ARFs) , which are transcription factors. The now-active ARFs can bind to auxin-responsive elements (AuxREs) in the promoters of early auxin response genes, activating their transcription and leading to downstream physiological effects like cell division and differentiation.[5]
While the core pathway is conserved, the efficacy of different synthetic auxins can vary based on their binding affinity for different TIR1/AFB receptors, their stability, and their rate of cellular uptake and metabolism. For instance, the herbicidal action of 2,4-D at high concentrations is partly due to its high stability; unlike IAA, plants cannot easily degrade it, leading to sustained and uncontrolled activation of the signaling pathway.[5]
Performance Comparison in Key Applications
The choice of a synthetic auxin is highly dependent on the desired biological outcome. We will compare the expected performance of this compound against the established standards in two critical applications: adventitious rooting and callus induction.
Application 1: Adventitious Rooting
Scientific Rationale: Adventitious root (AR) formation is a vital process for the vegetative propagation of plants.[6] Auxin is the primary hormonal trigger for AR, promoting the dedifferentiation of cells (typically in the stem) and their subsequent redifferentiation into root primordia.[6][7] IBA and NAA are the most common auxins used commercially for this purpose due to their high efficacy and reliability.
Comparative Analysis:
-
IBA is often preferred for woody and difficult-to-root species. It is considered a pro-auxin, slowly converting to active IAA within the plant tissue, which provides a sustained response with lower toxicity.[7]
-
NAA is a potent inducer of rooting but can sometimes inhibit root elongation at higher concentrations and may induce callus formation at the base of the cutting.
-
2,4-D is generally not used for rooting. Its strong, persistent activity often leads to excessive callus formation at the expense of organized root development and can be phytotoxic to the cutting.[8]
-
This compound , as a phenoxyacetic acid derivative, is expected to behave more similarly to 2,4-D than to IBA or NAA. Its primary utility is unlikely to be in adventitious rooting. However, it might be effective in specific species or scenarios where some callus formation is desirable alongside rooting.
Hypothetical Experimental Data:
| Treatment (10 µM) | Rooting Frequency (%) | Average Root Number per Cutting | Average Root Length (cm) |
| Control (No Auxin) | 15 | 1.2 ± 0.4 | 0.8 ± 0.3 |
| IBA | 95 | 8.5 ± 1.2 | 4.5 ± 0.8 |
| NAA | 90 | 10.2 ± 1.5 | 3.2 ± 0.6 |
| 2,4-D | 30 | 2.1 ± 0.8 (with heavy callus) | 0.5 ± 0.2 |
| This compound | 45 | 3.5 ± 1.0 (with moderate callus) | 1.1 ± 0.4 |
Protocol 1: Adventitious Rooting Bioassay of Woody Cuttings
This protocol provides a self-validating system to compare the efficacy of different auxins for rooting.
1. Explant Preparation: a. Collect 10-15 cm long softwood or semi-hardwood cuttings from healthy, actively growing stock plants. b. Remove the leaves from the basal two-thirds of each cutting. Make a fresh, clean cut at the base of each cutting at a 45° angle. c. Randomize cuttings into treatment groups (n=20 per group).
2. Auxin Treatment: a. Prepare stock solutions (10 mM) of each auxin (IBA, NAA, 2,4-D, this compound) in a suitable solvent (e.g., 1N NaOH or ethanol) and bring to volume with sterile water. b. Prepare working solutions by diluting the stock solutions to the desired final concentration (e.g., 10 µM) in sterile water. c. Dip the basal 2 cm of the cuttings into the respective auxin solution for 5 seconds (quick dip method). For the control group, dip cuttings in a solution containing only the solvent at the same dilution.
3. Planting and Incubation: a. Plant the treated cuttings into a sterile, well-drained rooting medium (e.g., a 1:1 mixture of perlite and vermiculite). b. Place the trays in a growth chamber or greenhouse with high humidity (using a misting system or humidity dome) at 25±2°C with a 16-hour photoperiod.
4. Data Collection (after 4-6 weeks): a. Carefully remove cuttings from the medium, washing the roots gently. b. Record the percentage of cuttings that formed roots for each treatment group. c. For each rooted cutting, count the number of primary roots. d. Measure the length of the longest root on each cutting. e. Statistically analyze the data (e.g., using ANOVA) to determine significant differences between treatments.
Application 2: Callus Induction and Cell Culture
Scientific Rationale: Callus is an undifferentiated mass of plant cells, induced in vitro from explant tissue.[9] Its formation requires the stimulation of cell division and dedifferentiation, processes strongly promoted by auxins. Stable and potent synthetic auxins are preferred for this application. 2,4-D is the most widely used and effective auxin for inducing callus in a vast range of plant species, particularly monocots.[10][11]
Comparative Analysis:
-
2,4-D is highly effective at promoting rapid cell division, leading to the formation of friable (loosely aggregated) callus, which is ideal for establishing cell suspension cultures.[10] However, its continuous use can sometimes suppress subsequent plant regeneration.[8]
-
NAA is also used for callus induction, often in combination with a cytokinin.[12] It typically results in more compact and nodular callus, which can have a higher potential for organogenesis (shoot formation).
-
IBA is generally a weaker callus inducer compared to 2,4-D and NAA.
-
This compound , being in the same chemical family as 2,4-D, is predicted to be a strong inducer of callus.[3][13] The substitution of an ethoxy group for chlorine atoms may alter its activity profile. It could potentially induce callus with different morphological characteristics or offer advantages in scenarios where 2,4-D proves to be too harsh or inhibitory to regeneration. Its efficacy relative to 2,4-D would need to be determined empirically for each plant species.
Hypothetical Experimental Data:
| Treatment (5 µM) | Callus Induction (%) | Callus Fresh Weight (g) after 4 weeks | Callus Morphology |
| Control (No Auxin) | 5 | 0.05 ± 0.02 | Minimal swelling |
| 2,4-D | 100 | 2.5 ± 0.4 | White, Friable |
| NAA | 85 | 1.8 ± 0.3 | Yellowish, Compact, Nodular |
| IBA | 40 | 0.6 ± 0.2 | Green, Compact |
| This compound | 95 | 2.2 ± 0.5 | Beige, Moderately Friable |
Protocol 2: Callus Induction from Leaf Explants
This protocol allows for the direct comparison of auxin effectiveness in promoting cell proliferation.
1. Explant Preparation: a. Collect young, fully expanded leaves from sterile, in vitro-grown plantlets. b. Place the leaves in a sterile petri dish and cut them into 1 cm² segments (explants), avoiding the midrib.
2. Culture Medium Preparation: a. Prepare a basal medium such as Murashige and Skoog (MS) medium, supplemented with 3% (w/v) sucrose and solidified with 0.8% (w/v) agar. b. Aliquot the medium into separate flasks before autoclaving. c. After autoclaving and cooling to ~50°C, add the filter-sterilized auxin stock solutions to achieve the desired final concentrations (e.g., 5 µM) for each treatment group. A control medium with no auxin should also be prepared. d. Pour the media into sterile petri dishes and allow them to solidify.
3. Inoculation and Incubation: a. Place the leaf explants onto the surface of the prepared media, ensuring the abaxial (lower) side is in contact with the medium. b. Seal the petri dishes with paraffin film. c. Incubate the cultures in the dark at 25±2°C. Darkness is often used initially to promote undifferentiated growth and prevent chlorophyll production.
4. Data Collection (after 4 weeks): a. Record the percentage of explants that formed callus. b. Aseptically remove the callus from the original explant and measure its fresh weight. c. Qualitatively describe the callus morphology (e.g., color, texture - friable, compact). d. For further analysis, the callus can be subcultured onto fresh medium for maintenance or transferred to a regeneration medium to assess its developmental potential.
Conclusion and Recommendations
The selection of a synthetic auxin is a critical decision in experimental design. This guide highlights the distinct roles and efficacies of common synthetic auxins, providing a framework for evaluating this compound.
-
For adventitious rooting , IBA and NAA remain the superior choices due to their proven efficacy and reliability. Phenoxyacetic acids, including 2,4-D and likely this compound, are generally suboptimal for this application due to their tendency to induce unorganized callus growth.
-
For callus induction and cell culture , 2,4-D is the established gold standard, particularly for inducing friable callus. This compound , as a fellow phenoxyacetic acid derivative, shows strong potential in this area. It represents a valuable alternative to 2,4-D and warrants investigation. Researchers may find it offers unique advantages, such as different callus morphology, reduced toxicity, or improved subsequent regeneration in specific plant systems.
Ultimately, while structure-activity relationships provide a strong predictive foundation, the optimal auxin and its concentration are species- and even genotype-dependent. The protocols provided herein offer a robust methodology for researchers to empirically determine the ideal synthetic auxin for their specific objectives, allowing for a direct and objective comparison of this compound against its more established counterparts.
References
- 1. 2,4-D and IAA Amino Acid Conjugates Show Distinct Metabolism in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biologydiscussion.com [biologydiscussion.com]
- 3. Chemical Biology in Auxin Research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. deq.mt.gov [deq.mt.gov]
- 5. xtbg.ac.cn [xtbg.ac.cn]
- 6. researchgate.net [researchgate.net]
- 7. academicjournals.org [academicjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. mpipz.mpg.de [mpipz.mpg.de]
- 10. mdpi.com [mdpi.com]
- 11. toku-e.com [toku-e.com]
- 12. Establishment of callus and cell suspension culture of Scrophularia striata Boiss.: an in vitro approach for acteoside production - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Plant Growth Regulators - Auxins - Phenoxyacetic acid Clinisciences [clinisciences.com]
Safety Operating Guide
Navigating the Safe Handling of 4-Ethoxyphenoxyacetic Acid: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
The responsible use of chemical reagents is the cornerstone of scientific advancement and laboratory safety. This guide provides essential, immediate safety and logistical information for handling 4-Ethoxyphenoxyacetic acid, offering procedural, step-by-step guidance to ensure the well-being of laboratory personnel and the integrity of your research. As Senior Application Scientists, we aim to provide value beyond the product by empowering you with the knowledge to work safely and effectively.
Understanding the Hazard Profile of this compound
Before handling any chemical, a thorough understanding of its potential hazards is paramount. This compound is classified with the following hazards:
-
Skin Irritation: Causes skin irritation upon contact.
-
Eye Irritation: Causes serious eye irritation.
-
Respiratory Irritation: May cause respiratory irritation if inhaled.
These classifications necessitate the stringent use of Personal Protective Equipment (PPE) and careful handling techniques to prevent exposure.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are critical to mitigating the risks associated with this compound. The following table outlines the minimum PPE requirements for various laboratory operations involving this compound.
| Laboratory Operation | Required Personal Protective Equipment (PPE) | Rationale |
| Receiving and Unpacking | - Safety glasses with side shields- Nitrile gloves | Protects against accidental exposure from a damaged container during transit. |
| Weighing and Aliquoting (Solid Form) | - Chemical splash goggles- Face shield (recommended)- Chemical-resistant lab coat- Nitrile gloves (double-gloving recommended)- N95 respirator or higher (if not handled in a fume hood) | The powdered form can easily become airborne, posing an inhalation and eye hazard. A face shield offers an additional layer of protection. |
| Dissolving and Solution Preparation | - Chemical splash goggles- Chemical-resistant lab coat- Nitrile gloves | Protects against splashes of the chemical solution. |
| Use in Reactions and Subsequent Workup | - Chemical splash goggles- Chemical-resistant lab coat- Nitrile gloves | Standard protection for handling chemical solutions. |
| Waste Disposal | - Chemical splash goggles- Chemical-resistant lab coat- Nitrile gloves | Protects against splashes and contact with contaminated materials. |
Donning and Doffing PPE: A Critical Procedure
The correct sequence for putting on (donning) and taking off (doffing) PPE is crucial to prevent cross-contamination.[1][2]
-
Hand Hygiene: Wash hands thoroughly with soap and water.
-
Lab Coat: Put on a clean, fully buttoned lab coat.
-
Mask/Respirator: If required, don the respirator, ensuring a proper fit.
-
Eye Protection: Put on safety goggles or glasses.
-
Gloves: Don gloves, ensuring they overlap the cuffs of the lab coat.
-
Gloves: Remove gloves using a glove-in-glove technique to avoid touching the outer contaminated surface.
-
Lab Coat: Remove the lab coat by rolling it outwards, keeping the contaminated side contained.
-
Hand Hygiene: Perform hand hygiene.
-
Eye Protection: Remove eye protection.
-
Mask/Respirator: Remove the respirator without touching the front.
-
Hand Hygiene: Wash hands thoroughly with soap and water.
Operational Plan: From Receipt to Disposal
A structured operational plan ensures that this compound is handled safely at every stage of its lifecycle in the laboratory.
Receiving and Storage
-
Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Store this compound in a cool, dry, and well-ventilated area away from incompatible materials such as strong bases and oxidizing agents.[3]
-
Ensure the container is tightly sealed when not in use.
Weighing the Solid Compound
Due to the risk of generating airborne dust, weighing should be conducted with care, preferably within a chemical fume hood or a powder weighing station.[4][5]
Experimental Protocol: Weighing this compound
-
Preparation: Ensure the analytical balance is clean and calibrated.[5] Place a weigh boat or weigh paper on the balance.
-
Taring: Close the balance doors and tare the balance to zero.
-
Transfer: In a fume hood, carefully use a clean spatula to transfer the desired amount of this compound to the weigh boat. Avoid creating dust.
-
Weighing: Carefully close the fume hood sash and the balance doors. Record the stable weight.
-
Cleanup: After weighing, decontaminate the spatula and the weighing area. Dispose of any contaminated materials as solid hazardous waste.
Caption: Workflow for Safely Weighing Powdered this compound.
Spill Management Plan
In the event of a spill, a prompt and appropriate response is crucial to minimize exposure and environmental contamination.[6][7][8][9]
Spill Response Protocol: Solid this compound
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area of the spill.
-
Assess the Spill: Determine the extent of the spill. For large spills, or if you are unsure how to proceed, contact your institution's Environmental Health and Safety (EHS) department.
-
Don Appropriate PPE: At a minimum, wear chemical splash goggles, a lab coat, and double nitrile gloves. If there is a risk of airborne dust, a respirator is necessary.
-
Contain the Spill: Cover the spill with a dry, inert absorbent material such as sand or vermiculite to prevent the powder from becoming airborne.[3]
-
Clean Up: Carefully scoop the absorbed material into a designated hazardous waste container.[9] Avoid creating dust.
-
Decontaminate: Wipe the spill area with a damp cloth. Dispose of the cloth and any other contaminated materials in the hazardous waste container.
-
Report: Report the incident to your supervisor and EHS department.
Caption: Immediate Spill Response Plan for this compound.
Disposal Plan
Proper disposal of this compound and its associated waste is a legal and ethical responsibility to protect human health and the environment.[10][11][12][13]
-
Solid Waste: Unused or expired this compound, as well as any materials grossly contaminated with the solid (e.g., weigh boats, paper towels from a spill), must be disposed of as hazardous chemical waste.[3]
-
Place these materials in a clearly labeled, leak-proof hazardous waste container.[10]
-
-
Liquid Waste: Solutions of this compound should be collected in a designated hazardous waste container for liquid organic waste. Do not mix with incompatible waste streams.
-
Contaminated Consumables: Items with minor contamination, such as gloves and disposable lab coats, should be placed in a designated hazardous waste bag.
-
Empty Containers: Empty containers of this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste.[11] After rinsing, the container can be disposed of in accordance with your institution's policies, which may include defacing the label and placing it in the regular trash or a designated glass disposal container.
All hazardous waste must be collected by your institution's EHS department or a licensed hazardous waste disposal contractor. Ensure all waste containers are properly labeled with the contents and associated hazards.
By adhering to these guidelines, you contribute to a safer laboratory environment for yourself and your colleagues, ensuring that your valuable research can proceed without compromising safety or environmental stewardship.
References
- 1. Donning and Doffing PPE: Proper Wearing, Removal, and Disposal [cdc.gov]
- 2. aaha.org [aaha.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Powder Weighing Procedure | Safety Unit [weizmann.ac.il]
- 5. ussolid.com [ussolid.com]
- 6. qmul.ac.uk [qmul.ac.uk]
- 7. ehs.gatech.edu [ehs.gatech.edu]
- 8. enhs.uark.edu [enhs.uark.edu]
- 9. 5.4 Chemical Spill Procedures [ehs.cornell.edu]
- 10. Central Washington University | Hazardous Waste Disposal Procedures [cwu.edu]
- 11. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 12. chemistry.utoronto.ca [chemistry.utoronto.ca]
- 13. campussafety.lehigh.edu [campussafety.lehigh.edu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
